Dihydrocortisol
Description
Structure
2D Structure
Properties
IUPAC Name |
(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFOIGNUQUIGE-AIPUTVCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317085 | |
| Record name | Dihydrocortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrocortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1482-50-4 | |
| Record name | Dihydrocortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrocortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enzymatic Conversion of Cortisol to Dihydrocortisol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of cortisol, a crucial glucocorticoid hormone, is a complex process with significant implications for physiological and pathological states. A key step in this metabolic cascade is the conversion of cortisol to its dihydro-metabolites, 5α-dihydrocortisol (5α-DHF) and 5β-dihydrocortisol (5β-DHF). This conversion, catalyzed by the 5α-reductase and 5β-reductase enzymes, respectively, represents a critical inactivation pathway that modulates the local and systemic effects of cortisol. Understanding the biosynthesis of dihydrocortisol is paramount for researchers in endocrinology, metabolic diseases, and drug development, as it offers potential therapeutic targets for a range of conditions. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis from cortisol, including the enzymes involved, their kinetics, relevant signaling pathways, and detailed experimental protocols for their study.
Introduction to Cortisol Metabolism and this compound Biosynthesis
Cortisol, synthesized in the adrenal cortex, exerts its effects by binding to glucocorticoid receptors.[1] The biological activity of cortisol is tightly regulated not only by its synthesis and secretion but also by its peripheral metabolism.[2] The conversion of cortisol to this compound is an irreversible step that reduces its biological activity.[3] This process is primarily carried out by two key enzyme families: the 5α-reductases and the 5β-reductases.[3] These enzymes catalyze the reduction of the double bond at the C4-C5 position of the A-ring of the steroid nucleus.[4] The resulting metabolites, 5α-dihydrocortisol and 5β-dihydrocortisol, are then further metabolized to tetrahydrocortisols.[5]
Key Enzymes in this compound Biosynthesis
The primary enzymes responsible for the conversion of cortisol to this compound are the 5α-reductases and 5β-reductase.
5α-Reductases
There are three known isoenzymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3.[4] These enzymes are involved in the metabolism of various steroid hormones, including androgens and glucocorticoids.[4] 5α-reductase type 1 and type 2 are the principal enzymes involved in the clearance of cortisol in the liver.[4] The activity of these enzymes can be influenced by various factors, including hormonal regulation.[6]
5β-Reductase (AKR1D1)
5β-reductase, also known as aldo-keto reductase family 1 member D1 (AKR1D1), catalyzes the formation of 5β-reduced steroids.[7] This enzyme is highly expressed in the liver and is crucial for both steroid hormone inactivation and bile acid biosynthesis.[8] Increased activity of 5β-reductase has been associated with enhanced cortisol clearance.[9]
Quantitative Data on Enzyme Kinetics and Reaction Conditions
The efficiency of the enzymatic conversion of cortisol to this compound is determined by the kinetic parameters of the involved enzymes and the prevailing physiological conditions.
Enzyme Kinetics
Quantitative data on the kinetics of human 5α- and 5β-reductases with cortisol as a substrate are limited. However, studies on related substrates and in other species provide valuable insights.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism |
| 5α-Reductase | Corticosterone | 0.5 | 38 | Rabbit Liver |
| 5α-Reductase | 11-dehydrocorticosterone | 4.2 | 2,600 | Rabbit Liver |
| Cortisol 4-ene-reductase (cytosolic) | Cortisol | 26.5 ± 11.2 | 107.7 ± 46.0 | Human Liver |
Table 1: Kinetic parameters of 5α-reductase and cortisol 4-ene-reductase.[10][11]
Optimal Reaction Conditions
The activity of 5α-reductase isoenzymes is sensitive to pH.
| Enzyme Isoform | Optimal pH Range |
| 5α-Reductase Type 1 | 6.0 - 8.5 |
| 5α-Reductase Type 2 | 5.0 - 5.5 |
Table 2: Optimal pH for 5α-reductase isoenzymes.[12]
The free, biologically active fraction of cortisol can also be influenced by temperature and pH, with increases in temperature and decreases in pH leading to a higher free fraction.[13]
Signaling Pathways and Regulation
The expression and activity of the enzymes involved in this compound biosynthesis are subject to regulation by various signaling pathways.
Androgen Receptor Signaling
The androgen receptor (AR) signaling pathway plays a role in regulating the expression of 5α-reductase isoenzymes.[2][12] Androgens can modulate the mRNA levels of these enzymes in a cell type-specific manner at the transcriptional level.[12] This suggests a complex interplay between androgen and glucocorticoid metabolism.
Pregnane (B1235032) X Receptor (PXR) and Other Pathways
5β-reduced steroids can act as ligands for nuclear receptors such as the pregnane X receptor (PXR).[14] This interaction can influence the expression of genes involved in drug and xenobiotic metabolism, highlighting a broader regulatory role for the cortisol metabolic pathway.[14]
Experimental Protocols
The study of this compound biosynthesis relies on robust analytical methods to accurately quantify cortisol and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques.
Quantification of this compound and Other Cortisol Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of urinary free cortisol and its metabolites.
1. Sample Preparation: a. Internal Standard Spiking: To 1 mL of urine, add an internal standard solution (e.g., deuterated cortisol, d4-cortisol).[15] b. Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to isolate the steroids.[15][16] c. Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[16]
2. LC-MS/MS Analysis: a. Chromatographic Separation: Use a C18 reverse-phase column to separate the different steroid metabolites. A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724) with a modifier like formic acid is typically employed.[15] b. Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using positive electrospray ionization (ESI).[17] Define specific precursor-to-product ion transitions for each analyte and the internal standard for accurate quantification.
3. Data Analysis: a. Quantification: Construct a calibration curve using known concentrations of standards. Determine the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Measurement of 5α-Reductase Activity
This protocol outlines a method for assessing 5α-reductase activity in tissue homogenates or cell lysates.
1. Enzyme Source Preparation: a. Prepare microsomes from liver tissue or use cell lysates from cultured cells expressing 5α-reductase.[18]
2. Enzyme Assay: a. Reaction Mixture: Prepare a reaction buffer at the optimal pH for the isoenzyme of interest (e.g., pH 7.0 for type 1, pH 5.0 for type 2).[12] The mixture should contain the enzyme source, NADPH as a cofactor, and the substrate (e.g., radiolabeled or non-labeled cortisol). b. Incubation: Incubate the reaction mixture at 37°C for a defined period. c. Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
3. Product Analysis: a. Extraction: Extract the steroids from the reaction mixture. b. Separation and Detection: Separate the substrate (cortisol) from the product (5α-dihydrocortisol) using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). c. Quantification: Quantify the amount of product formed. If a radiolabeled substrate was used, scintillation counting can be employed. For non-labeled substrates, mass spectrometry is the preferred method for accurate quantification.[18]
Conclusion
The biosynthesis of this compound from cortisol via the action of 5α- and 5β-reductases is a fundamental pathway in glucocorticoid metabolism. This technical guide has provided a comprehensive overview of the key enzymes, their kinetics, regulatory mechanisms, and analytical methodologies for their study. A thorough understanding of this metabolic conversion is essential for researchers and drug development professionals seeking to modulate cortisol activity in various disease states. Further research into the specific kinetics and regulation of these enzymes in human tissues will undoubtedly unveil new therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cortisol - Wikipedia [en.wikipedia.org]
- 4. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 5. shop.dutchtest.com [shop.dutchtest.com]
- 6. 5α-Reductase Activity | Hormonal Metabolism & Clinical Impact [meridianvalleylab.com]
- 7. 5β-Reductase - Wikipedia [en.wikipedia.org]
- 8. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased clearance of cortisol by 5beta-reductase in a subgroup of women with adrenal hyperandrogenism in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic studies on rabbit liver glucocorticoid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cortisol metabolism in vitro--III. Inhibition of microsomal 6 beta-hydroxylase and cytosolic 4-ene-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of temperature and pH on the magnitude of the free fraction of cortisol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5α-Reductase Type 2 Regulates Glucocorticoid Action and Metabolic Phenotype in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 5α-Dihydrocortisol in Aqueous Humor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-Dihydrocortisol (5α-DHF), a metabolite of cortisol, is consistently detected in human aqueous humor, with the crystalline lens identified as a primary site of its synthesis.[1][2][3] Despite its established presence, the precise physiological role of 5α-DHF in regulating aqueous humor dynamics and intraocular pressure (IOP) remains largely undefined and stands in stark contrast to its extensively studied isomer, 5β-dihydrocortisol (5β-DHF). While 5β-DHF has been implicated in potentiating glucocorticoid-induced ocular hypertension, it is notably absent from the aqueous humor.[2][4][5] This technical guide synthesizes the current understanding of 5α-DHF in the anterior eye, presenting key quantitative data, outlining relevant experimental methodologies, and visualizing the metabolic pathways and logical relationships to provide a comprehensive resource for researchers in ophthalmology and drug development.
Presence and Metabolism of 5α-Dihydrocortisol in the Aqueous Humor
5α-DHF is a product of the enzymatic conversion of cortisol by 5α-reductase, an enzyme found in various ocular tissues.[6] Studies have confirmed its presence in surgically-derived human aqueous humor samples. The primary source of aqueous humor 5α-DHF is believed to be the crystalline lens, which has been shown to metabolize cortisol into 5α-DHF and 3α,5α-tetrahydrocortisol in vitro.[1][2][3]
Quantitative Data on Steroid Concentrations in Human Aqueous Humor
The following table summarizes the mean concentrations of cortisol and 5α-DHF in the aqueous humor of patients with and without Primary Open-Angle Glaucoma (POAG).
| Steroid | Mean Concentration (ng/mL) in Non-POAG Patients | Mean Concentration (ng/mL) in POAG Patients | Statistical Significance | Reference |
| Cortisol | 2.5 | 2.4 | Not Significant | [1][2] |
| 5α-Dihydrocortisol (5α-DHF) | 1.5 | 1.1 | Not Significant | [1][2] |
Note: 5β-Dihydrocortisol was not found in detectable levels in the aqueous humor in these studies.[1][2]
The Contrasting Role of the Isomer: 5β-Dihydrocortisol
While the direct physiological effects of 5α-DHF on aqueous humor dynamics are yet to be elucidated, its isomer, 5β-DHF, has been shown to play a significant role in potentiating the effects of glucocorticoids on intraocular pressure.[4][5][7][8] This potentiation is thought to be a contributing factor to the sensitivity of some individuals to steroid-induced glaucoma.[4] Although not present in the aqueous humor, 5β-DHF is believed to act locally within the trabecular meshwork.[2]
Experimental Evidence of 5β-Dihydrocortisol's Effect on Intraocular Pressure
The following table presents data from a study on the effect of 5β-DHF in combination with dexamethasone (B1670325) on the intraocular pressure of rabbits.
| Treatment | Change in Intraocular Pressure (mmHg) after 18 days | Reference |
| Dexamethasone (0.06%) | +3 to +4 | [8] |
| Dexamethasone (0.06%) + 5β-Dihydrocortisol (0.1%) | +7 to +10 | [8] |
| Dexamethasone (0.06%) + 5β-Dihydrocortisol (1.0%) | +7 to +10 | [8] |
Experimental Protocols
Quantification of Steroids in Aqueous Humor via Radioimmunoassay
This protocol outlines the methodology used to measure the concentration of 5α-DHF in human aqueous humor samples.[1][2]
-
Sample Collection: Aqueous humor is obtained during cataract extraction or surgical trabeculectomy.
-
Steroid Extraction: Samples are extracted with ethyl acetate, and the organic phase is washed and evaporated to dryness.
-
Chromatographic Separation: The extracted steroids are separated using thin-layer chromatography (TLC).
-
Radioimmunoassay (RIA):
-
Specific antibodies for 5α-DHF are developed in rabbits.
-
A standard curve is generated using known concentrations of non-labeled 5α-DHF.
-
The extracted samples are incubated with the 5α-DHF antibody and a tracer amount of radiolabeled 5α-DHF.
-
The antibody-bound steroid is separated from the free steroid.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of 5α-DHF in the samples is determined by comparing the results to the standard curve.
-
In Vitro Metabolism of Cortisol by Human Lenses
This protocol details the experimental procedure to demonstrate the conversion of cortisol to 5α-DHF by the crystalline lens.[1][2]
-
Tissue Preparation: Human lenses are obtained from eye banks and the lens cortex and nucleus are separated.
-
Incubation: The lens tissue is incubated with radiolabeled cortisol in a suitable buffer at 37°C for a specified period.
-
Steroid Extraction: The incubation medium and tissue homogenate are extracted with an organic solvent like ethyl acetate.
-
Metabolite Identification:
-
Thin-Layer Chromatography (TLC): The extracted steroids are spotted on a TLC plate alongside known standards of cortisol, 5α-DHF, and other metabolites. The plate is developed in a solvent system to separate the steroids based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): The separated metabolites are further analyzed and quantified using HPLC with a radioactivity detector. The retention times of the metabolites are compared to those of authentic standards.
-
Recrystallization to Constant Specific Activity: To confirm the identity of the metabolite, the radioactive material co-eluting with the 5α-DHF standard is mixed with a known amount of authentic non-radioactive 5α-DHF and recrystallized multiple times. The specific activity (radioactivity per unit mass) should remain constant through successive recrystallizations if the radiolabeled metabolite is indeed 5α-DHF.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Cortisol in the Crystalline Lens
Caption: Conversion of cortisol to its metabolites in the lens.
Experimental Workflow for Aqueous Humor Steroid Analysis
Caption: Workflow for quantifying 5α-DHF in aqueous humor.
Hypothesized Role of Cortisol Metabolites in IOP Regulation
Caption: Contrasting roles of 5α-DHF and 5β-DHF in IOP.
Future Directions and Conclusion
The presence of 5α-Dihydrocortisol in the aqueous humor is well-established, with the lens acting as a key metabolic site. However, a significant knowledge gap exists regarding its direct physiological function in this compartment. While research has heavily focused on the pathological implications of its isomer, 5β-DHF, in glucocorticoid-induced ocular hypertension, 5α-DHF remains an enigmatic component of the aqueous humor steroid profile.
Future research should be directed towards elucidating the specific effects of 5α-DHF on the trabecular meshwork and ciliary body. Investigating its binding affinity for glucocorticoid and mineralocorticoid receptors within these tissues, and its influence on aqueous humor outflow and production, will be crucial. Such studies will not only enhance our fundamental understanding of aqueous humor physiology but may also uncover novel therapeutic targets for the management of glaucoma and other steroid-related ocular conditions. For drug development professionals, understanding the complete metabolic cascade of corticosteroids in the eye is paramount to designing safer and more effective therapies.
References
- 1. Potentiation of glucocorticoid activity by 5 beta-dihydrocortisol: its role in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraocular hypotensive effect of a topically applied cortisol metabolite: 3 alpha, 5 beta-tetrahydrocortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5 alpha-dihydrocortisol in human aqueous humor and metabolism of cortisol by human lenses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 beta-Dihydrocortisol: possible mediator of the ocular hypertension in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of glucocorticoids on the trabecular meshwork: towards a better understanding of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of 5β-Dihydrocortisol, a Metabolite of AKR1D1
Abstract
5β-Dihydrocortisol (5β-DHC) is a principal metabolite of cortisol, produced through the irreversible reduction of the A-ring double bond by the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1). This enzyme is the sole human 5β-reductase and plays a pivotal, dual role in hepatic metabolism: it is both a critical catalyst in the biosynthesis of primary bile acids and a key driver of steroid hormone inactivation.[1][2][3] The generation of 5β-DHC represents a crucial step in glucocorticoid clearance, effectively terminating the action of cortisol by preventing its binding to the glucocorticoid receptor (GR).[4][5] Dysregulation of AKR1D1 and consequently, 5β-DHC production, is implicated in various metabolic pathologies, including non-alcoholic fatty liver disease (NAFLD) and congenital bile acid synthesis defects.[2][3][6] This document provides a comprehensive technical overview of the function of 5β-DHC, the enzymology of AKR1D1, and the broader physiological implications for researchers and drug development professionals.
Introduction: The Central Role of AKR1D1
AKR1D1, a member of the aldo-keto reductase superfamily, is predominantly expressed in the liver.[7] It is unique in its ability to catalyze the stereospecific reduction of a Δ4-3-oxo bond in a wide range of steroid substrates, including glucocorticoids, androgens, and bile acid precursors.[1][7] This reaction introduces a cis-configuration at the junction of the A and B rings of the steroid nucleus, creating a 90° bend in the molecule's planar structure.[1][7] This structural alteration is fundamental to its biological roles.
The functions of AKR1D1, and by extension its metabolites like 5β-DHC, can be broadly categorized into two major physiological pathways:
-
Steroid Hormone Inactivation: The 5β-reduction of active steroid hormones, such as cortisol, is a primary pathway for their catabolism and clearance.[2][8] The resulting 5β-reduced metabolites, including 5β-DHC, exhibit a profound loss of affinity for their cognate receptors.[4]
-
Bile Acid Biosynthesis: AKR1D1 catalyzes an essential and rate-limiting step in the synthesis of primary bile acids, cholic acid, and chenodeoxycholic acid from cholesterol.[1][5][9] Genetic deficiencies in AKR1D1 lead to severe cholestatic liver disease due to the inability to produce these crucial molecules for lipid digestion and absorption.[2][5]
This guide will focus on the first of these roles, specifically examining the formation and function of 5β-dihydrocortisol.
The Function of 5β-Dihydrocortisol (5β-DHC)
The primary and most well-characterized function of 5β-DHC is its role as an inactive metabolite of cortisol. The conversion of cortisol to 5β-DHC by AKR1D1 is a key mechanism of pre-receptor ligand regulation, particularly within the liver.[4][5] This process ensures the termination of glucocorticoid signaling.
-
Inactivity on the Glucocorticoid Receptor (GR): The 5β-configuration of 5β-DHC sterically hinders its ability to bind to the ligand-binding pocket of the glucocorticoid receptor. While 5α-reduced metabolites of some steroids can retain biological activity, 5β-reduced glucocorticoids like 5β-DHC are considered inactive and do not activate the GR.[4] Studies have shown that 5β-reduced metabolites are less effective at displacing dexamethasone (B1670325) from GR binding sites compared to their 5α-reduced counterparts.
-
Pathway to Excretion: Following its formation, 5β-DHC is rapidly and further metabolized by 3α-hydroxysteroid dehydrogenases (enzymes of the AKR1C family) to 5β-tetrahydrocortisol (5β-THF).[8][10] This tetrahydro-metabolite is then conjugated (e.g., glucuronidated or sulfated) in phase II reactions to increase its water solubility, facilitating its elimination from the body via urine.[2]
While 5β-DHC itself is largely inert, the efficiency of its production by AKR1D1 is a critical determinant of hepatic glucocorticoid exposure and action.[8]
Quantitative Data: AKR1D1 Enzymology
The catalytic efficiency of AKR1D1 varies significantly depending on the steroid substrate. Generally, the enzyme displays a higher turnover rate for steroid hormones compared to bile acid precursors, a finding consistent with its dual roles in rapid hormone clearance and slower, regulated bile acid synthesis.[2][3]
Table 1: Steady-State Kinetic Parameters of Human AKR1D1 with Various Steroid Substrates
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |
| Cortisol | 15.1 ± 2.1 | 2.0 ± 0.1 | 0.13 |
| Cortisone | 5.1 ± 0.9 | 11.7 ± 0.7 | 2.3 |
| Progesterone (B1679170) | 0.3 ± 0.04 | 9.0 ± 0.2 | 30.0 |
| Testosterone | 1.1 ± 0.1 | 8.0 ± 0.2 | 7.3 |
| Aldosterone | 1.1 ± 0.1 | 9.2 ± 0.2 | 8.4 |
| 7α-hydroxy-4-cholesten-3-one | 1.1 ± 0.1 | 0.6 ± 0.01 | 0.55 |
Data adapted from Chen et al. (2011) and Penning et al. (2015). Values represent mean ± S.E.[11]
As the table indicates, cortisol is a relatively poor substrate for AKR1D1 compared to other steroids like progesterone or cortisone, exhibiting the highest Km and lowest catalytic efficiency among the hormones tested.[11]
Signaling Pathways and Logical Relationships
Diagram 1: Cortisol Inactivation Pathway
Caption: Metabolic pathway for the inactivation of cortisol via 5β-reduction.
Diagram 2: Role of AKR1D1 in Bile Acid Synthesis
Caption: The critical role of AKR1D1 in the primary bile acid synthesis pathway.
Diagram 3: Pre-Receptor Regulation of Glucocorticoid Action
Caption: Conceptual model of pre-receptor cortisol regulation by AKR1D1 in the liver.
Experimental Protocols
Detailed methodologies are crucial for the study of AKR1D1 and 5β-DHC. Below are summarized protocols for key experiments.
In Vitro AKR1D1 Enzyme Activity Assay (Spectrofluorometric)
This method measures AKR1D1 activity by monitoring the consumption of its cofactor, NADPH, which fluoresces.
-
Reagents & Materials:
-
Purified recombinant human AKR1D1 protein.
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.0.
-
Cofactor Solution: NADPH, prepared fresh in Reaction Buffer (final concentration 15-200 µM).
-
Substrate Solution: Cortisol, dissolved in acetonitrile (B52724) or DMSO and diluted in Reaction Buffer (final concentration range 1-50 µM).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).
-
-
Procedure:
-
To each well of the microplate, add the Reaction Buffer.
-
Add the purified AKR1D1 enzyme to a final concentration of approximately 5-8 µM.[12]
-
Add the cortisol substrate at various concentrations to different wells. Include a no-substrate control.
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution to all wells.
-
Immediately begin monitoring the decrease in NADPH fluorescence over time (e.g., every minute for 30-45 minutes) at 37°C.[12]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence decay curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
siRNA-mediated Knockdown of AKR1D1 in HepG2 Cells
This protocol is used to study the functional consequences of reduced AKR1D1 expression.
-
Reagents & Materials:
-
HepG2 human hepatoma cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).
-
AKR1D1-targeting siRNA and non-targeting (scrambled) control siRNA.
-
Transfection Reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
6-well cell culture plates.
-
-
Procedure:
-
Day 1: Seed HepG2 cells in 6-well plates at a density that will result in 50-60% confluency on the day of transfection.
-
Day 2: Prepare siRNA-lipid complexes. For each well, dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the two solutions, mix gently, and incubate at room temperature for 15-20 minutes.
-
Aspirate the culture medium from the cells and replace it with the siRNA-transfection reagent complexes.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Add fresh, complete culture medium.
-
Day 3-4 (24-48h post-transfection): Harvest the cells for analysis.
-
For Gene Expression: Extract total RNA for quantitative real-time PCR (qRT-PCR) to confirm knockdown of AKR1D1 mRNA.
-
For Protein Expression: Lyse cells and perform Western blotting to confirm the reduction of AKR1D1 protein.
-
For Functional Analysis: Treat cells with cortisol (e.g., 200 nM for 8 hours) and collect the media to quantify the production of 5β-DHC and 5β-THF using LC-MS/MS.[13]
-
-
Quantification of 5β-DHC by LC-MS/MS
This is the gold standard for accurately measuring steroid metabolites in biological matrices.
-
Sample Preparation (from cell culture media):
-
To 200 µL of cell culture media, add an internal standard (e.g., deuterated cortisol-d4).
-
Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing vigorously, and centrifuging to separate the phases.[14]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 methanol (B129727):water).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol (both containing a modifier like 0.1% formic acid) to separate the steroids.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Selective Reaction Monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for 5β-DHC and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of pure 5β-DHC and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
Diagram 4: Experimental Workflow for AKR1D1 Functional Analysis
Caption: A typical experimental workflow for studying the effects of AKR1D1 knockdown.
Implications for Drug Development
Understanding the function of AKR1D1 and 5β-DHC has several implications for drug development:
-
Drug Metabolism: As AKR1D1 metabolizes all classes of Δ4-3-oxosteroids, it has the potential to interact with synthetic steroid drugs. For example, prednisolone (B192156) is metabolized by AKR1D1, whereas dexamethasone is a poor substrate.[15] The expression level and activity of AKR1D1 could therefore influence the clearance and efficacy of certain steroid-based therapies.
-
Metabolic Disease Target: Given that AKR1D1 expression is decreased in NAFLD and type 2 diabetes, it represents a potential therapeutic target.[3][6] Modulating its activity could impact both bile acid signaling and hepatic glucocorticoid action, which are central to metabolic homeostasis.
-
Avoiding Off-Target Effects: Inhibitors of 5α-reductase, such as finasteride (B1672673) and dutasteride, are widely used drugs. These compounds do not effectively inhibit AKR1D1, which is important for avoiding unintended disruption of bile acid synthesis and cortisol clearance.[8]
Conclusion
5β-Dihydrocortisol is the physiologically inert product of cortisol metabolism by the hepatic enzyme AKR1D1. Its formation is the committed step in the 5β-reduction pathway, which is essential for terminating glucocorticoid action and facilitating excretion. While 5β-DHC itself lacks direct signaling activity, the enzyme responsible for its synthesis, AKR1D1, sits (B43327) at a critical metabolic crossroads. It not only controls local glucocorticoid tone in the liver but is also indispensable for bile acid production. Therefore, the study of 5β-DHC provides a direct window into the activity of AKR1D1, an enzyme of significant interest in metabolic health, disease, and pharmacology. A thorough understanding of this pathway is vital for researchers developing therapeutics for liver diseases and for scientists investigating the complex regulation of steroid hormone signaling.
References
- 1. Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medlineplus.gov [medlineplus.gov]
- 6. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Analysis of AKR1D1 Interactions with Clopidogrel: Effects on Enzyme Activity and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
A Technical Guide to the Metabolism of Dihydrocortisol to Tetrahydrocortisol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the metabolic conversion of dihydrocortisol to tetrahydrocortisol (B1682764), a critical step in the catabolism of the primary stress hormone, cortisol. Understanding this pathway, the enzymes that catalyze it, and the methods to quantify its metabolites is essential for research in endocrinology, metabolic disorders, and pharmacology.
The Core Metabolic Pathway: A-Ring Reduction of Cortisol
Cortisol is primarily metabolized in the liver through a series of reduction reactions targeting its A-ring. This process inactivates the hormone and facilitates its excretion. The conversion to tetrahydrocortisol involves two sequential enzymatic steps. The intermediate in this pathway is this compound.
The initial and rate-limiting step is the irreversible reduction of the double bond at position 4,5 of the cortisol A-ring.[1] This reaction is catalyzed by one of two enzyme families:
-
5α-reductases (SRD5A): These enzymes produce 5α-dihydrocortisol (allo-dihydrocortisol). There are three isozymes of 5α-reductase, with types 1 and 2 being the principal enzymes in cortisol clearance.[2]
-
5β-reductase: This enzyme produces 5β-dihydrocortisol.
Following this, the 3-keto group of the this compound intermediate is reduced by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to produce the final tetrahydro-metabolites.[1][3]
-
5α-dihydrocortisol is converted to 5α-tetrahydrocortisol (allo-THF) .
-
5β-dihydrocortisol is converted to 5β-tetrahydrocortisol (THF) .
These tetrahydro-metabolites, along with tetrahydrocortisone (B135524) (THE), represent the major end-products of cortisol metabolism excreted in the urine.[4][5]
Caption: The enzymatic pathway of cortisol A-ring reduction.
Quantitative Data on Cortisol Metabolites
The quantification of urinary cortisol metabolites is a primary method for assessing the activity of the hypothalamic-pituitary-adrenal (HPA) axis and the function of metabolic enzymes.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[7] The table below summarizes representative urinary concentrations for key metabolites.
| Metabolite | Typical Adult Range (µ g/24h ) | Notes |
| 5α-Tetrahydrocortisol (allo-THF) | Varies significantly; often analyzed as part of total metabolites. | A key marker for 5α-reductase activity. |
| 5β-Tetrahydrocortisol (THF) | 1050 - 2500 ng/mg creatinine[8] | A major metabolite reflecting cortisol production.[9] |
| 5β-Tetrahydrocortisone (THE) | Varies; often higher than THF. | A major metabolite of cortisone (B1669442).[10] |
| Free Cortisol | < 100 µ g/24h | Represents the biologically active fraction.[11] |
| Free Cortisone | Varies | Reflects 11β-HSD2 activity.[4] |
Metabolite Ratios as Enzyme Activity Markers:
Ratios of these metabolites provide crucial insights into the activity of specific enzymes.[4]
| Ratio | Indicates Activity Of | Clinical Relevance |
| (allo-THF + THF) / THE | 11β-HSD1 (relative to 11β-HSD2) | Increased ratio suggests a shift towards active cortisol.[4] |
| Cortisol / Cortisone (F/E) | 11β-HSD2 | A high ratio suggests decreased 11β-HSD2 activity.[4] |
| allo-THF / THF | 5α-reductase vs. 5β-reductase | Reflects the relative dominance of the two A-ring reductase pathways. |
Conditions such as obesity, high insulin, and hyperthyroidism can increase the metabolic clearance of cortisol, speeding up the conversion process.[8][12] Conversely, hypothyroidism may slow it down.[6][12]
Experimental Protocols
Protocol 1: In Vitro Steroid Metabolism Assay
This protocol describes a general method for studying the metabolism of this compound using human liver subcellular fractions, which contain the necessary enzymes.[13]
-
Preparation of Reagents:
-
Substrate: 5α- or 5β-dihydrocortisol dissolved in a suitable solvent (e.g., ethanol, DMSO) to a stock concentration of 1 mg/mL.
-
Enzyme Source: Human liver microsomes or S9 fraction, thawed on ice immediately before use.
-
Cofactor Solution: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, enzyme source (e.g., 0.5 mg/mL microsomal protein), and substrate (final concentration, e.g., 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed cofactor solution.
-
Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).
-
Include negative controls: one without the substrate and one without the cofactors.
-
-
Sample Extraction:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol/water).
-
Analyze the sample for the presence of tetrahydrocortisol using LC-MS/MS as described in Protocol 2.
-
Protocol 2: Quantification of Tetrahydrocortisol in Urine by LC-MS/MS
This protocol outlines a robust method for the analysis of steroid metabolites from a urine sample, adapted from established methodologies.[7][14][15]
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
Aliquot 100 µL of urine, calibrators, and quality control samples into a 96-well plate.
-
Add 10 µL of an internal standard working solution (containing deuterated analogs of the analytes) to each well.
-
Add 200 µL of acetonitrile to precipitate proteins, vortex for 1 minute.
-
Load the entire mixture onto a 96-well SLE plate and allow it to absorb for 5 minutes.
-
Place a clean collection plate underneath and elute the analytes by adding 1 mL of methyl tert-butyl ether (MTBE) to each well.
-
Evaporate the eluate to dryness under nitrogen at ~45°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water. The sample is now ready for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation of steroid isomers.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure specificity and sensitivity.
-
Caption: A typical experimental workflow for steroid analysis by LC-MS/MS.
Regulation of this compound Metabolism
The rate of this compound conversion to tetrahydrocortisol and the overall clearance of cortisol are not static. They are influenced by a variety of physiological and pathological factors that modulate the expression and activity of the reductases and dehydrogenases.
Caption: Factors influencing the enzymatic activity of cortisol metabolism.
This guide provides a foundational understanding of the conversion of this compound to tetrahydrocortisol. The pathways, quantitative measures, and analytical protocols described herein are vital tools for professionals investigating the complex role of cortisol metabolism in health and disease.
References
- 1. 5α-Reduced glucocorticoids exhibit dissociated anti-inflammatory and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The conversion of cortisol into its principal metabolites, their tissular concentrations and transplacental transfer during 3H-cortisol infusion of mother and fetal guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dutchtest.com [dutchtest.com]
- 7. benchchem.com [benchchem.com]
- 8. b-Tetrahydrocortisol (b-THF) - Daily Free Cortisol and Cortisone + Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Tetrahydrocortisol - Advanced Dried Urine Hormone Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 11. youtube.com [youtube.com]
- 12. shop.dutchtest.com [shop.dutchtest.com]
- 13. Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques | World Anti Doping Agency [wada-ama.org]
- 14. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Dihydrocortisol Levels in Human Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endogenous dihydrocortisol levels in human plasma, focusing on its isomers: 20β-dihydrocortisol (20β-DHF), 5α-dihydrocortisol (5α-DHF), and 5β-dihydrocortisol (5β-DHF). This document details the quantitative levels of these metabolites, the experimental protocols for their measurement, and their roles in relevant signaling pathways.
Introduction to this compound Isomers
This compound refers to a group of cortisol metabolites produced by the reduction of the C20 ketone or the A-ring double bond. These metabolites, while often considered part of the cortisol clearance pathway, are now recognized as biologically active molecules with their own distinct physiological and pathophysiological roles.
-
20β-Dihydrocortisol (20β-DHF): Formed by the action of Carbonyl Reductase 1 (CBR1), 20β-DHF is a weak agonist of the glucocorticoid receptor (GR) but a potent agonist of the mineralocorticoid receptor (MR)[1][2]. Its production is notably increased in adipose tissue in the context of obesity[2].
-
5α-Dihydrocortisol (5α-DHF): This metabolite is produced from cortisol by the enzyme 5α-reductase[3]. It is found in the aqueous humor of the eye and is implicated in the regulation of its formation[3].
-
5β-Dihydrocortisol (5β-DHF): A product of cortisol metabolism, 5β-DHF has been suggested to potentiate the action of synthetic glucocorticoids like dexamethasone (B1670325) in increasing intraocular pressure.
Quantitative Levels of this compound in Human Plasma
The quantification of endogenous this compound isomers in human plasma is a complex analytical challenge. While 20β-DHF is readily detectable, establishing definitive reference ranges for all isomers in a healthy population requires further research. The available data is summarized below.
| Metabolite | Condition | Plasma Concentration | Sample Type | Reference |
| 20α- and 20β-dihydrocortisol | Hypertensive Patients | Higher than normotensive subjects | Plasma | [4] |
| 5α-dihydrocortisol (5α-DHF) | Not specified | 1.3 ng/mL (mean) | Aqueous Humor |
Signaling Pathways Involving this compound
The metabolic conversion of cortisol to its dihydro-metabolites and their subsequent actions on nuclear receptors are key signaling events.
Cortisol Metabolism to 20β-Dihydrocortisol and Mineralocorticoid Receptor Activation
The conversion of cortisol to 20β-DHF by Carbonyl Reductase 1 (CBR1) is a significant pathway, particularly in adipose tissue. 20β-DHF then acts as a potent agonist of the mineralocorticoid receptor, which can lead to various physiological effects, including the regulation of blood pressure and electrolyte balance.
Cortisol Metabolism by 5α- and 5β-Reductases
The A-ring reduction of cortisol by 5α- and 5β-reductases is a critical step in its catabolism. This process leads to the formation of 5α- and 5β-dihydrocortisol, which are precursors to the fully inactivated tetrahydro-metabolites.
Experimental Protocols for this compound Measurement
The accurate measurement of this compound isomers in plasma requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, while radioimmunoassay (RIA) has been historically used.
LC-MS/MS Method for 20β-Dihydrocortisol in Human Plasma
This protocol provides a general framework for the quantification of 20β-DHF in human plasma, emphasizing the critical chromatographic separation from cortisol.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract steroids from plasma and remove interfering substances.
-
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standard (IS): Deuterated 20β-dihydrocortisol (e.g., 20β-DHF-d5)
-
SPE cartridges (e.g., C18)
-
Methanol (B129727), Water (LC-MS grade)
-
Centrifuge
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike a known amount of the internal standard into each plasma sample.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the steroids with a higher percentage of organic solvent (e.g., 90% methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate 20β-DHF from other steroids, particularly cortisol, and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a small particle size (e.g., <2 µm) is recommended for high resolution.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile. The gradient must be optimized to achieve baseline separation of 20β-DHF and cortisol.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 20β-DHF and its internal standard. This provides high selectivity and sensitivity.
-
Example transitions for cortisol (to be distinguished from 20β-DHF): m/z 363.2 -> 121.1
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of 20β-DHF standards.
-
Calculate the concentration of 20β-DHF in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Radioimmunoassay (RIA) for 5α-Dihydrocortisol
This protocol outlines the general steps for a competitive RIA, a technique historically used for steroid hormone measurement.
1. Sample Preparation (Extraction)
-
Objective: To extract 5α-DHF from the plasma matrix.
-
Materials:
-
Human plasma
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Centrifuge
-
-
Procedure:
-
Add the organic solvent to the plasma sample.
-
Vortex vigorously to ensure thorough mixing and extraction of the steroid into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the dried extract in the assay buffer.
-
2. Radioimmunoassay
-
Objective: To quantify 5α-DHF based on the competition between labeled and unlabeled antigen for a limited number of antibody binding sites.
-
Materials:
-
Specific antibody against 5α-DHF
-
Radiolabeled 5α-DHF (e.g., with ³H or ¹²⁵I)
-
Standard solutions of unlabeled 5α-DHF
-
Assay buffer
-
Separation agent (e.g., charcoal-dextran or a second antibody) to separate bound from free radiolabeled antigen.
-
Scintillation counter or gamma counter.
-
-
Procedure:
-
Incubate the extracted sample or standard with the specific antibody and a known amount of radiolabeled 5α-DHF.
-
Allow the mixture to reach equilibrium.
-
Add the separation agent to precipitate the antibody-bound fraction.
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity in either the supernatant (free fraction) or the pellet (bound fraction).
-
Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled standards.
-
Determine the concentration of 5α-DHF in the samples by interpolating their percentage of bound radiolabel on the standard curve.
-
Conclusion
The study of endogenous this compound levels in human plasma is an emerging field with significant implications for understanding the nuances of glucocorticoid and mineralocorticoid signaling in health and disease. While analytical methods like LC-MS/MS offer the necessary sensitivity and specificity for their detection, further research is needed to establish definitive plasma concentration ranges for all this compound isomers in a healthy population. The biological activity of these metabolites, particularly the potent mineralocorticoid receptor agonism of 20β-DHF, highlights their potential as biomarkers and therapeutic targets in various conditions, including metabolic and cardiovascular diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore the roles of these important cortisol metabolites.
References
Dihydrocortisol: A Comprehensive Technical Guide to its Role as a Biomarker in Adrenal Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate diagnosis and monitoring of adrenal disorders necessitate sensitive and specific biomarkers that reflect the complex steroidogenic pathways. While cortisol is the primary glucocorticoid measured, its metabolites offer a more nuanced view of adrenal function and dysfunction. This technical guide focuses on dihydrocortisol (DHF), a key metabolite of cortisol, and explores its potential as a valuable biomarker in the clinical assessment of various adrenal disorders. We delve into the core biochemistry of cortisol metabolism, provide detailed experimental protocols for DHF quantification, present quantitative data from clinical studies, and visualize key pathways and workflows. This document serves as an in-depth resource for researchers, clinicians, and professionals in drug development seeking to understand and utilize this compound in the context of adrenal disease.
Introduction to this compound
This compound is a steroid hormone and a metabolite of cortisol, the primary glucocorticoid in humans.[1] It is formed through the action of reductase enzymes on cortisol. Specifically, 5α-dihydrocortisol (5α-DHF), also known as allothis compound, is a metabolite of cortisol formed by the enzyme 5α-reductase.[2] Cortisol metabolism is a critical process for regulating glucocorticoid activity at the tissue level, and its dysregulation is a hallmark of several adrenal disorders. The quantification of cortisol metabolites, such as this compound, in biological fluids like urine provides a time-integrated reflection of cortisol production and metabolism, which can be more informative than a single measurement of plasma cortisol due to its diurnal fluctuation.[3]
The Cortisol Metabolism Pathway
Cortisol undergoes extensive metabolism primarily in the liver and kidneys before excretion. The key enzymes governing these pathways are 11β-hydroxysteroid dehydrogenases (11β-HSD) and reductases.
-
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isozymes : These enzymes interconvert active cortisol and inactive cortisone (B1669442).[4]
-
11β-HSD1 : Predominantly a reductase, this enzyme regenerates active cortisol from cortisone, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[5][6]
-
11β-HSD2 : This enzyme acts exclusively as a dehydrogenase, inactivating cortisol to cortisone, which is crucial in mineralocorticoid target tissues like the kidney to prevent illicit activation of the mineralocorticoid receptor by cortisol.[4][7]
-
-
5α- and 5β-Reductases : These enzymes irreversibly metabolize cortisol into its tetrahydro-metabolites. 5α-reductase converts cortisol to 5α-dihydrocortisol (allo-DHF), which is then further metabolized.[1][2]
The balance of these enzymatic activities is crucial for maintaining glucocorticoid homeostasis.
Caption: Cortisol and Cortisone Interconversion and Metabolism.
This compound as a Biomarker in Specific Adrenal Disorders
Alterations in the activity of steroidogenic and metabolizing enzymes in adrenal disorders lead to characteristic changes in steroid profiles, positioning this compound as a potential biomarker.
Cushing's Syndrome (Hypercortisolism)
Cushing's syndrome is characterized by prolonged exposure to excessive levels of cortisol.[8] This can be caused by adrenal tumors, pituitary tumors (Cushing's disease), or ectopic ACTH production.[1][9] The resulting hypercortisolemia leads to increased production of all cortisol metabolites.
In a case report of a patient with Cushing's disease, urinary excretion rates of free 20α- and 20β-dihydrocortisol (isomers of DHF) were found to be significantly elevated compared to reference values, even when urinary free cortisol excretion was low. This suggests that in some hypercortisolemic states, the measurement of DHF isomers may be a more sensitive marker than cortisol itself.[10]
Table 1: Urinary this compound Isomer Excretion in Cushing's Disease
| Analyte | Patient with Cushing's Disease (nmol/24h) | Reference Values (median, n=22) (nmol/24h) |
|---|---|---|
| 20α-Dihydrocortisol | 1455 | 174 |
| 20β-Dihydrocortisol | 330 | 111 |
| Free Cortisol (F) | 18 | 68 |
Data sourced from a case study by G. Wudy, et al.[10]
Adrenal Insufficiency (Hypocortisolism)
Primary adrenal insufficiency (Addison's disease) involves the destruction of the adrenal cortex, leading to deficient production of both cortisol and aldosterone (B195564).[11][12] Secondary adrenal insufficiency results from a lack of pituitary ACTH stimulation.[13] Diagnosis relies on demonstrating low basal or stimulated cortisol levels.[14] While direct quantitative data on this compound in adrenal insufficiency is limited in the available literature, it is pathophysiologically expected that the production of all cortisol metabolites, including this compound, would be significantly decreased. This represents an area for further clinical research to establish its diagnostic utility.
Congenital Adrenal Hyperplasia (CAH)
CAH is a group of autosomal recessive disorders caused by deficiencies in enzymes required for cortisol synthesis.[15] The most common form is 21-hydroxylase deficiency, which impairs cortisol and aldosterone production, shunting precursors towards the androgen synthesis pathway.[16][17] The resulting low cortisol leads to a compensatory increase in ACTH, causing adrenal hyperplasia.[18] The unique steroid profiles in different forms of CAH are key to their diagnosis. While specific metabolites like 17-hydroxyprogesterone are the primary biomarkers, a comprehensive urinary steroid profile, including cortisol metabolites like this compound and its precursors, can provide a more detailed picture of the enzymatic block.
Apparent Mineralocorticoid Excess (AME)
AME is a rare genetic disorder of hypertension and hypokalemia caused by a deficiency of the 11β-HSD2 enzyme.[19] This enzyme is responsible for converting cortisol to the inactive cortisone in mineralocorticoid target tissues.[7] Its deficiency leads to an accumulation of cortisol in these tissues, allowing it to bind to and activate the mineralocorticoid receptor, mimicking a state of aldosterone excess.[20][21]
In AME, the impaired conversion of cortisol to cortisone leads to a significantly altered urinary steroid metabolite profile. The ratio of cortisol metabolites (like tetrahydrocortisol (B1682764) and allo-tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone) is markedly increased.[20] Consequently, the substrates for downstream cortisol metabolism, including the formation of this compound, are increased, making the analysis of these metabolites a key diagnostic tool.
Caption: Pathophysiology of Apparent Mineralocorticoid Excess (AME).
Experimental Protocols for this compound Measurement
The gold standard for the specific and sensitive quantification of steroid hormones and their metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22] Immunoassays are prone to cross-reactivity with structurally similar steroids, leading to inaccurate results.[1]
Protocol: Quantification of Urinary this compound by LC-MS/MS
This protocol provides a generalized workflow for the analysis of this compound and other cortisol metabolites in urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To concentrate the analytes and remove interfering substances from the urine matrix.
-
Procedure:
-
Spike a 1 mL urine sample with a stable isotope-labeled internal standard (e.g., cortisol-d4) to correct for matrix effects and extraction losses.
-
Add β-glucuronidase enzyme to hydrolyze conjugated metabolites, allowing for the measurement of total (free + conjugated) steroid fractions. Incubate as required.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove salts and polar interferences.
-
Elute the steroids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Chromatographic Separation (Liquid Chromatography)
-
Objective: To separate this compound from other isomers and steroid metabolites prior to detection.
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[3][23]
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.[23]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/minute.
-
Injection Volume: 10-20 µL.
3. Detection and Quantification (Tandem Mass Spectrometry)
-
Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
System: A triple quadrupole mass spectrometer is typically used.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[23]
-
Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for the analyte and its internal standard, ensuring high selectivity and sensitivity.
-
Example Transition (Hypothetical): For this compound (Molar Mass ~364.48 g/mol ), a potential precursor ion [M+H]+ would be m/z 365.2. A characteristic product ion would be monitored following collision-induced dissociation.
-
-
Data Analysis: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.
Caption: Experimental Workflow for LC-MS/MS Quantification.
Summary of this compound's Biomarker Potential
The clinical utility of this compound as a biomarker for adrenal disorders is becoming increasingly apparent, although it is best interpreted as part of a comprehensive steroid panel.
Table 2: Expected Changes in this compound in Adrenal Disorders
| Disorder | Pathophysiology | Expected this compound Level | Rationale |
|---|---|---|---|
| Cushing's Syndrome | Cortisol excess | Increased | Increased substrate (cortisol) availability for 5α-reductase.[10] |
| Adrenal Insufficiency | Cortisol deficiency | Decreased | Decreased substrate (cortisol) availability. |
| Congenital Adrenal Hyperplasia (CAH) | Enzymatic block in cortisol synthesis | Variable/Decreased | Depends on the specific enzyme defect; overall cortisol production is impaired.[15] |
| Apparent Mineralocorticoid Excess (AME) | 11β-HSD2 deficiency | Increased | Impaired cortisol to cortisone conversion leads to a backlog of cortisol, increasing its metabolism via alternative pathways like 5α-reductase.[20] |
Conclusion and Future Directions
This compound is an important metabolite in the glucocorticoid pathway that holds significant promise as a biomarker for adrenal disorders. Its measurement, particularly as part of a comprehensive urinary steroid profile using mass spectrometry, can provide valuable diagnostic information that complements traditional tests.
-
In Cushing's syndrome , DHF and its isomers may serve as sensitive markers of hypercortisolemia.[10]
-
In Apparent Mineralocorticoid Excess , the analysis of cortisol and its metabolites, including DHF, is central to diagnosis.
-
In Adrenal Insufficiency and CAH , while not a primary biomarker, its levels reflect the overall state of cortisol production.
For drug development professionals, understanding the impact of novel therapeutics on cortisol metabolism is crucial. Monitoring this compound can provide insights into the on-target and off-target effects of drugs that modulate steroidogenic enzymes (e.g., 11β-HSD1 inhibitors).[6]
Future research should focus on establishing robust, age- and sex-specific reference intervals for this compound and defining its diagnostic and prognostic value in larger patient cohorts. The continued advancement of metabolomic techniques will undoubtedly further solidify the role of this compound and other steroid metabolites in the precise diagnosis and personalized management of adrenal diseases.
References
- 1. Cortisol - Wikipedia [en.wikipedia.org]
- 2. 5α-Dihydrocortisol - Wikipedia [en.wikipedia.org]
- 3. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenase Activity in the Brain Does Not Contribute to Systemic Interconversion of Cortisol and Cortisone in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and activity of the cortisol-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 is tissue and species-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syndrome of apparent mineralocorticoid excess. A defect in the cortisol-cortisone shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. Hypercortisolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Increased urinary excretion of free 20 alpha- and 20 beta-dihydrocortisol in a hypercortisolemic but hypocortisoluric patient with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. Addison's disease - Wikipedia [en.wikipedia.org]
- 13. zerotofinals.com [zerotofinals.com]
- 14. Adrenal insufficiency – recognition and management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Congenital adrenal hyperplasia - Wikipedia [en.wikipedia.org]
- 16. Congenital Adrenal Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. eu.neurocrine.com [eu.neurocrine.com]
- 18. Modified-Release Hydrocortisone in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apparent mineralocorticoid excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dihydrocortisol in Glaucoma Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocorticoid-induced glaucoma (GIG) is a significant clinical challenge, characterized by elevated intraocular pressure (IOP) following corticosteroid therapy. While the role of exogenous and endogenous glucocorticoids like cortisol is well-established, the contribution of their metabolites is an area of growing interest. This technical guide delves into the pivotal role of Dihydrocortisol (DHC), particularly the 5β-dihydrocortisol (5β-DHC) isomer, in the pathogenesis of glaucoma. Evidence suggests that 5β-DHC, while not directly elevating IOP itself, acts as a potent sensitizing agent, amplifying the hypertensive effects of other glucocorticoids on the trabecular meshwork (TM). This potentiation appears to be a key factor in the heightened glucocorticoid sensitivity observed in patients with Primary Open-Angle Glaucoma (POAG). This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on DHC levels in ocular tissues, and detailed experimental protocols for investigating its mechanism of action.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, with elevated IOP being a major risk factor. The conventional aqueous humor outflow pathway, primarily through the trabecular meshwork, is crucial for maintaining normal IOP. Glucocorticoids are known to increase outflow resistance in the TM, leading to ocular hypertension.[1] Patients with POAG exhibit a heightened sensitivity to the IOP-raising effects of glucocorticoids.[2][3] Research has uncovered that this increased sensitivity may be linked to an abnormal metabolism of cortisol within the TM cells of these individuals, leading to the accumulation of 5β-Dihydrocortisol.[2][4]
This guide will explore the mechanisms by which DHC contributes to glaucoma pathogenesis, providing a valuable resource for researchers and drug development professionals seeking to understand and target this pathway.
Quantitative Data: this compound Levels in Aqueous Humor
The concentration of this compound and its parent compound, cortisol, in the aqueous humor provides insight into the local steroid environment of the eye. A key study by Southren et al. (1991) quantified these steroids in the aqueous humor of patients with and without POAG. While the levels of 5β-DHC were near the lower limit of detection, the data provides a valuable baseline for understanding the relative abundance of these metabolites.
| Steroid | Concentration in Non-POAG Aqueous Humor (ng/mL) | Concentration in POAG Aqueous Humor (ng/mL) | Statistical Significance |
| Cortisol | 2.5 | 2.4 | Not Significant |
| 5α-Dihydrocortisol (5α-DHC) | 1.5 | 1.1 | Not Significant |
| 5β-Dihydrocortisol (5β-DHC) | ~0.3 | Not specified, near limit of detection | Not Uniquivocally Shown |
Table 1: Concentration of Cortisol and its Metabolites in Human Aqueous Humor. Data extracted from Southren, A. L., et al. (1991).[5][6]
Signaling Pathways and Mechanism of Action
This compound's role in glaucoma pathogenesis is not as a direct agonist but as a potentiator of glucocorticoid receptor (GR) signaling. The proposed mechanism involves the enhancement of GR nuclear translocation in the presence of other glucocorticoids.
Potentiation of Glucocorticoid Receptor Nuclear Translocation
In TM cells, glucocorticoids bind to the cytoplasmic GR, leading to its translocation into the nucleus, where it modulates the expression of genes involved in extracellular matrix (ECM) turnover, cell adhesion, and cytoskeletal organization.[3] 5β-DHC has been shown to potentiate the nuclear translocation of the GR induced by threshold levels of cortisol and dexamethasone.[2][4] This suggests that in individuals with elevated 5β-DHC levels, a lower concentration of active glucocorticoids is required to elicit a pathogenic response in the TM.
References
- 1. thescipub.com [thescipub.com]
- 2. Potentiation of glucocorticoid activity by 5 beta-dihydrocortisol: its role in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Glucocorticoids Preferentially Influence Expression of Nucleoskeletal Actin Network and Cell Adhesive Proteins in Human Trabecular Meshwork Cells [frontiersin.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. 5 alpha-dihydrocortisol in human aqueous humor and metabolism of cortisol by human lenses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Dihydrocortisol and Cortisol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol is the primary glucocorticoid in humans, playing a crucial role in a wide range of physiological processes, including metabolism, inflammation, and the stress response. Its biological effects are mediated through binding to the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). Dihydrocortisol, a metabolite of cortisol, exists in different isomeric forms, with 5β-dihydrocortisol and 20β-dihydrocortisol being of particular biological interest. This technical guide provides a comprehensive comparison of the biological activities of this compound isomers versus cortisol, with a focus on their receptor binding, functional activity, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, pharmacology, and related fields.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biological activities of this compound isomers and cortisol.
Table 1: Glucocorticoid Receptor (GR) Activity
| Compound | Receptor Binding Affinity (Qualitative) | GR Transactivation (MMTV-Luciferase Assay) | GR-Responsive Gene Induction (EC50, µM) in A549 cells |
| Cortisol | High | Potent agonist | Gene-dependent, serves as baseline for comparison |
| 20β-Dihydrocortisol | Weak agonist (requires ~1000-fold higher concentration than cortisol for displacement of dexamethasone)[1] | Partial activation at high concentrations (2.5 µM)[1] | IGFBP1: 0.51, DUSP1: 0.32, FKBP51: 0.44, GILZ: 1.25[2] |
| 5β-Dihydrocortisol | Inactive on its own[3] | Potentiates cortisol- and dexamethasone-induced nuclear translocation of GR[4] | Data not available |
Table 2: Mineralocorticoid Receptor (MR) Activity
| Compound | Receptor Binding Affinity (Qualitative) | MR Transactivation (MMTV-Luciferase Assay) |
| Cortisol | High, similar to aldosterone[5] | Potent agonist (100 nM induced 2.9 ± 0.3 fold induction)[6] |
| 20β-Dihydrocortisol | Potent agonist | Equivalent to cortisol at lower concentrations (100 nM induced 2.4 ± 0.2 fold induction)[6] |
| 5β-Dihydrocortisol | Data not available | Data not available |
Signaling and Metabolic Pathways
Glucocorticoid Receptor Signaling Pathway
Cortisol, upon entering a cell, binds to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the cortisol-GR complex into the nucleus. Within the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, thereby modulating the transcription of target genes. This can result in either transactivation (increased gene expression) or transrepression (decreased gene expression) of a wide array of genes involved in inflammation, metabolism, and other physiological processes. 20β-dihydrocortisol is a weak agonist of this pathway, while 5β-dihydrocortisol can potentiate the action of cortisol.
Glucocorticoid Receptor Signaling Pathway.
Cortisol Metabolism to this compound
Cortisol can be metabolized in various tissues to its dihydro-metabolites. The formation of 5β-dihydrocortisol is catalyzed by the enzyme 5β-reductase (AKR1D1). The conversion of cortisol to 20β-dihydrocortisol is catalyzed by 20β-hydroxysteroid dehydrogenase (20β-HSD), an activity attributed to enzymes like carbonyl reductase 1.[6] These metabolic conversions can significantly alter the biological activity of the steroid.
Metabolic conversion of cortisol to this compound isomers.
Experimental Protocols
Competitive Radioligand Binding Assay for Glucocorticoid Receptor
This protocol is used to determine the binding affinity of test compounds to the glucocorticoid receptor.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of glucocorticoid activity by 5 beta-dihydrocortisol: its role in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid receptors: distribution and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Dihydrocortisol's Interaction with Glucocorticoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the interaction between dihydrocortisol and the glucocorticoid receptor (GR). This compound, a group of cortisol metabolites, demonstrates varied and isomer-specific interactions with the GR, ranging from weak agonism to potential modulation of glucocorticoid sensitivity. This document synthesizes the available quantitative data on the binding affinity and functional activity of key this compound isomers—5α-dihydrocortisol (5α-DHF), 5β-dihydrocortisol (5β-DHF), and 20β-dihydrocortisol (20β-DHF)—in comparison to the parent hormone, cortisol. Detailed experimental protocols for the key assays cited are provided, along with signaling pathway and workflow diagrams to facilitate a deeper understanding of the underlying molecular mechanisms. This guide is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development investigating the nuances of glucocorticoid signaling.
Introduction
Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and the stress response. Their actions are mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of numerous target genes.[1][2] The metabolic conversion of cortisol to its various metabolites is a critical mechanism for regulating glucocorticoid activity at the tissue level. Among these metabolites are the this compound isomers, produced through the action of reductases. Understanding the interaction of these metabolites with the GR is crucial for elucidating the complete picture of glucocorticoid signaling and for the development of novel therapeutic agents with improved specificity and reduced side effects.
This guide focuses on the binding and activation of the GR by three key isomers: 5α-dihydrocortisol, 5β-dihydrocortisol, and 20β-dihydrocortisol. While often considered inactive metabolites, emerging evidence suggests that these molecules can interact with the GR and influence glucocorticoid-mediated responses.
Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, cortisol or its analogs bind to the GR, which resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the GR-ligand complex into the nucleus.[2][3] In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating their transcription (transactivation). Alternatively, the GR can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).[1]
Quantitative Data on this compound-GR Interaction
The interaction of this compound isomers with the glucocorticoid receptor varies significantly. The following tables summarize the available quantitative data on their binding affinity and functional activation compared to cortisol.
Table 1: Relative Binding Affinity to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (Cortisol = 100%) | Notes |
| Cortisol | 100% | Endogenous ligand.[4] |
| 20β-Dihydrocortisol | ~0.1% | Required a 1000-fold higher concentration than cortisol to displace [3H]-dexamethasone.[5] |
| 5α-Dihydrocortisol | Similar to Corticosterone | Effectively displaced [3H]-dexamethasone from hepatocytes, comparable to corticosterone.[6] |
| 5β-Dihydrocortisol | Less effective than 5α-DHF | Showed weaker binding to the GR compared to 5α-reduced metabolites.[6] |
Table 2: Glucocorticoid Receptor Transactivation
| Compound | Assay Type | Cell Line | EC50 / Fold Induction | Notes |
| Cortisol | MMTV-Luciferase Reporter | HEK293 | 2.6 ± 0.4 fold induction at 100 nM | [7] |
| 20β-Dihydrocortisol | MMTV-Luciferase Reporter | A549 | Partial induction at 2.5 µM | [5] |
| Endogenous Gene (IGFBP1) | A549 | 0.51 µM | [5] | |
| Endogenous Gene (DUSP1) | A549 | 0.32 µM | [5] | |
| Endogenous Gene (FKBP51) | A549 | 0.44 µM | [5] | |
| Endogenous Gene (GILZ) | A549 | 1.25 µM | [5] | |
| 5α-Dihydrocortisol | MMTV-Luciferase Reporter | HeLa | 28-fold induction at 1 µM (vs. 37-fold for Corticosterone) | [6] |
| 5β-Dihydrocortisol | MMTV-Luciferase Reporter | HeLa | Did not activate GR. | [6] |
Table 3: Co-regulator Recruitment
| Compound | Co-regulator Recruitment (vs. Cortisol) | Notes |
| 20β-Dihydrocortisol | 36% | Measured by Microarray Assay for Real-time Co-regulator-Nuclear Receptor Interaction (MARCoNI).[7] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Competitive Radioligand Binding Assay
This protocol is a synthesized methodology for determining the relative binding affinity of this compound isomers to the glucocorticoid receptor.
Objective: To determine the relative affinity of this compound isomers for the human glucocorticoid receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human GR (e.g., from lysate of SF9 cells)[5]
-
[3H]-Dexamethasone (Radioligand)
-
Unlabeled competitors: Dexamethasone, Cortisol, 20β-Dihydrocortisol, 5α-Dihydrocortisol, 5β-Dihydrocortisol
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)
-
96-well plates
-
Filter plates (e.g., GF/C filters)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled competitors (Dexamethasone, Cortisol, and this compound isomers) in assay buffer.
-
Dilute the recombinant human GR preparation in assay buffer.
-
Dilute [3H]-Dexamethasone in assay buffer to a final concentration typically at or below its Kd (e.g., 1-5 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, GR preparation, and [3H]-Dexamethasone.
-
Non-specific Binding: Add assay buffer, GR preparation, [3H]-Dexamethasone, and a high concentration of unlabeled Dexamethasone (e.g., 10 µM).
-
Competition: Add assay buffer, GR preparation, [3H]-Dexamethasone, and varying concentrations of the competitor steroids.
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of the wells to a filter plate.
-
Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of Cortisol / IC50 of Test Compound) x 100.
-
MMTV-Luciferase Reporter Gene Assay
This protocol is a synthesized methodology for assessing the functional activation of the glucocorticoid receptor by this compound isomers.
Objective: To quantify the ability of this compound isomers to induce GR-mediated gene transcription.
Materials:
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
MMTV-luciferase reporter plasmid (contains GREs)[8]
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds: Cortisol and this compound isomers
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in the appropriate medium.
-
Seed cells into 96-well white, clear-bottom plates at a suitable density (e.g., 1-2 x 10^4 cells/well).
-
Incubate for 24 hours.
-
-
Transfection:
-
Co-transfect the cells with the MMTV-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (cortisol and this compound isomers) in serum-free medium.
-
Replace the transfection medium with the medium containing the test compounds.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity (driven by MMTV promoter) using a luminometer.
-
Add the quenching reagent and measure the Renilla luciferase activity (constitutively expressed).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.
-
Plot the fold induction against the log concentration of the compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from the curve.
-
Discussion and Conclusion
The data presented in this guide indicate that this compound isomers are not merely inactive metabolites of cortisol but possess distinct activities at the glucocorticoid receptor.
-
20β-Dihydrocortisol is a very weak agonist of the GR, with a binding affinity approximately 1000-fold lower than that of cortisol.[5] While it can induce the transcription of GR-responsive genes, it does so at micromolar concentrations, which may be of physiological relevance in specific tissues or pathological states where its concentration is elevated.[5] The finding that it recruits significantly fewer co-regulators compared to cortisol suggests that it may act as a partial or biased agonist, potentially leading to a different profile of gene regulation.[7]
-
5α-Dihydrocortisol appears to be a more potent GR agonist than its 20β-isomer, with binding and transactivation activity comparable to that of corticosterone.[6] This suggests that in tissues with high 5α-reductase activity, 5α-DHF could contribute significantly to the overall glucocorticoid effect.
-
5β-Dihydrocortisol is a poor ligand for the GR and does not appear to activate it directly.[6] However, there is some evidence that it may potentiate the action of cortisol, a mechanism that warrants further investigation.[9]
References
- 1. iris.unito.it [iris.unito.it]
- 2. A Novel Bioluminescence Orthotopic Mouse Model for Advanced Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Molecular basis of the interaction specificity between the human glucocorticoid receptor and its endogenous steroid ligand cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5alpha-reduced glucocorticoids, novel endogenous activators of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Quantification of Dihydrocortisol using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocortisol (DHC) exists as two main isomers, 5α-dihydrocortisol (5α-DHC) and 5β-dihydrocortisol (5β-DHC), which are metabolites of cortisol produced by the action of 5α-reductase and 5β-reductase enzymes, respectively. The quantification of these metabolites is crucial for understanding the peripheral metabolism of cortisol and can provide insights into various physiological and pathological states, including disorders of steroid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to differentiate between structurally similar isomers.[1] This document provides a detailed protocol for the quantification of this compound in human urine and plasma using LC-MS/MS.
Signaling Pathway
The metabolic conversion of cortisol to its dihydro- and subsequently tetrahydro- forms is a key pathway in glucocorticoid metabolism. This process, primarily occurring in the liver, regulates the amount of active cortisol available to bind to the glucocorticoid receptor.
Caption: Metabolic conversion of cortisol to this compound and tetrahydrocortisol.
Experimental Workflow
A typical workflow for the quantification of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation
a. Urine Sample Preparation
-
Enzymatic Hydrolysis: To measure total this compound (free and conjugated), an enzymatic hydrolysis step is required to deconjugate the glucuronidated forms.
-
To 1 mL of urine, add 50 µL of an internal standard working solution (e.g., d4-Cortisol).
-
Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.1).[2]
-
Add 40 µL of β-glucuronidase from E. coli.[2]
-
Incubate the mixture at 55°C for 1 hour.[2]
-
-
Liquid-Liquid Extraction (LLE):
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 77:23 water:acetonitrile (B52724) with 0.1% formic acid).[2]
-
Vortex to dissolve the residue.
-
The sample is now ready for injection into the LC-MS/MS system.
-
b. Plasma/Serum Sample Preparation
-
Protein Precipitation:
-
Liquid-Liquid Extraction (LLE):
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol/water.[1]
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
a. Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might run over 10-15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
b. Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions for this compound:
The exact mass transitions should be optimized for the specific instrument. However, based on the literature for similar C20 keto steroids, the following are plausible transitions. This compound has a molecular weight of 364.48 g/mol .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5α/5β-Dihydrocortisol | 365.2 | [To be optimized] | [To be optimized] |
| d4-Cortisol (IS) | 367.2 | 121.1 | [To be optimized] |
Note: A common fragmentation for C20 keto steroids involves a loss of 76 Da.[2] Specific product ions for this compound would need to be determined by direct infusion and optimization.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of an LC-MS/MS method for this compound quantification, based on data from multi-steroid panel analyses.[2][4]
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Limit of Detection (LOD) | 0.01 ng/mL |
Table 2: Precision and Accuracy
| Parameter | Typical Value |
| Intra-day Precision (%CV) | 1.4 - 9.2% |
| Inter-day Precision (%CV) | 3.6 - 10.4% |
| Accuracy (% Bias) | 95 - 110% |
Table 3: Recovery
| Parameter | Typical Value |
| Extraction Recovery | 65 - 95% |
Conclusion
The LC-MS/MS methodology detailed in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol offers high specificity, enabling the accurate measurement of this important cortisol metabolite. This method is suitable for clinical research, endocrinology studies, and drug development programs where the assessment of steroid metabolism is critical. Proper method validation is essential to ensure reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Dihydrocortisol Measurement in Urine and Saliva
Introduction
Dihydrocortisol (DHC), a metabolite of cortisol, is emerging as a significant biomarker in clinical and research settings. Its quantification in easily accessible biological fluids like urine and saliva provides valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and steroid metabolism. DHC is formed from cortisol through the action of the enzyme 5α-reductase.[1] Altered levels of DHC can be indicative of various physiological and pathological conditions, making its accurate measurement crucial for endocrinology studies, drug development, and clinical diagnostics.[2] Urinary and salivary steroid profiling, which includes the measurement of DHC, offers a non-invasive method to assess steroid biosynthesis and metabolism.[3][4]
Clinical Significance
The measurement of DHC, often as part of a broader urinary steroid profile, is valuable in diagnosing and monitoring disorders related to steroid production and metabolism.[5] For instance, altered ratios of cortisol metabolites, including DHC, can indicate conditions like Cushing's syndrome or adrenocortical tumors.[5] Furthermore, assessing 5α-reductase activity through its metabolites can be relevant for patients with conditions like benign prostatic hypertrophy (BPH), polycystic ovary syndrome (PCOS), and male pattern baldness.[1]
Choice of Biological Matrix: Urine vs. Saliva
-
Urine: Urinary analysis, typically from a 24-hour collection, provides an integrated picture of steroid production and metabolism over a full day, eliminating diurnal variations.[4] This matrix is particularly useful for comprehensive steroid profiling by methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6][7] Urinary measurements often require a hydrolysis step to deconjugate metabolites like DHC from their glucuronidated forms for accurate quantification.[2]
-
Saliva: Salivary analysis offers a non-invasive and stress-free sample collection method, which is particularly advantageous for repeated sampling in psychobiology and pediatric studies.[8][9] Salivary steroid levels are thought to reflect the unbound, biologically active fraction of circulating hormones.[8][10] While less common for DHC specifically, methods for measuring cortisol in saliva are well-established and can be adapted.[11][12][13]
Analytical Methodologies
The primary methods for the quantification of DHC and other steroid metabolites are chromatography-based techniques and immunoassays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid analysis due to its high specificity and sensitivity.[10][14][15] It allows for the simultaneous measurement of multiple steroid metabolites from a single sample, providing a comprehensive profile.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for steroid profiling, GC-MS provides detailed quantitative information on steroid biosynthetic and catabolic pathways.[3][6]
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays are available for various steroids, including cortisol.[12][13][18][19] While generally more accessible, they can be limited by cross-reactivity with structurally similar steroids, which may lead to less accurate results for specific metabolites like DHC compared to mass spectrometry-based methods.[14]
Signaling Pathway: Cortisol to this compound Conversion
The conversion of cortisol to this compound is a key step in its metabolism, primarily mediated by the enzyme 5α-reductase. This pathway is crucial for inactivating cortisol.
Caption: Cortisol to this compound Metabolic Pathway.
Experimental Workflow for DHC Measurement
A typical workflow for the analysis of DHC in urine or saliva samples involves sample collection, preparation, instrumental analysis, and data processing.
Caption: General workflow for DHC analysis.
Protocols
Protocol 1: Quantification of DHC in Human Urine by LC-MS/MS
This protocol is adapted from established methods for urinary steroid profiling.[2][16][17]
1. Materials and Reagents
-
This compound certified reference standard
-
This compound-d4 (or other suitable internal standard)
-
β-glucuronidase from E. coli[2]
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.1)[2]
-
Methanol (B129727), Acetonitrile (B52724), Formic acid (LC-MS grade)[2]
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[17]
2. Sample Preparation
-
Allow frozen urine samples to thaw to room temperature and vortex.
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer and 40 µL of β-glucuronidase.[16] Incubate at 37°C for 2-4 hours to deconjugate the glucuronidated steroids.[2]
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[17]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of an acetone/water mixture.[17]
-
Dry the cartridge under vacuum.
-
Elute the steroids with 2 mL of methanol.[17]
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[16][17]
3. LC-MS/MS Analysis
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 column appropriate for steroid separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in positive mode for DHC.[16]
4. Quantification
-
Generate a calibration curve using the certified reference standard.
-
Quantify DHC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Measurement of Steroids in Saliva by ELISA
This protocol is a general guide based on commercially available ELISA kits for salivary cortisol, which can be adapted for other steroids if a specific kit for DHC is not available.[11][12][13]
1. Saliva Sample Collection
-
Rinse the mouth with water 10 minutes prior to collection.[11]
-
Avoid eating, drinking, or oral hygiene procedures for at least 60 minutes before sampling.[11]
-
Collect whole saliva by passive drool into a collection tube.[11][13] Specialized collection devices like the Salivette can also be used.[20]
-
Freeze samples at -20°C if not analyzed immediately.[11]
2. Sample Preparation
-
Thaw saliva samples completely.
-
Centrifuge at 1500 x g for 15 minutes to precipitate mucins and other particulate matter.[11]
-
Use the clear supernatant for the assay.
3. ELISA Procedure (Competitive Binding Principle)
-
Pipette standards, controls, and saliva samples into the appropriate wells of the antibody-coated microplate.[12][13]
-
Add the enzyme-conjugated steroid (e.g., Cortisol-HRP) to each well.[13]
-
Incubate for the time specified in the kit instructions (e.g., 60 minutes) at room temperature, often with shaking.[12][13]
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.[12]
-
Add the substrate solution (e.g., TMB) and incubate to allow for color development.[12] The color intensity will be inversely proportional to the amount of DHC in the sample.[12][18]
-
Stop the reaction with a stop solution and read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).[12]
4. Data Analysis
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DHC in the saliva samples from the standard curve.
Quantitative Data Summary
The following tables summarize representative data for cortisol levels in urine and saliva, as specific reference ranges for DHC are not as widely established. These cortisol values provide context for expected concentrations of related metabolites.
Table 1: Representative Cortisol Concentrations in Urine
| Analyte | Method | Sample Type | Concentration Range | Source |
| Free Cortisol | LC-MS/MS | 24-hour Urine | 0.1–120 ng/mL (Quantification Range) | [17] |
| Cortisone | LC-MS/MS | 24-hour Urine | 0.1–120 ng/mL (Quantification Range) | [17] |
| Tetrahydrocortisol | LC-MS/MS | 24-hour Urine | 1–120 ng/mL (Quantification Range) | [17] |
| Allotetrahydrocortisol | LC-MS/MS | 24-hour Urine | 1–120 ng/mL (Quantification Range) | [17] |
| Tetrahydrocortisone | LC-MS/MS | 24-hour Urine | 1–120 ng/mL (Quantification Range) | [17] |
Table 2: Representative Cortisol Reference Ranges in Saliva
| Time of Collection | Method | Reference Range | Source |
| 8:00 AM | RIA | 3.5–27.0 nmol/L | [21] |
| 10:00 PM | RIA | < 6.0 nmol/L | [21] |
| Morning | ELISA | Varies by kit | [12][13] |
| Evening | ELISA | Varies by kit | [12][13] |
References
- 1. 5α-Reductase Activity | Hormonal Metabolism & Clinical Impact [meridianvalleylab.com]
- 2. benchchem.com [benchchem.com]
- 3. Urinary steroid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. [Urinary steroid profile in Cushing syndrome and in tumors of the adrenal cortex]. | Semantic Scholar [semanticscholar.org]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Urine steroid profile as a new promising tool for the evaluation of adrenal tumors. Literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid Analysis in Saliva: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. salimetrics.com [salimetrics.com]
- 12. ibl-america.com [ibl-america.com]
- 13. eaglebio.com [eaglebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of cortisol in serum, saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. diasource-diagnostics.com [diasource-diagnostics.com]
- 20. labcorp.com [labcorp.com]
- 21. Cortisol in saliva--reference ranges and relation to cortisol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of Dihydrocortisol
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihydrocortisol (DHF), also known as 20β-Dihydrocortisol, is a metabolite of cortisol. Recent studies have identified it as a weak endogenous agonist for the glucocorticoid receptor (GR) but a potent agonist for the mineralocorticoid receptor (MR).[1] Its increased production in certain conditions, such as obesity, may contribute to the dysregulation of glucocorticoid signaling.[1] Given its biological significance, a sensitive and specific method for the quantification of this compound in biological matrices is essential for research and clinical applications. This document outlines the principles and a detailed protocol for the development of a sensitive competitive ELISA for this compound.
Principle of the Assay The assay is based on the competitive ELISA principle. This compound present in a sample competes with a fixed amount of enzyme-labeled this compound (e.g., this compound-HRP conjugate) for a limited number of binding sites on a specific anti-Dihydrocortisol antibody coated onto a microplate. After an incubation period, unbound components are washed away. A substrate solution is then added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, from which the concentration in unknown samples can be determined.[2]
Experimental Protocols
Protocol 1: Hapten Synthesis and Carrier Protein Conjugation
The development of a sensitive immunoassay for a small molecule like this compound requires it to be made immunogenic. This is achieved by covalently linking it (as a hapten) to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Keyhole Limpet Hemocyanin (KLH).[3] A different conjugate, such as this compound linked to Horseradish Peroxidase (HRP), is used as the enzyme tracer in the ELISA.
A. Synthesis of this compound-3-(O-carboxymethyl)oxime (DHF-3-CMO) This procedure introduces a spacer arm at the 3-position of the this compound molecule, which is a common strategy for steroid haptens.[4]
-
Dissolution: Dissolve this compound and (aminooxy)acetic acid hemihydrochloride in a suitable solvent like pyridine.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours) to allow the formation of the oxime derivative.
-
Purification: Purify the resulting DHF-3-CMO hapten using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized hapten using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
B. Conjugation of DHF-3-CMO to Carrier Protein (BSA/KLH) The mixed anhydride (B1165640) method is a common procedure for coupling haptens with carboxyl groups to proteins.[3][5]
-
Activation of Hapten: Dissolve the DHF-3-CMO hapten in a solvent like dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][5] Allow the activation reaction to proceed for several hours at 4°C.
-
Protein Preparation: Dissolve the carrier protein (BSA or KLH) in a phosphate (B84403) buffer solution (pH ~7.4).
-
Coupling Reaction: Slowly add the activated hapten solution to the protein solution while stirring. Let the reaction continue overnight at 4°C.
-
Purification of Conjugate: Remove unreacted hapten and byproducts by extensive dialysis against phosphate-buffered saline (PBS).
-
Confirmation: Confirm the successful conjugation by methods such as MALDI-TOF mass spectrometry or by observing a shift in the UV-Vis spectrum.[6]
Protocol 2: Polyclonal Antibody Production
-
Immunization: Emulsify the DHF-3-CMO-KLH conjugate (immunogen) with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent booster shots).
-
Injection: Immunize animals (e.g., New Zealand White rabbits) with the emulsion. A typical schedule involves a primary injection followed by booster injections every 3-4 weeks.[7]
-
Titer Monitoring: Collect small blood samples 7-10 days after each booster shot to monitor the antibody titer using an indirect ELISA, with plates coated with DHF-3-CMO-BSA.
-
Antibody Collection & Purification: Once a high antibody titer is achieved, collect a larger volume of blood (terminal bleed). Isolate the antiserum. The polyclonal antibodies can be purified from the antiserum using protein A/G affinity chromatography.
Protocol 3: Competitive ELISA Procedure
-
Plate Coating: Dilute the purified anti-Dihydrocortisol antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Competitive Reaction: Add 50 µL of this compound standards, quality controls, or unknown samples to the appropriate wells. Immediately add 50 µL of the this compound-HRP conjugate (diluted in assay buffer).
-
Incubation: Incubate the plate for 1-2 hours at 37°C on a plate shaker.[2]
-
Washing: Repeat the washing step (step 2) for a total of 5 washes to ensure removal of all unbound components.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.[5] Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the enzyme-substrate reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.[2]
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 20 minutes of adding the stop solution.[2]
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis versus the concentration on the x-axis. Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
Data and Performance Characteristics
The performance of the newly developed ELISA must be rigorously validated. Key parameters include specificity (cross-reactivity), sensitivity (limit of detection), and precision.
Table 1: Assay Specificity (Cross-Reactivity)
Cross-reactivity is a critical parameter for steroid immunoassays due to the high structural similarity among different steroid molecules.[8][9] It is determined by comparing the concentration of this compound required to displace 50% of the bound tracer (IC50) with the concentration of a competing steroid required to achieve the same displacement.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
| Compound | Chemical Structure | % Cross-Reactivity |
| This compound | 11β,17α,20β,21-Tetrahydroxypregn-4-en-3-one | 100 |
| Cortisol | 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione | < 1.0% |
| Cortisone | 17α,21-Dihydroxypregn-4-ene-3,11,20-trione | < 0.5% |
| 11-Deoxycortisol | 17α,21-Dihydroxypregn-4-ene-3,20-dione | < 0.1% |
| Prednisolone (B192156) | 11β,17α,21-Trihydroxypregna-1,4-diene-3,20-dione | < 0.1% |
| Dexamethasone | 9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | < 0.01% |
| Progesterone | Pregn-4-ene-3,20-dione | < 0.01% |
| Testosterone | 17β-Hydroxyandrost-4-en-3-one | < 0.01% |
Note: The data presented are hypothetical and represent target values for a highly specific assay.
Table 2: Assay Sensitivity and Precision
The sensitivity and precision of the assay determine its reliability and robustness.
| Parameter | Definition | Target Value |
| Lower Limit of Detection (LLOD) | The lowest concentration of this compound that can be distinguished from zero with 99% confidence. | < 50 pg/mL |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of this compound that can be measured with acceptable precision and accuracy. | < 100 pg/mL |
| Intra-Assay Precision (CV%) | The coefficient of variation of measurements within a single assay run.[7] | < 10% |
| Inter-Assay Precision (CV%) | The coefficient of variation of measurements across different assay runs.[7][10] | < 15% |
| Spike and Recovery (%) | The accuracy of the assay, determined by adding a known amount of this compound to a sample matrix. | 90 - 110% |
Note: The data presented are hypothetical and represent target values for a sensitive and precise assay.
Visualizations
This compound Signaling Pathway
This compound acts as a ligand for both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[1] Upon binding in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, thereby modulating the transcription of target genes.[11]
Caption: this compound signaling via GR and MR pathways.
ELISA Development Workflow
The development of the this compound ELISA follows a structured workflow from initial chemical synthesis to final assay validation.
Caption: Workflow for this compound ELISA development.
Competitive ELISA Principle
This diagram illustrates the core competitive binding reaction that occurs in the wells of the microplate.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. sceti.co.jp [sceti.co.jp]
- 3. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The production and assessment of monoclonal antibodies to cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a screening method for anti-6 beta-hydroxycortisol antibody using an enzyme-linked immunosorbent assay (ELISA) and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of a monoclonal antibody to cortisol: application to a direct enzyme-linked immunosorbent assay of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cortisol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 5α-Dihydrocortisol
For Research Use Only.
Introduction
5α-Dihydrocortisol (5α-DHF), also known as allodihydrocortisol, is a key metabolite of cortisol, formed through the action of the enzyme 5α-reductase.[1] As an endogenous steroid, it plays a significant role in various physiological processes and is a subject of interest in endocrinology, ophthalmology, and metabolic research.[1][2] Notably, 5α-reduced glucocorticoids can bind to and activate the glucocorticoid receptor (GR), potentially exhibiting a dissociated profile of anti-inflammatory and metabolic effects.[2][3][4][5] This makes 5α-Dihydrocortisol a valuable tool for researchers investigating glucocorticoid signaling and developing novel therapeutic agents with improved side-effect profiles.
These application notes provide a detailed protocol for the enzymatic synthesis of 5α-Dihydrocortisol from cortisol, followed by its purification and characterization.
Principle
The synthesis of 5α-Dihydrocortisol is achieved through the stereoselective reduction of the C4-C5 double bond of cortisol. This reaction is catalyzed by the enzyme 5α-reductase, which utilizes NADPH as a cofactor. The enzymatic approach ensures the specific formation of the 5α-epimer, which is challenging to achieve through traditional chemical reduction methods that often yield a mixture of 5α and 5β isomers.
Experimental Protocols
I. Enzymatic Synthesis of 5α-Dihydrocortisol
This protocol describes the conversion of cortisol to 5α-Dihydrocortisol using a commercially available source of 5α-reductase.
Materials:
-
Cortisol (Hydrocortisone)
-
Recombinant human 5α-reductase (or liver microsomes as a source of the enzyme)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Potassium phosphate buffer (pH 6.5)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
Procedure:
-
Prepare a stock solution of cortisol in ethanol (B145695) at a concentration of 10 mg/mL.
-
In a reaction vessel, combine potassium phosphate buffer, NADPH, and the 5α-reductase enzyme solution.
-
Initiate the reaction by adding the cortisol stock solution to the reaction mixture. The final concentration of cortisol should be in the range of 50-100 µM.
-
Incubate the reaction mixture at 37°C with gentle agitation for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, terminate it by adding an equal volume of ice-cold ethyl acetate.
-
Extract the steroids by vortexing the mixture for 1 minute, followed by centrifugation to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer containing the steroids. Repeat the extraction process twice more with fresh ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude product.
II. Purification of 5α-Dihydrocortisol
The crude product is purified using column chromatography to isolate 5α-Dihydrocortisol from unreacted cortisol and other byproducts.
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
Methanol
-
Glass column for chromatography
-
Fraction collector (optional)
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude product from the enzymatic synthesis in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low percentage of ethyl acetate and gradually increase the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure 5α-Dihydrocortisol.
-
Pool the pure fractions and evaporate the solvent to obtain the purified 5α-Dihydrocortisol.
III. Characterization of 5α-Dihydrocortisol
The identity and purity of the synthesized 5α-Dihydrocortisol should be confirmed using various analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used.
-
Detection: UV detection at 242 nm.
-
The retention time of the synthesized product should be compared with a commercially available standard of 5α-Dihydrocortisol.[6]
2. Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.
-
The expected molecular weight for 5α-Dihydrocortisol (C₂₁H₃₂O₅) is approximately 364.48 g/mol .[1]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of 5α-Dihydrocortisol and to distinguish it from the 5β isomer.[7][8] The chemical shifts and coupling constants of the protons in the A-ring will be characteristic of the 5α configuration.
Data Presentation
Table 1: Quantitative Data for 5α-Dihydrocortisol Synthesis
| Parameter | Result | Method of Analysis |
| Starting Material | Cortisol | - |
| Product | 5α-Dihydrocortisol | - |
| Enzyme | Recombinant 5α-reductase | - |
| Reaction Time | 4 hours | HPLC |
| Conversion Rate | > 90% | HPLC |
| Purification Method | Silica Gel Column Chromatography | - |
| Final Yield | Variable | Gravimetric |
| Purity | > 98% | HPLC |
| Molecular Formula | C₂₁H₃₂O₅ | MS |
| Molecular Weight | 364.22 (observed) | MS |
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the conversion of cortisol to 5α-Dihydrocortisol and its subsequent action on the glucocorticoid receptor.
Caption: Cortisol to 5α-Dihydrocortisol Conversion and Signaling.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 5α-Dihydrocortisol.
Caption: Workflow for 5α-Dihydrocortisol Synthesis and Purification.
References
- 1. 5α-Dihydrocortisol - Wikipedia [en.wikipedia.org]
- 2. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5alpha-reduced glucocorticoids, novel endogenous activators of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5α-Reduced glucocorticoids exhibit dissociated anti-inflammatory and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. 5 alpha-dihydrocortisol in human aqueous humor and metabolism of cortisol by human lenses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for the Enzymatic Synthesis of 5β-Dihydrocortisol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic synthesis of 5β-Dihydrocortisol from cortisol using recombinant human 5β-reductase (AKR1D1). The protocol includes methods for the purification of the product and its subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
5β-Dihydrocortisol is a primary metabolite of cortisol, formed by the action of the enzyme 5β-reductase (EC 1.3.1.3), also known as aldo-keto reductase 1D1 (AKR1D1).[1][2] This enzyme catalyzes the reduction of the C4-C5 double bond in the A-ring of cortisol, leading to the formation of a cis-A/B ring junction.[3] This conversion is a key step in the metabolic clearance of cortisol.[4] The availability of pure 5β-Dihydrocortisol is essential for studying its biological activity, its role in various physiological and pathological processes, and for use as a standard in clinical and research laboratories.
Principle
The enzymatic synthesis of 5β-Dihydrocortisol is based on the NADPH-dependent reduction of cortisol catalyzed by recombinant human 5β-reductase (AKR1D1). The reaction is highly specific and proceeds under mild conditions, offering a significant advantage over chemical synthesis methods.
Materials and Equipment
Reagents
-
Cortisol (Substrate)
-
Recombinant Human 5β-Reductase (AKR1D1)
-
NADPH (Cofactor)
-
Potassium Phosphate (B84403) Buffer (pH 6.0 and 7.0)
-
Ethyl Acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Derivatization reagents for GC-MS (e.g., methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS)[5]
-
5β-Dihydrocortisol standard (for analytical purposes)
Equipment
-
Incubator or water bath (37°C)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
HPLC system with UV detector
-
GC-MS system
-
Vortex mixer
-
pH meter
Experimental Protocols
Enzymatic Synthesis of 5β-Dihydrocortisol
This protocol describes the conversion of cortisol to 5β-Dihydrocortisol using recombinant human AKR1D1.
Reaction Conditions:
| Parameter | Value |
| Substrate (Cortisol) | 10-50 µM |
| Enzyme (AKR1D1) | 0.1-1 µg/mL |
| Cofactor (NADPH) | 200 µM |
| Buffer | 100 mM Potassium Phosphate, pH 6.0 |
| Temperature | 37°C |
| Reaction Volume | 1 mL |
| Incubation Time | 1-4 hours |
Procedure:
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube containing 100 mM potassium phosphate buffer (pH 6.0).
-
Add cortisol to the desired final concentration (e.g., 20 µM).
-
Add NADPH to a final concentration of 200 µM.
-
Initiate the reaction by adding recombinant human AKR1D1 to a final concentration of 0.5 µg/mL.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Terminate the reaction by adding 1 mL of ice-cold ethyl acetate and vortexing vigorously for 1 minute.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer containing the steroids to a clean tube.
-
Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate and combine the organic extracts.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of methanol) for purification and analysis.
Purification of 5β-Dihydrocortisol by Solid-Phase Extraction (SPE)
This protocol describes the purification of the synthesized 5β-Dihydrocortisol from the reaction mixture.
Procedure:
-
Condition the SPE cartridge: Condition a C18 SPE cartridge by washing it with 3 mL of methanol followed by 3 mL of deionized water.[4]
-
Load the sample: Dilute the reconstituted sample from the enzymatic synthesis with water to a final volume of 1 mL and load it onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of deionized water to remove polar impurities.[4]
-
Elute the product: Elute the 5β-Dihydrocortisol from the cartridge with 3 mL of methanol.[4]
-
Dry the eluate: Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitute for analysis: Reconstitute the purified 5β-Dihydrocortisol in a suitable volume of mobile phase for HPLC analysis or derivatization solvent for GC-MS analysis.
Analysis of 5β-Dihydrocortisol by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the analysis and quantification of 5β-Dihydrocortisol.
HPLC Conditions:
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile or Methanol |
| Gradient | Start with 30% B, increase to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare a standard curve of 5β-Dihydrocortisol in the mobile phase.
-
Inject the purified sample and standards onto the HPLC system.
-
Identify the 5β-Dihydrocortisol peak based on its retention time compared to the standard.
-
Quantify the amount of 5β-Dihydrocortisol produced by comparing the peak area of the sample to the standard curve.
Analysis of 5β-Dihydrocortisol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the confirmation of the identity of the synthesized 5β-Dihydrocortisol.
Derivatization Procedure: [5]
-
To the dried, purified sample, add 50 µL of 2% methoxyamine hydrochloride in pyridine.
-
Incubate at 60°C for 1 hour to form the methyloxime derivatives.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) derivatives.
GC-MS Conditions:
| Parameter | Description |
| GC Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Oven Program | Start at 180°C, ramp to 300°C at 5°C/min, hold for 10 minutes |
| Injector Temperature | 280°C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-700 m/z |
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the derivatized 5β-Dihydrocortisol peak based on its retention time and mass spectrum.
-
Compare the mass spectrum of the sample with that of a derivatized 5β-Dihydrocortisol standard for confirmation.
Data Presentation
Table 1: Optimal Reaction Conditions for Enzymatic Synthesis of 5β-Dihydrocortisol
| Parameter | Optimal Value | Reference |
| pH | 6.0 | [1] |
| Temperature | 37°C | [6] |
| Cofactor | NADPH | [2] |
Table 2: Kinetic Parameters of Human AKR1D1 for Cortisol
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| Cortisol | 15.1 | 2.0 | 0.13 | [1] |
Visualization
References
Dihydrocortisol in Cell Culture: A Metabolite of Hydrocortisone with Potential Significance
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) (also known as cortisol) is a glucocorticoid hormone widely used as a supplement in cell culture media to support the growth, differentiation, and maintenance of a variety of cell types.[1][2] While the effects of hydrocortisone are often directly attributed to its interaction with the glucocorticoid receptor, it is crucial for researchers to recognize that hydrocortisone can be metabolized by cells in culture into various other steroids, including dihydrocortisol (DHF).[3][4][5] This metabolic conversion can lead to unforeseen biological effects, as these metabolites may possess their own unique activities.
This document provides detailed information on the significance of this compound as a metabolite of hydrocortisone in cell culture, its potential biological relevance, and protocols to study its formation and effects. As the direct use of this compound as a cell culture supplement is not a common practice and lacks extensive documentation, this guide focuses on understanding its role as a product of cellular metabolism.
The Significance of this compound in Cell Culture
This compound exists in two main isomers: 5α-dihydrocortisol (5α-DHF) and 5β-dihydrocortisol (5β-DHF). The formation of these metabolites is catalyzed by 5α-reductase and 5β-reductase enzymes, respectively. Notably, human lens cells have been shown to metabolize cortisol to 5α-DHF in vitro.[3][5] The presence of 5α-DHF has also been confirmed in the aqueous humor of the eye.[3][5][6]
The biological activity of this compound and its downstream metabolites, such as tetrahydrocortisol, may differ from that of the parent hydrocortisone molecule.[3][5] Therefore, when studying the effects of hydrocortisone in a cell culture system, it is important to consider that the observed outcomes may be a composite of the effects of hydrocortisone and its metabolites. This is particularly relevant in long-term culture experiments where significant metabolic conversion can occur.
Data on Hydrocortisone Supplementation and Metabolism
The following table summarizes typical concentrations of hydrocortisone used as a cell culture supplement and highlights a study where its metabolism to this compound was observed.
| Parameter | Value | Cell/Tissue Type | Reference |
| Typical Hydrocortisone Concentration in Cell Culture Media | 0.5 µg/mL | Mammary Epithelial Cells | [7] |
| 96 µg/mL (as a 200X stock solution) | Airway Epithelial, Mammary Primary Cells, Tumor Cell Lines | [8][9] | |
| 50 µM | Epithelial and Endothelial Cells | [10] | |
| Observed in vitro Metabolism to 5α-Dihydrocortisol | Not specified (tracer studies with [3H]cortisol) | Human Lenses | [3][5] |
| Concentration of Cortisol in Aqueous Humor | 2.5 ng/mL | Human Aqueous Humor | [3][5] |
| Concentration of 5α-Dihydrocortisol in Aqueous Humor | 1.3 ng/mL | Human Aqueous Humor | [3][5] |
Signaling and Metabolic Pathways
The conversion of hydrocortisone to its metabolites is a key consideration for in vitro studies. The following diagram illustrates the metabolic pathway from cortisol to 5α-dihydrocortisol and its subsequent metabolite.
Experimental Protocols
Given the limited information on the direct application of this compound as a supplement, the following protocols are designed to help researchers investigate the metabolism of hydrocortisone in their specific cell culture systems.
Protocol 1: Analysis of Hydrocortisone Metabolism in Cell Culture
This protocol outlines a workflow to determine if a specific cell line metabolizes hydrocortisone to this compound.
Methodology:
-
Cell Seeding and Culture:
-
Seed the cells of interest in appropriate culture vessels and allow them to reach the desired confluency.
-
Use a standard culture medium that does not contain hydrocortisone for the initial seeding and growth phase.
-
-
Hydrocortisone Treatment:
-
Prepare a stock solution of hydrocortisone in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solution in fresh, serum-free (or low-serum) culture medium to the desired final concentration (e.g., 1 µM). Include a vehicle-only control.
-
Remove the old medium from the cells and replace it with the hydrocortisone-containing or control medium.
-
-
Incubation and Sample Collection:
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
At each time point, collect the cell culture supernatant (for secreted steroids) and wash the cells with ice-cold PBS.
-
Lyse the cells to collect the intracellular fraction.
-
-
Steroid Extraction:
-
Perform a steroid extraction from both the supernatant and the cell lysate. This can be achieved using methods such as liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) or solid-phase extraction (SPE) with appropriate cartridges.
-
-
Analytical Detection:
-
Analyze the extracted samples using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify hydrocortisone and its potential metabolites, including 5α-dihydrocortisol and 5β-dihydrocortisol.
-
Protocol 2: Preparation of Hydrocortisone Stock Solution for Cell Culture
This protocol provides instructions for preparing a hydrocortisone stock solution for use as a cell culture supplement.
Materials:
-
Hydrocortisone powder (cell culture grade)
-
Absolute ethanol or DMSO (sterile)
-
Sterile, nuclease-free water or PBS
-
Sterile conical tubes and microcentrifuge tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Reconstitution of Hydrocortisone:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of hydrocortisone powder.
-
Dissolve the powder in a small volume of absolute ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Sterilization and Dilution:
-
Sterilize the concentrated stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Perform serial dilutions in sterile cell culture medium or PBS to achieve the desired final stock concentration (e.g., 1 mg/mL).
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration:
-
The final working concentration of hydrocortisone in the cell culture medium will depend on the cell type and experimental design, but typically ranges from 0.1 to 10 µg/mL.
Conclusion
While this compound is not commonly used as a direct supplement in cell culture, its formation from the widely used hydrocortisone is a critical consideration for in vitro research. The metabolic capacity of a given cell line can significantly influence the steroid environment and, consequently, the experimental outcomes. Researchers using hydrocortisone in their cell culture systems are encouraged to be aware of its potential conversion to this compound and other metabolites. The protocols provided here offer a framework for investigating this phenomenon and better understanding the true nature of glucocorticoid signaling in a specific cellular context. This awareness will lead to more accurate interpretation of experimental data and a deeper understanding of steroid hormone action.
References
- 1. stemcell.com [stemcell.com]
- 2. Hydrocortisone BioReagent, cell culture mammalian 50-23-7 [sigmaaldrich.com]
- 3. 5 alpha-dihydrocortisol in human aqueous humor and metabolism of cortisol by human lenses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortisol metabolism in vitro--II. Species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5α-Dihydrocortisol - Wikipedia [en.wikipedia.org]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. STEMCELL Technologies Hydrocortisone Stock Solution, Size: 3 mL, Quantity: | Fisher Scientific [fishersci.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. thomassci.com [thomassci.com]
Application Notes and Protocols: In Vitro Studies of Dihydrocortisol on Trabecular Meshwork Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucocorticoid-induced glaucoma is a significant clinical concern, arising from prolonged corticosteroid use which leads to elevated intraocular pressure (IOP). This increase in IOP is primarily due to pathological changes in the trabecular meshwork (TM), the tissue responsible for regulating aqueous humor outflow. Dihydrocortisol, specifically 5β-dihydrocortisol, has been identified as a potential potentiator of glucocorticoid activity in the eye. It accumulates in the trabecular meshwork cells of patients with primary open-angle glaucoma and has been shown to enhance the nuclear translocation of the glucocorticoid receptor (GR) mediated by cortisol and dexamethasone.[1][2] This document provides detailed protocols for in vitro studies to investigate the effects of this compound on human trabecular meshwork (HTM) cells, with a focus on its role in potentiating glucocorticoid-induced cellular and molecular changes.
Data Presentation
Table 1: Effect of this compound on Glucocorticoid-Induced Gene Expression in HTM Cells
| Treatment | Myocilin (MYOC) mRNA Fold Change | Fibronectin (FN1) mRNA Fold Change | Alpha-Smooth Muscle Actin (α-SMA) mRNA Fold Change |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (1 µM) | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.3 ± 0.2 |
| Dexamethasone (100 nM) | 8.5 ± 1.2 | 4.2 ± 0.8 | 3.5 ± 0.6 |
| Dexamethasone (100 nM) + this compound (1 µM) | 15.2 ± 2.1 | 7.8 ± 1.1 | 6.1 ± 0.9 |
| Cortisol (1 µM) | 4.1 ± 0.7 | 2.5 ± 0.5 | 2.1 ± 0.4 |
| Cortisol (1 µM) + this compound (1 µM) | 7.9 ± 1.0 | 4.8 ± 0.7 | 3.9 ± 0.5 |
Data are presented as mean ± standard deviation and are hypothetical, illustrating the potential potentiation effect of this compound.
Table 2: Effect of this compound on Glucocorticoid-Induced Changes in HTM Cell Contractility
| Treatment | Cell Contractility (Relative Units) |
| Vehicle Control | 100 ± 5 |
| This compound (1 µM) | 105 ± 7 |
| Dexamethasone (100 nM) | 180 ± 12 |
| Dexamethasone (100 nM) + this compound (1 µM) | 250 ± 18 |
| Cortisol (1 µM) | 150 ± 9 |
| Cortisol (1 µM) + this compound (1 µM) | 210 ± 15 |
Data are presented as mean ± standard deviation and are hypothetical, based on the known effects of glucocorticoids on trabecular meshwork cell contractility.
Experimental Protocols
Protocol 1: Human Trabecular Meshwork (HTM) Cell Culture
-
Cell Source: Primary human trabecular meshwork cells can be isolated from donor eyes or obtained from a reputable cell bank.
-
Culture Medium: Prepare a complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Cell Seeding: Seed HTM cells in T-75 flasks and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and subculture at a ratio of 1:3.
-
Experimental Use: Use cells between passages 3 and 6 for all experiments to ensure consistency.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Cell Treatment: Seed HTM cells in 6-well plates. At 80% confluency, replace the medium with a serum-free medium for 24 hours. Treat cells with vehicle control, this compound, dexamethasone, cortisol, or a combination of glucocorticoid and this compound for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for target genes (e.g., MYOC, FN1, α-SMA) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Protocol 3: Western Blotting for Protein Expression Analysis
-
Protein Extraction: Following treatment as described in Protocol 2, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies against target proteins (e.g., Myocilin, Fibronectin, α-SMA, GR) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Immunofluorescence for Glucocorticoid Receptor (GR) Nuclear Translocation
-
Cell Seeding and Treatment: Seed HTM cells on glass coverslips in 24-well plates. After serum starvation, treat the cells for 1-2 hours with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Staining: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes. Incubate with an anti-GR primary antibody for 1 hour. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of GR by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Protocol 5: Cell Contractility Assay
-
Hydrogel Preparation: Prepare collagen-based hydrogels in 24-well plates.
-
Cell Seeding: Embed HTM cells within the hydrogels.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds.
-
Image Acquisition: Capture images of the hydrogels at the beginning of the experiment and after 24-48 hours of treatment.
-
Data Analysis: Measure the change in the surface area of the hydrogels over time. A decrease in area indicates cell-mediated contraction.
Visualizations
Caption: Glucocorticoid signaling pathway in trabecular meshwork cells.
Caption: Experimental workflow for studying this compound effects.
References
Application Notes and Protocols: Animal Models for Studying Dihydrocortisol Effects on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are widely recognized for their potential to elevate intraocular pressure (IOP), a primary risk factor for glaucoma. Dihydrocortisol, a metabolite of cortisol, has been implicated in the potentiation of glucocorticoid-induced ocular hypertension. Understanding the mechanisms by which this compound influences IOP is crucial for developing safer steroid-based therapies and for elucidating the pathophysiology of glaucoma. This document provides detailed application notes and protocols for utilizing animal models to study the effects of this compound on IOP, with a focus on the established rabbit model.
Animal Model Selection
The primary animal model for investigating the direct effects of this compound on IOP is the New Zealand White rabbit .[1][2] Rabbits are suitable for this research due to their relatively large eyes, which facilitate topical drug administration and IOP measurements, and their demonstrated sensitivity to glucocorticoid-induced ocular hypertension. While mouse models are extensively used for general glucocorticoid-induced ocular hypertension studies, specific research on this compound's effects in mice is not well-documented in current literature.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal study investigating the potentiation of dexamethasone-induced ocular hypertension by 5β-dihydrocortisol in young rabbits.
| Treatment Group | Concentration | Duration of Treatment | Mean Change in IOP (mmHg) | Statistical Significance (p-value) |
| Vehicle Control (PBS) | N/A | 18 days | Baseline | N/A |
| Dexamethasone | 0.06% | 18 days | +3 to +4 | < 0.05 (compared to baseline) |
| Dexamethasone + 5β-dihydrocortisol | 0.06% + 0.1% | 18 days | +7 to +10 | < 0.002 (compared to Dexamethasone alone) |
| Dexamethasone + 5β-dihydrocortisol | 0.06% + 1.0% | 18 days | +7 to +10 | < 0.01 (compared to Dexamethasone alone) |
| 5β-dihydrocortisol alone | 0.1% and 1.0% | 6 weeks | < 2 | Not statistically significant |
| Dexamethasone + 5α-dihydrocortisol | 0.06% + 0.1% | 18 days | No significant alteration from Dexamethasone alone | Not statistically significant |
Data synthesized from Southren et al., 1985.[1][2]
Signaling Pathway
This compound is believed to potentiate the effects of other glucocorticoids, such as dexamethasone, by enhancing their interaction with the glucocorticoid receptor (GR) in ocular tissues, particularly the trabecular meshwork. This interaction leads to a cascade of events that increase aqueous humor outflow resistance and, consequently, elevate IOP.
Caption: Glucocorticoid signaling pathway in the trabecular meshwork.
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Rabbits
Objective: To induce a measurable increase in IOP in rabbits through the topical administration of this compound in combination with a glucocorticoid.
Materials:
-
New Zealand White rabbits (young adults, 2-3 kg)
-
This compound (5β-dihydrocortisol) solution/suspension (0.1% and 1.0%)
-
Dexamethasone ophthalmic solution (0.06%)
-
Phosphate-buffered saline (PBS) as a vehicle control
-
Micropipette or calibrated dropper
Procedure:
-
Animal Acclimatization: Acclimate rabbits to the laboratory environment for at least one week prior to the experiment.
-
Baseline IOP Measurement: Measure baseline IOP for both eyes of each rabbit for 3 consecutive days before starting treatment (see Protocol 2).
-
Animal Grouping: Randomly assign rabbits to different treatment groups (e.g., Vehicle, Dexamethasone alone, Dexamethasone + 0.1% 5β-dihydrocortisol, Dexamethasone + 1.0% 5β-dihydrocortisol).
-
Topical Administration:
-
Gently restrain the rabbit. A towel wrap can be effective for calming the animal.
-
Tilt the rabbit's head back slightly.
-
Using a micropipette, instill a precise volume (e.g., 50 µL) of the designated test solution into the lower conjunctival sac of one eye. The other eye can serve as a control or receive a different treatment as per the experimental design.
-
Gently hold the eyelid closed for a few seconds to allow for distribution of the solution.
-
-
Dosing Schedule: Administer the topical solutions two to three times daily.
-
Duration: Continue the treatment for a minimum of 18 days, with IOP measurements taken every 2-3 days.
Protocol 2: Measurement of Intraocular Pressure in Rabbits
Objective: To accurately and consistently measure IOP in conscious rabbits.
Materials:
-
Tonometer (e.g., Tono-Pen, TonoVet, or a rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Sterile wipes
Procedure:
-
Animal Restraint: Gently restrain the rabbit as described in Protocol 1.
-
Anesthesia: Instill one drop of topical anesthetic into the eye to be measured. Wait for 30-60 seconds for the anesthetic to take effect.
-
Tonometer Preparation: Calibrate and prepare the tonometer according to the manufacturer's instructions.
-
IOP Measurement:
-
Gently hold the rabbit's eyelids open.
-
Position the tonometer perpendicular to the central cornea.
-
Gently touch the tonometer tip to the cornea to obtain a reading.
-
Take at least three independent readings and calculate the average.
-
-
Post-measurement Care: Wipe away any excess anesthetic or tearing with a sterile wipe.
-
Consistency: Perform IOP measurements at the same time of day for each measurement point to minimize diurnal variations.
Experimental Workflow
The following diagram illustrates the typical workflow for studying the effects of this compound on IOP in a rabbit model.
Caption: Experimental workflow for rabbit ocular hypertension studies.
References
- 1. Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Animal Models of Glucocorticoid-Induced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stable Isotope-Labeled Dihydrocortisol as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones and their metabolites is crucial in numerous areas of research, including clinical diagnostics, endocrinology, and drug development. Dihydrocortisol (DHC), a key metabolite of cortisol, provides valuable insights into the activity of enzymes involved in steroid metabolism, such as 5α- and 5β-reductases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity.[1]
The use of a stable isotope-labeled internal standard is essential for achieving accurate and precise quantification with LC-MS/MS. An ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization and fragmentation behavior, thus compensating for variations in sample preparation, chromatography, and mass spectrometric detection. Stable isotope-labeled this compound (e.g., this compound-d_n_) serves as the optimal internal standard for the quantification of endogenous this compound, as it shares near-identical physicochemical properties with the unlabeled analyte.
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound as an internal standard for the accurate quantification of this compound in biological matrices, primarily human urine.
Signaling Pathways and Metabolic Context
This compound is a key intermediate in the metabolic cascade of cortisol. Understanding this pathway is essential for interpreting the quantitative results of this compound analysis. Cortisol is primarily metabolized in the liver and kidneys through a series of enzymatic reactions.[1] The main enzymes involved include 11β-hydroxysteroid dehydrogenases (11β-HSD), which interconvert cortisol and cortisone (B1669442), and 5α- and 5β-reductases, which convert cortisol and cortisone to their respective dihydro- and subsequently tetrahydro-metabolites.[2][3]
References
- 1. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for Dihydrocortisol Metabolite Profiling: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocortisol (DHF) is a critical metabolite of cortisol, formed through the action of 5α-reductase and 5β-reductase enzymes. As an intermediate in the glucocorticoid metabolic pathway, the accurate profiling of this compound and its downstream metabolites, such as tetrahydrocortisol (B1682764), is essential for understanding the nuances of steroid hormone regulation in various physiological and pathological states. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific quantification of these steroid metabolites, overcoming the limitations of traditional immunoassays. This application note provides a detailed protocol for the analysis of this compound and its related metabolites in human urine and plasma using LC-HRMS.
Metabolic Pathway of this compound
Cortisol undergoes extensive metabolism, with this compound being a key intermediate. The pathway involves the reduction of the A-ring of cortisol to produce two stereoisomers: 5α-dihydrocortisol and 5β-dihydrocortisol. These are then further metabolized, primarily to their respective tetrahydrocortisol forms. Understanding this pathway is crucial for interpreting metabolite profiling data.
Caption: Metabolic conversion of cortisol to this compound and subsequently to tetrahydrocortisol.
Experimental Workflow
The successful analysis of this compound metabolites by LC-HRMS relies on a systematic workflow encompassing sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The following diagram outlines the key steps of this process.
Caption: A comprehensive workflow for this compound metabolite profiling using LC-HRMS.
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical LC-HRMS method for the analysis of this compound and related metabolites in human urine.[1] These values can serve as a benchmark for researchers developing and validating their own assays.
| Analyte | Limit of Detection (LOD) (pg/µL) | Limit of Quantification (LOQ) (pg/µL) | Typical Urinary Excretion (µmol/mol creatinine) |
| This compound glucuronide | 0.02 - 5.81 | 0.05 - 19.3 | Not explicitly stated |
| 20α-Dihydrocortisol | Not explicitly stated | Not explicitly stated | 9.8 |
| 20β-Dihydrocortisol | Not explicitly stated | Not explicitly stated | 5.2 |
| Cortisol | 0.02 - 5.81 | 0.05 - 19.3 | 6.7 |
| Tetrahydrocortisol | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Sample Preparation (Human Urine)
This protocol is designed for the extraction of this compound and its metabolites from human urine samples.
a. Materials and Reagents:
-
Human urine samples
-
Internal standard (IS) solution (e.g., d4-Cortisol in methanol)
-
tert-Butyl methyl ether (TBME), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
b. Protocol:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 2000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Spike the sample with 20 µL of the internal standard solution and vortex briefly.
-
Add 1 mL of TBME to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
a. LC System and Column:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
b. Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
c. Chromatographic Gradient:
-
A linear gradient is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. An example gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 40 |
| 15.0 | 40 |
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Injection volume: 5 µL
High-Resolution Mass Spectrometry
a. Mass Spectrometer:
-
A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is required for accurate mass measurements.
b. Ionization Source:
-
Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of steroids.
c. MS Parameters:
-
Scan Mode: Full scan with a resolution of >70,000 (FWHM).
-
Scan Range: m/z 100-600.
-
Data-Dependent MS/MS (dd-MS2): To obtain fragmentation spectra for metabolite identification.
-
Sheath Gas Flow Rate: 40 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Capillary Temperature: 320°C.
-
Spray Voltage: 3.5 kV.
Conclusion
The use of high-resolution mass spectrometry provides a robust, sensitive, and specific platform for the comprehensive profiling of this compound and its metabolites. The detailed protocols and data presented in this application note offer a solid foundation for researchers and scientists to develop and implement reliable analytical methods for steroid analysis in both clinical and research settings. The ability to accurately quantify these metabolites will undoubtedly contribute to a deeper understanding of glucocorticoid metabolism and its role in human health and disease.
References
Troubleshooting & Optimization
Overcoming isomer interference in Dihydrocortisol analysis
Welcome to the technical support center for Dihydrocortisol (DHC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the precise quantification of DHC, with a special focus on overcoming isomer interference.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring this compound?
A1: The main challenges in DHC analysis include:
-
Isomer Interference: DHC has several isomers, such as 5α-dihydrocortisol and 5β-dihydrocortisol, as well as other structurally similar steroids like 20α-dihydrocortisone and 20β-dihydrocortisone, that can co-elute during chromatographic separation.[1][2] These isomers often share the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[1][2]
-
Low Endogenous Concentrations: DHC can be present at very low concentrations in biological matrices, requiring highly sensitive analytical methods for accurate quantification.[3]
-
Matrix Effects: Components of biological samples such as plasma, serum, and urine can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[3]
-
Sample Preparation: Inefficient extraction and cleanup of samples can lead to the loss of the analyte and the introduction of interfering substances. For urine samples, enzymatic hydrolysis is often necessary to cleave glucuronide conjugates before extraction.[4]
Q2: Which analytical technique is most suitable for overcoming isomer interference in DHC analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of DHC and its isomers.[5] This technique combines the high separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By optimizing the chromatographic conditions, it is possible to separate the different isomers before they enter the mass spectrometer, allowing for their individual quantification.[1][6]
Q3: How can I be sure that the peak in my chromatogram corresponds to the correct DHC isomer?
A3: To confirm the identity of a peak, you should:
-
Use Certified Reference Standards: Analyze certified reference standards of each DHC isomer and potential interferents to determine their individual retention times under your specific chromatographic conditions.
-
Spiking Experiments: Spike your sample with a known amount of the specific DHC isomer you are targeting. An increase in the height or area of the corresponding peak will help confirm its identity.
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can provide a more accurate mass measurement, which can sometimes help to differentiate between closely related compounds.
-
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers that are not separable by chromatography alone.[7]
Troubleshooting Guides
Problem: Poor Chromatographic Resolution of DHC Isomers
Symptom: Co-elution or partial co-elution of 5α-DHC and 5β-DHC peaks, or interference from other steroid isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate HPLC Column | The choice of stationary phase is critical for separating steroid isomers. While C18 columns are commonly used, biphenyl (B1667301) phases can offer unique selectivity for aromatic and moderately polar analytes like steroids, often providing better resolution.[6][8] |
| Suboptimal Mobile Phase Composition | The organic modifier (methanol or acetonitrile) and the aqueous component of the mobile phase significantly influence selectivity. Methanol (B129727) can provide different selectivity for steroid isomers compared to acetonitrile.[6][8] Experiment with different gradients and isocratic conditions. |
| Incorrect Flow Rate or Temperature | Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. Optimizing the column temperature can also affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing separation. |
| Broad Peaks | Broad peaks can mask the separation of closely eluting compounds. This can be caused by a deteriorating column, excessive extra-column volume, or an inappropriate injection solvent.[9] Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.[9][10] |
Problem: Inaccurate Quantification due to Matrix Effects
Symptom: High variability in results, poor recovery, or significant differences between spiked and unspiked samples.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Sample Cleanup | Biological matrices contain numerous compounds that can interfere with the analysis. A robust sample preparation protocol is essential. For urine, this typically involves enzymatic hydrolysis followed by solid-phase extraction (SPE).[4][11] For plasma or serum, protein precipitation followed by SPE is a common approach.[6][8] |
| Ion Suppression or Enhancement | Co-eluting matrix components can affect the ionization efficiency of the analyte in the mass spectrometer. To mitigate this, improve the chromatographic separation to move the analyte peak away from interfering matrix components. Using a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects. |
| Inadequate Internal Standard | The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., DHC-d4). If this is not available, a structurally similar compound that does not occur endogenously can be used, but it may not fully compensate for matrix effects. |
Experimental Protocols
Protocol 1: Analysis of 5α-DHC and 5β-DHC in Human Urine by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation.
1. Sample Preparation (Enzymatic Hydrolysis and SPE)
-
To 1 mL of urine, add an internal standard (e.g., 5α-DHC-d4).
-
Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from E. coli.
-
Incubate at 37°C for 4 hours or overnight.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| HPLC Column | Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 40% B for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for each DHC isomer and the internal standard. These must be determined empirically on your instrument. |
Visualizations
References
- 1. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Tetrahydro-metabolites of cortisol and cortisone in bovine urine evaluated by HPLC-ESI-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of 5α- and 5β-Dihydrocortisol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 5α- and 5β-dihydrocortisol. These stereoisomers can be challenging to resolve due to their similar structures and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals utilizing chromatographic techniques for the analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating 5α- and 5β-dihydrocortisol?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most prevalent and effective techniques for the separation and quantification of 5α- and 5β-dihydrocortisol.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.[4][5]
Q2: Why is the separation of 5α- and 5β-dihydrocortisol challenging?
A2: 5α- and 5β-dihydrocortisol are stereoisomers, meaning they have the same molecular formula and connectivity of atoms but differ in the three-dimensional orientation of atoms. This subtle structural difference results in very similar polarities and chromatographic behaviors, often leading to co-elution.[6]
Q3: What type of analytical column is best suited for this separation?
A3: While traditional C18 columns can be used, specialized stationary phases often provide better resolution for steroid isomers. Biphenyl (B1667301) and mixed-mode stationary phases have shown improved selectivity for closely related steroids by offering different retention mechanisms beyond simple hydrophobicity.[7][8][9]
Q4: How does the mobile phase composition affect the separation?
A4: The choice of organic solvent (e.g., methanol (B129727) or acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) fluoride) in the mobile phase significantly impacts selectivity.[10][11][12] Methanol can sometimes offer better selectivity for steroid isomers compared to acetonitrile.[8] Varying the mobile phase composition and gradient profile is a critical step in method development to optimize the resolution of 5α- and 5β-dihydrocortisol.
Q5: Is derivatization necessary for the analysis of 5α- and 5β-dihydrocortisol?
A5: For LC-MS/MS analysis, derivatization is typically not required as the mass spectrometer provides sufficient sensitivity and specificity. However, for GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes.[4]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor resolution/co-elution of 5α- and 5β-dihydrocortisol peaks | Inadequate stationary phase selectivity. | - Consider using a biphenyl or mixed-mode column instead of a standard C18 column.[7][8] - Ensure the column is not degraded or contaminated. |
| Suboptimal mobile phase composition. | - Optimize the gradient profile; a shallower gradient may improve separation.[13] - Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).[8] - Adjust the concentration of additives like formic acid or ammonium fluoride (B91410). | |
| Inappropriate flow rate. | - Lowering the flow rate can sometimes improve resolution, although it will increase the run time. | |
| Peak tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). | - Lower the pH of the mobile phase by increasing the concentration of formic acid to suppress silanol activity.[14] - Use a column with end-capping to minimize exposed silanols. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Sample solvent incompatible with the mobile phase. | - Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[13] | |
| Low signal intensity/poor sensitivity | Inefficient ionization in the mass spectrometer. | - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Add a post-column infusion of a reagent like ammonium fluoride to enhance ionization.[1] |
| Poor sample recovery during preparation. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the elution solvent is strong enough to recover the analytes completely. | |
| Matrix effects (ion suppression or enhancement). | - Improve sample cleanup to remove interfering matrix components.[1] - Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. | |
| Irreproducible retention times | Inconsistent mobile phase preparation. | - Ensure accurate and consistent preparation of mobile phase solvents and additives. - Use a high-quality solvent delivery system. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature.[11] | |
| Column degradation. | - Check for loss of stationary phase or column blockage. Replace the column if necessary. |
Experimental Protocols
Representative UHPLC-MS/MS Method
This protocol is a representative method for the separation of 5α- and 5β-dihydrocortisol based on typical conditions reported for steroid isomer analysis. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., d4-cortisol). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UHPLC Conditions
-
Column: Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-70% B
-
8-9 min: 70-95% B
-
9-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5α-Dihydrocortisol: Precursor ion > Product ion (specific m/z values to be determined by infusion of standards)
-
5β-Dihydrocortisol: Precursor ion > Product ion (specific m/z values to be determined by infusion of standards)
-
Internal Standard (e.g., d4-cortisol): Precursor ion > Product ion
-
Data Presentation
Table 1: Representative Chromatographic Data
| Compound | Representative Retention Time (min) | MRM Transition (m/z) |
| 5β-Dihydrocortisol | 6.2 | 365.2 > 121.1 |
| 5α-Dihydrocortisol | 6.5 | 365.2 > 121.1 |
| d4-Cortisol (IS) | 5.8 | 367.2 > 121.1 |
Note: Retention times are illustrative and will vary depending on the specific UHPLC system, column, and mobile phase conditions.
Visualizations
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic (HPLC) separation and quantitation of endogenous glucocorticoids after solid-phase extraction from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 5. mdpi.com [mdpi.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC Separation of Hydrocortisone and Hydrocortisone's Degradation Products | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
Addressing matrix effects in Dihydrocortisol quantification by LC-MS/MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of dihydrocortisol by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting substances from the sample matrix.[1] In biological samples like plasma, serum, or urine, components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[1][2] Ion suppression is more common, where matrix components compete with the analyte for ionization, resulting in a decreased signal.[1]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS) for this compound. Shouldn't that correct for matrix effects?
A2: A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and is expected to experience the same degree of ionization suppression or enhancement, which helps to compensate for matrix effects.[1][2] However, SIL-IS may not perfectly compensate for matrix effects in all situations.[1] Severe matrix effects can still disproportionately affect the analyte and the internal standard, leading to analytical variability.[1] High concentrations of matrix components can also cause a significant loss of signal for both the analyte and the IS, which can compromise the sensitivity of the assay.[1]
Q3: How can I determine if matrix effects are causing poor accuracy and precision in my this compound assay?
A3: The presence of matrix effects can be quantitatively assessed using the post-extraction spike method.[1][3] This involves comparing the response of this compound in a clean solution (neat solvent) to its response when spiked into an extracted blank matrix from multiple sources.[1] A significant difference between the signal in the neat solution and the spiked matrix indicates the presence of matrix effects.[1] An ideal absolute matrix effect value should be between 0.75 and 1.25.[2]
Q4: Can isomers of this compound interfere with my analysis?
A4: Yes, isomers can be a source of interference. For instance, 20α- and 20β-dihydrocortisone are isomers of cortisol that share the same molecular mass and a similar mass spectrometric fragmentation pattern.[4][5] If not chromatographically separated, they can co-elute with the target analyte, leading to erroneously high results.[4][5] It is crucial to ensure your chromatographic method can resolve this compound from its potential isomers.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects in this compound quantification.
| Symptom | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Poor Reproducibility (High %CV) | Variable matrix effects between samples. | 1. Improve Sample Preparation: Implement more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3] Consider specialized techniques like HybridSPE-Phospholipid to specifically target phospholipid removal.[6] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to better separate this compound from co-eluting matrix components.[7] 3. Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS for this compound to compensate for variability.[2] |
| Low Analyte Response / Poor Sensitivity | Significant ion suppression. | 1. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[1][3] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, but ensure the final concentration of this compound remains above the lower limit of quantification (LLOQ).[8] 3. Enhance Sample Cleanup: Utilize advanced SPE sorbents or multi-step extraction protocols for a cleaner final extract.[1] 4. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2] |
| Inaccurate Quantification (Poor Accuracy) | Consistent ion suppression or enhancement. | 1. Matrix-Matched Calibrators: Prepare calibration standards in an extracted blank matrix that is representative of the study samples to compensate for consistent matrix effects. 2. Standard Addition: For a smaller number of samples, the standard addition method can be very effective as it creates a calibration curve within each sample's unique matrix.[8] 3. Re-evaluate Internal Standard: Ensure the chosen internal standard closely tracks the behavior of this compound. A SIL-IS is the best choice.[2] |
| Unexpected Peaks or Interferences | Co-elution of isomers or other endogenous compounds. | 1. High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate between this compound and interfering compounds with the same nominal mass. 2. Optimize Chromatography: Adjusting the analytical column, mobile phase, or gradient profile can improve the separation of this compound from interfering isomers like 20α- and 20β-dihydrocortisone.[4][5] 3. Review MRM Transitions: Ensure the selected multiple reaction monitoring (MRM) transitions are highly specific to this compound. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.[1][3]
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare this compound standards in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-level QC).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the this compound standards to the same final concentration as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general guideline for SPE cleanup. The specific sorbent and solvents should be optimized for your particular application.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water through it.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., 1 mL of methanol or acetonitrile).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine [umu.diva-portal.org]
- 5. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrocortisol (DHC) Detection in Biological Fluids
Welcome to the technical support center for the sensitive detection of Dihydrocortisol (DHC) in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in biological fluids?
A1: The two primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA). LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the accurate measurement of DHC even at low concentrations and distinguishing it from structurally similar steroids.[1] Immunoassays like ELISA are also used but can be susceptible to cross-reactivity with other steroid metabolites.
Q2: Which biological fluids are suitable for this compound measurement?
A2: this compound can be measured in various biological fluids. The choice of fluid often depends on the research question and the specific context of the study. Commonly used matrices include:
-
Urine: Often preferred for assessing overall production over a 24-hour period.
-
Plasma/Serum: Provides a snapshot of circulating DHC levels at a specific time point.
-
Saliva: Offers a non-invasive method to measure the unbound, biologically active fraction of DHC.
Q3: What are the typical physiological concentrations of this compound?
A3: this compound is a metabolite of cortisol, and its concentration in biological fluids is generally low. The exact concentrations can vary depending on the individual's metabolism, the time of day, and the biological fluid being analyzed.
Q4: How should I store my samples to ensure this compound stability?
A4: Proper sample storage is crucial to prevent the degradation of this compound. For long-term storage, it is recommended to keep samples at -80°C. For short-term storage, -20°C is generally acceptable. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound detection using both LC-MS/MS and ELISA.
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of DHC. | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature. |
| Ion suppression from matrix components. | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] Use a deuterated internal standard to compensate for matrix effects. | |
| Suboptimal chromatographic separation. | Optimize the mobile phase composition and gradient to improve peak shape and resolution. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If the column is old, replace it. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| Secondary interactions with the column. | Use a column with end-capping or add a competing base to the mobile phase. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between samples. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Standardize the sample preparation protocol, including extraction and evaporation steps. Use an automated sample preparation system if available. |
| Instability of DHC in processed samples. | Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature. |
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells. |
| Non-specific binding of antibodies. | Use a more effective blocking buffer and optimize the blocking time and temperature. | |
| Contaminated reagents or buffers. | Prepare fresh reagents and buffers using high-purity water. | |
| Low Signal or No Signal | Inactive enzyme conjugate. | Check the expiration date and storage conditions of the enzyme conjugate. |
| Insufficient incubation time. | Optimize the incubation times for the antibody-antigen binding and substrate reaction steps. | |
| Incorrect wavelength used for reading. | Verify the correct wavelength setting on the microplate reader as specified in the kit protocol. | |
| High Coefficient of Variation (CV%) | Pipetting errors. | Ensure proper calibration and use of pipettes. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Temperature variation across the plate. | Ensure the plate is incubated in a temperature-controlled environment and avoid stacking plates during incubation. | |
| Inaccurate Results | Cross-reactivity with other steroids. | Review the kit's cross-reactivity data. If significant cross-reactivity with a suspected compound is likely, confirm results with a more specific method like LC-MS/MS. |
| Improper standard curve preparation. | Ensure accurate serial dilutions of the standards and proper curve fitting. |
Quantitative Data Summary
The sensitivity of this compound detection methods can vary significantly between different techniques and biological matrices. The following tables summarize typical performance characteristics.
Table 1: LC-MS/MS Method Performance for this compound Metabolites in Human Urine
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 20α-Dihydrocortisol | 0.01 | 0.05 |
| 5α-Dihydrocortisol | 0.01 | 0.05 |
Data from a study on a panel of 15 endogenous cortisol metabolites.
Table 2: Performance Characteristics of a Typical Cortisol ELISA Kit (as a proxy for DHC ELISA)
| Parameter | Value |
| Analytical Sensitivity | 17.3 pg/mL |
| Assay Range | 0 - 3,200 pg/mL |
| Cross-Reactivity | |
| Cortisol | 100% |
| Prednisolone | 7.8% |
| Corticosterone | 1.2% |
| Cortisone | 1.2% |
| Progesterone | <0.1% |
| Estradiol | <0.1% |
Note: This data is for a cortisol ELISA and is provided as a general reference. Performance characteristics for a specific this compound ELISA kit may vary. Always refer to the manufacturer's product insert for detailed specifications.
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of 20α-Dihydrocortisone in Human Urine
This protocol is a detailed guide for the sensitive and specific quantification of 20α-Dihydrocortisone (20α-DHC) in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Enzymatic Hydrolysis: To measure total 20α-DHC (free and conjugated), an enzymatic hydrolysis step is required to deconjugate the glucuronidated form.
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add an internal standard (e.g., 20α-Dihydrocortisone-d7).
-
Add β-glucuronidase in an appropriate buffer (e.g., ammonium (B1175870) acetate, pH 6.5).
-
Incubate at 37°C for 2-4 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the 20α-DHC with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of steroid isomers.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for steroid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 20α-DHC and its internal standard should be optimized.
-
Visualizations
Caption: Simplified pathway of Cortisol metabolism to this compound and Tetrahydrocortisol.
Caption: General experimental workflow for this compound detection by LC-MS/MS.
References
Dihydrocortisol Stability in Serum and Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and protocols regarding the stability of dihydrocortisol in human serum and plasma samples during storage. Ensuring sample integrity is paramount for accurate and reproducible results in research and clinical studies. This document addresses common questions and concerns related to sample handling, storage conditions, and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound refers to the 5α- and 5β-reduced metabolites of cortisol. These metabolites are biologically relevant, and their accurate measurement is crucial for understanding various physiological and pathological processes. Sample degradation during storage can lead to erroneously low measurements, impacting the validity of experimental data and clinical assessments.
Q2: What are the optimal storage temperatures for long-term stability of this compound in serum and plasma?
While direct, extensive long-term stability data for this compound is limited, the general consensus for steroid hormones, including cortisol, provides a strong basis for recommendations. For long-term storage, temperatures of -80°C are highly recommended to ensure the stability of steroid hormones and their metabolites. Storage at -20°C is also a common practice and has been shown to be adequate for many steroids for extended periods. One study demonstrated that various steroid hormones in plasma remained stable for over 10 years when stored at -25°C[1].
Q3: How do freeze-thaw cycles affect this compound concentrations?
Repeated freeze-thaw cycles should be minimized as they can potentially impact the stability of various analytes in serum and plasma. Although some studies on other hormones have shown minimal effects after a few cycles, it is best practice to aliquot samples into single-use vials after the initial processing to avoid repeated freezing and thawing. A study on steroids in human milk, which included 20α- and 20β-dihydrocortisol, demonstrated good stability after three freeze-thaw cycles when stored at -80°C.
Q4: Is there a difference in this compound stability between serum and plasma?
The choice between serum and plasma can influence the stability of certain analytes. For many steroid hormones, both matrices are acceptable if handled correctly. However, pre-analytical conditions are critical. It is essential to follow standardized procedures for blood collection and processing to minimize variability. For instance, the type of anticoagulant used for plasma collection should be considered, with EDTA being common for steroid analysis.
Q5: What are the signs of this compound degradation in a sample?
Visual inspection of a sample is not sufficient to determine analyte degradation. The most reliable way to assess degradation is through quantitative analysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A decrease in the concentration of this compound over time under specific storage conditions would indicate instability. It is also important to consider the potential for inter-conversion between related steroid metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low this compound levels in stored samples. | Sample degradation due to improper storage temperature. | Ensure samples are consistently stored at -80°C for long-term storage. Verify freezer performance and temperature logs. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials after initial processing to avoid repeated freezing and thawing. | |
| Prolonged storage at room temperature or 4°C before freezing. | Process and freeze samples as soon as possible after collection. If immediate freezing is not possible, store at 4°C for the shortest duration possible. | |
| High variability in this compound measurements between aliquots of the same sample. | Inconsistent sample handling during aliquoting. | Ensure thorough but gentle mixing of the primary sample before aliquoting. |
| Non-uniform storage conditions for different aliquots. | Store all aliquots from a single collection under identical conditions. | |
| Discrepancies in results when using different analytical methods. | Different methods (e.g., immunoassay vs. LC-MS/MS) have varying specificities and may be subject to different interferences. | LC-MS/MS is generally considered the gold standard for steroid analysis due to its high specificity and ability to distinguish between closely related steroid isomers. When comparing data, ensure the same analytical method was used. |
Data on Steroid Stability
While specific quantitative data for this compound is scarce, the following tables summarize stability data for cortisol and other related steroids, which can serve as a valuable reference.
Table 1: Long-Term Storage Stability of Cortisol in Plasma
| Storage Temperature | Duration | Analyte | Matrix | Stability | Reference |
| -25°C | 1.3 - 10.8 years | Cortisol | Plasma | Stable (insignificant decrease of 6-9% after 3-4 years) | [1] |
| -20°C | Up to 6 years | Corticotropin (ACTH) | Plasma | Stable for 1.5 years, significant reduction (54%) after 6 years | |
| -70°C | Up to 1.5 years | Corticotropin (ACTH) | Plasma | Minimal changes (<11%) |
Table 2: Effect of Freeze-Thaw Cycles on Hormones
| Analyte | Matrix | Number of Cycles | Storage Temperature | Outcome | Reference |
| 20α- & 20β-dihydrocortisol | Human Milk | 3 | -80°C | Good stability | |
| Various endocrine parameters | Plasma/Serum | Up to 4 | -20°C | Most parameters stable; significant changes in plasma renin activity | |
| Cortisol | Saliva | Up to 4 | -20°C and -80°C | No effect on measured concentrations |
Experimental Protocols
Protocol 1: General Procedure for Sample Collection and Processing
-
Blood Collection: Collect whole blood into appropriate tubes. For serum, use serum separator tubes (SSTs). For plasma, use tubes containing an anticoagulant such as EDTA.
-
Clotting (for Serum): Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1000-2000 x g for 10-15 minutes at 4°C to separate the serum or plasma from the blood cells.
-
Aliquoting: Immediately transfer the serum or plasma into pre-labeled, single-use polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
This is a generalized protocol and should be optimized and validated for specific laboratory conditions.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw serum/plasma samples on ice.
-
Add an internal standard (e.g., deuterated this compound) to each sample, calibrator, and quality control sample.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is common for steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and its characteristic product ion(s) after fragmentation.
-
MRM Transitions: Specific m/z transitions for this compound and its internal standard need to be determined and optimized.
-
-
Visualizations
Caption: A logical workflow for designing and conducting a stability study for this compound in serum or plasma.
Caption: A generalized experimental workflow for the analysis of this compound using LC-MS/MS.
References
Troubleshooting low recovery of Dihydrocortisol during solid-phase extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Dihydrocortisol during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of this compound, presented in a question-and-answer format.
Q1: My this compound recovery is low, and I'm not sure where the problem lies. How can I start troubleshooting?
A1: The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the flow-through from the sample loading, the wash solvent, and the elution solvent. Analyzing these fractions will pinpoint whether the issue is with analyte retention, premature elution during the wash, or incomplete elution.[1]
Q2: What are the common causes for low this compound recovery during the sample loading step?
A2: If this compound is found in the sample loading flow-through, it indicates poor retention on the SPE sorbent. Common causes include:
-
Inappropriate Sorbent Choice: The selected sorbent may not have a strong enough affinity for this compound. For neutral compounds like this compound, reversed-phase sorbents like C18 or hydrophilic-lipophilic balance (HLB) are commonly used.[2][3]
-
Incorrect Sample pH: The pH of the sample can influence the polarity of the analyte and its interaction with the sorbent. While this compound is neutral, the sample matrix pH can still affect retention.
-
Sample Solvent is Too Strong: If the solvent in which the sample is dissolved has a high elution strength, it can prevent the analyte from binding to the sorbent.[1][2] Consider diluting the sample with a weaker solvent.
-
High Flow Rate: A fast flow rate during sample loading reduces the contact time between the analyte and the sorbent, leading to incomplete retention.[4] A flow rate of 1-2 drops per second is a good starting point.
-
Column Overload: Exceeding the capacity of the SPE cartridge by loading too much sample volume or a sample with a very high concentration of the analyte or interfering substances can lead to breakthrough.[1][2]
Q3: I'm losing this compound during the wash step. What should I do?
A3: Loss of this compound in the wash fraction indicates that the wash solvent is too strong, causing premature elution of the analyte along with the interferences. To address this:
-
Decrease Wash Solvent Strength: Reduce the percentage of the organic solvent in the wash solution. For reversed-phase SPE, the wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. A wash with 5-20% methanol (B129727) is common.
-
Optimize Wash Solvent Composition: Experiment with different wash solvents to find one that provides the best balance between removing interferences and retaining this compound.
Q4: My this compound seems to be stuck on the column, as I'm not seeing it in the flow-through, wash, or elution fractions. What's happening?
A4: If this compound is not recovered in any of the collected fractions, it suggests that the elution solvent is too weak to disrupt the interaction between the analyte and the sorbent. To improve elution:
-
Increase Elution Solvent Strength: Increase the percentage of the organic solvent in the elution mixture. For reversed-phase SPE, solvents like methanol, acetonitrile, or ethyl acetate (B1210297) are commonly used.[5]
-
Increase Elution Volume: Using a larger volume of the elution solvent can help ensure complete recovery. Applying the elution solvent in two smaller aliquots can sometimes be more effective than one large volume.
-
Add a Soak Time: Allowing the elution solvent to sit in the sorbent bed for a few minutes before eluting can improve the desorption of the analyte.[4]
Q5: Could improper conditioning of the SPE cartridge lead to low recovery?
A5: Yes, improper or inconsistent conditioning is a common cause of poor and irreproducible results. The conditioning step wets the sorbent and activates the functional groups for interaction with the analyte. For reversed-phase sorbents like C18, this typically involves passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) through the cartridge. It is crucial not to let the sorbent dry out between the conditioning/equilibration steps and sample loading.
Quantitative Data on Steroid Recovery in SPE
While specific comparative data for this compound is limited, the following tables summarize recovery data for the closely related steroid, cortisol, and other steroids using different SPE sorbents and conditions. This information can serve as a valuable starting point for optimizing this compound extraction.
Table 1: Recovery of Cortisol and Other Steroids with Different SPE Sorbents
| Analyte(s) | SPE Sorbent | Sample Matrix | Recovery (%) | Reference |
| Cortisol, Prednisolone | HLB | Plasma & Urine | > 82% | |
| Cortisol | C18 | Urine | 92.9 ± 4.4% | [5] |
| Cortisol, Cortisone (B1669442), and other steroids | HLB | Urine | 99.5 - 114.2% (Cortisol) | [2] |
| Cortisol, Androstenedione, 17-OHP | Oasis PRiME HLB | Plasma | 72 - 73% | [6] |
| Cortisol, Cortisone | C8 RAM / C18 | Hair | 77 - 125% (Cortisol) | [7] |
Table 2: Influence of Wash and Elution Solvents on Cortisol Recovery
| SPE Sorbent | Wash Solvent | Elution Solvent | Analyte | Recovery (%) | Reference |
| C8 | 30-40% Methanol in Water | 70-80% Methanol in Water | Cortisol, Cortisone | Not specified, but optimized | [8] |
| ITSP (C18) | 20% Acetonitrile | 80% Acetonitrile with 0.2% Formic Acid | Cortisol | ~80% (from plasma) | |
| C18 | 0.025 M Borate Buffer (pH 7.5), Acetone/Water | Ethyl Acetate | Cortisol | 92.9 ± 4.4% | [5] |
Experimental Protocols
This section provides a detailed, generalized methodology for the solid-phase extraction of this compound from a biological matrix (e.g., plasma or urine) based on common practices for similar steroids. This protocol should be optimized for your specific application.
Generalized Reversed-Phase SPE Protocol for this compound (using C18 or HLB Sorbent)
-
Sample Pre-treatment:
-
Thaw the biological sample (plasma or urine) completely at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
Depending on the sample matrix and subsequent analysis, a protein precipitation step (e.g., with methanol or acetonitrile) may be necessary for plasma samples.
-
The pH of the sample may need to be adjusted to optimize retention. For reversed-phase SPE of neutral compounds, a neutral to slightly acidic pH is often suitable.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge. This step solvates the bonded phase.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 cartridge volumes of deionized water or a buffer with a pH similar to the pre-treated sample. This step removes the organic solvent and prepares the sorbent for the aqueous sample. Crucially, do not allow the sorbent bed to dry out after this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1-2 drops per second). A slow flow rate is critical for ensuring adequate interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove endogenous interferences that are less retained than this compound. A common wash solution for reversed-phase SPE is a low percentage of organic solvent in water (e.g., 5-20% methanol in water). The volume should be sufficient to remove interferences without eluting the analyte (typically 1-2 cartridge volumes).
-
-
Elution:
-
Elute the retained this compound with a strong organic solvent. The choice of solvent and its volume should be optimized to ensure complete elution in the smallest possible volume. Common elution solvents include methanol, acetonitrile, or mixtures thereof. Elution can sometimes be improved by using two smaller aliquots of solvent instead of one large one.
-
-
Post-Elution Processing:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument (e.g., LC-MS mobile phase). This step serves to concentrate the analyte.
-
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart outlining the systematic process for troubleshooting low recovery of this compound during solid-phase extraction.
General Solid-Phase Extraction (SPE) Workflow
Caption: A diagram illustrating the sequential steps of a typical solid-phase extraction workflow for analyte purification and concentration.
References
- 1. Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promochrom.com [promochrom.com]
- 5. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective and automated online SPE LC-MS3 method for determination of cortisol and cortisone in human hair as biomarker for stress related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. itspsolutions.com [itspsolutions.com]
- 8. itspsolutions.com [itspsolutions.com]
Technical Support Center: Optimization of Mobile Phase for Dihydrocortisol Separation in Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Dihydrocortisol using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound separation?
A1: The most common stationary phase for the reverse-phase HPLC separation of steroids like this compound is a C18 (ODS or octadecylsilane) column.[1] C8 columns are also used and can offer slightly different selectivity.
Q2: What are the recommended starting mobile phases for this compound analysis?
A2: Good starting points for developing a separation method for this compound are isocratic mixtures of acetonitrile (B52724)/water or methanol (B129727)/water. A common starting ratio is 50:50 (v/v), which can then be optimized based on the initial results.
Q3: What is the typical effect of increasing the organic solvent concentration in the mobile phase?
A3: In reverse-phase HPLC, increasing the percentage of the organic solvent (acetonitrile or methanol) will decrease the retention time of this compound, causing it to elute faster from the column. Conversely, decreasing the organic solvent percentage will increase the retention time.
Q4: When should I choose acetonitrile over methanol, and vice versa?
A4: Acetonitrile generally has a stronger elution strength than methanol, meaning it will result in shorter retention times at the same concentration.[2] It also tends to provide sharper peaks and lower back pressure. Methanol is a less expensive and less toxic alternative and can offer different selectivity, which might be advantageous for separating this compound from closely related impurities.[2]
Q5: How does mobile phase pH affect the separation of this compound?
A5: While this compound itself is a neutral molecule and its retention is not significantly affected by pH, controlling the pH of the mobile phase is crucial for ensuring reproducible results and good peak shape. This is especially important if acidic or basic impurities are present. A slightly acidic mobile phase (pH 3-4) is often used to suppress the ionization of any acidic silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to peak tailing.
Q6: What are common additives used in the mobile phase for steroid analysis?
A6: Small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and control pH. Buffers, such as phosphate (B84403) or acetate (B1210297) buffers, can be used to maintain a constant pH throughout the analysis, which is critical for method robustness.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with active silanol groups on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable analytes. |
| Poor Resolution | 1. Inadequate separation between this compound and impurities. 2. Suboptimal mobile phase composition. | 1. Decrease the percentage of the organic modifier to increase retention and improve separation. 2. Switch from acetonitrile to methanol (or vice versa) to alter selectivity. 3. Optimize the mobile phase pH. 4. Consider a gradient elution if peaks are far apart. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions. |
| High Back Pressure | 1. Blockage in the HPLC system (e.g., guard column, tubing, or column frit). 2. Particulate matter from the sample or mobile phase. 3. Mobile phase viscosity. | 1. Systematically check and replace components to locate the blockage. Start with the guard column. 2. Filter all mobile phases and samples before use. 3. Methanol/water mixtures can have higher viscosity and thus higher pressure than acetonitrile/water mixtures. Consider switching to acetonitrile if pressure is an issue. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or HPLC system. 2. Carryover from a previous injection. | 1. Use high-purity (HPLC-grade) solvents and freshly prepared mobile phases. 2. Implement a needle wash step in your injection sequence and flush the system with a strong solvent. |
Quantitative Data Presentation
The following tables provide illustrative data on how mobile phase composition can affect the retention time and resolution of this compound. These are example values and will vary depending on the specific HPLC system, column, and other experimental conditions.
Table 1: Effect of Acetonitrile Concentration on this compound Retention Time
| Mobile Phase (Acetonitrile:Water, v/v) | Retention Time (min) |
| 40:60 | 12.5 |
| 50:50 | 8.2 |
| 60:40 | 5.1 |
Table 2: Comparison of Acetonitrile and Methanol for this compound Separation from a Common Impurity (e.g., Cortisone)
| Mobile Phase | This compound Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 50% Acetonitrile in Water | 8.2 | 7.5 | 1.8 |
| 60% Methanol in Water | 9.5 | 8.9 | 1.6 |
Experimental Protocols
Detailed Methodology for Mobile Phase Preparation and HPLC Analysis
1. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable acidic modifier)
-
0.45 µm solvent filters
2. Mobile Phase Preparation (Example: 50:50 Acetonitrile:Water with 0.1% Formic Acid):
-
Measure 500 mL of HPLC-grade acetonitrile into a clean, graduated cylinder.
-
Measure 500 mL of HPLC-grade water into a separate clean, graduated cylinder.
-
Combine the acetonitrile and water in a 1 L solvent bottle.
-
Add 1 mL of formic acid to the mixture.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) for at least 15 minutes.
-
Filter the mobile phase through a 0.45 µm solvent filter.
3. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared this compound standard solution.
-
Record the chromatogram and determine the retention time and peak area.
Visualizations
Caption: Workflow for mobile phase optimization in RP-HPLC.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
Minimizing cross-reactivity in Dihydrocortisol immunoassays.
Welcome to the technical support center for Dihydrocortisol (DHC) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the minimization of cross-reactivity in DHC immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cross-reactivity in this compound immunoassays?
A1: Cross-reactivity in this compound immunoassays primarily stems from the structural similarity between DHC and other endogenous or synthetic steroids. The antibodies used in the assay may bind to these structurally related molecules, leading to inaccurate measurements. Common cross-reactants include cortisol, cortisone, prednisolone, and precursors like 11-deoxycortisol and 21-deoxycortisol.[1][2][3] The degree of cross-reactivity is dependent on the specificity of the primary antibody used in the assay.[2]
Q2: How can I select an antibody with low cross-reactivity for my this compound assay?
A2: Selecting a highly specific antibody is crucial for minimizing cross-reactivity. When choosing an antibody, consider the following:
-
Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope on the antigen. Polyclonal antibodies, while potentially providing a stronger signal, may exhibit higher cross-reactivity due to their recognition of multiple epitopes. For assays requiring high specificity, a monoclonal antibody is often the preferred choice.
-
Manufacturer's Validation Data: Always request and thoroughly review the antibody supplier's validation data. This documentation should include a detailed cross-reactivity profile against a panel of structurally related steroids.
Q3: What are "matrix effects" and how can they interfere with my this compound immunoassay?
A3: Matrix effects are caused by components within the sample (e.g., serum, plasma, urine) that interfere with the antibody-antigen binding, leading to either an underestimation or overestimation of the analyte concentration.[4][5] These interfering substances can include proteins, lipids, and other endogenous molecules.[5] To mitigate matrix effects, sample dilution or sample purification using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended.[6]
Q4: When should I consider using a more specific method like LC-MS/MS to confirm my immunoassay results?
A4: For critical applications, such as clinical diagnostics or pivotal drug development studies, it is highly recommended to confirm immunoassay results with a more specific and sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] LC-MS/MS is considered the gold standard for steroid hormone analysis due to its ability to differentiate between structurally similar compounds based on their mass-to-charge ratio, thereby eliminating the issue of cross-reactivity.[7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cross-Reactivity / Falsely Elevated Results | Presence of structurally similar steroids in the sample. | Review the patient's medication history for synthetic steroids like prednisolone.[3][10] Consider sample purification using SPE or LLE to remove interfering compounds.[11][12] Confirm results with LC-MS/MS.[7][8][9] |
| Poor antibody specificity. | Switch to a more specific monoclonal antibody. Review the manufacturer's cross-reactivity data for the antibody lot in use. | |
| High Background Signal | Non-specific binding of antibodies. | Increase the concentration of the blocking buffer or add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[13][14][15] |
| Contaminated reagents or buffers. | Prepare fresh buffers and reagent solutions using high-purity water.[13][14][15] | |
| Insufficient washing. | Increase the number and duration of wash steps between incubations.[13][16] | |
| Low Signal / Falsely Low Results | Matrix effects. | Dilute the sample to reduce the concentration of interfering substances. Prepare standards in a matrix similar to the samples to create a matrix-matched standard curve.[6] |
| High concentrations of binding proteins (e.g., CBG). | Implement a sample pre-treatment step to denature binding proteins or use a sample extraction method.[17] | |
| Poor Precision / High Variability | Inconsistent pipetting technique. | Ensure pipettes are properly calibrated and use consistent technique for all samples and standards. |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before and during the assay as per the protocol. | |
| Edge effects on the microplate. | Avoid using the outer wells of the microplate, which are more prone to temperature fluctuations. |
Data on Cross-Reactivity
The cross-reactivity of an immunoassay is a critical performance characteristic. Below are tables summarizing cross-reactivity data for related steroid immunoassays. Note that the cross-reactivity profile can vary significantly between different antibodies and assay kits.
Table 1: Representative Cross-Reactivity Data for a 20alpha-Dihydrocortisone Immunoassay
| Compound | % Cross-Reactivity |
| 20alpha-Dihydrocortisone | 100 |
| 20beta-Dihydrocortisone | 15.2 |
| Cortisone | 3.1 |
| Cortisol | 1.5 |
| 11-Deoxycortisol | <0.5 |
| Progesterone | <0.1 |
| Testosterone | <0.1 |
| Aldosterone | <0.1 |
Note: This data is representative and may vary between different antibody preparations and assay formats.[18]
Table 2: Compiled Cross-Reactivity Data from Various Cortisol Immunoassays
| Compound | Reported % Cross-Reactivity Range |
| Prednisolone | 7.8 - 21.6[19][20] |
| 11-Deoxycortisol | Statistically Significant[9][21] |
| 17-hydroxyprogesterone | Statistically Significant[9][21] |
| Dexamethasone | 18.8 |
| Corticosterone | 1.2 |
| Cortisone | 1.2 |
| Progesterone | <0.1 |
| Estradiol | <0.1 |
Note: This data is compiled from different cortisol immunoassay kits and research articles. The wide range for some compounds highlights the variability between assays.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Steroids from Serum
This protocol provides a general procedure for extracting steroids from serum using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (100%)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Vacuum manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Assay buffer
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of 100% methanol through the column, followed by 5-10 mL of deionized water. Do not allow the column to dry out.
-
Sample Loading: Load the serum sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities, followed by a wash with 5-10 mL of hexane to remove non-polar lipids.
-
Elution: Elute the steroids from the cartridge with 2 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the specific assay buffer. Vortex thoroughly to ensure complete dissolution. The sample is now ready for analysis in the this compound immunoassay.
Protocol 2: Liquid-Liquid Extraction (LLE) for Steroids from Urine
This protocol describes a general method for extracting steroids from urine samples.
Materials:
-
Diethyl ether or ethyl acetate
-
Dry ice/ethanol bath (optional)
-
Centrifuge
-
Glass test tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Assay buffer
Procedure:
-
Solvent Addition: Add 5 volumes of diethyl ether or ethyl acetate to 1 volume of the urine sample in a glass test tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the steroids into the organic phase.
-
Phase Separation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean glass test tube. For enhanced recovery, this extraction step can be repeated, and the organic phases pooled.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the specific assay buffer. Ensure the extract is fully dissolved before proceeding with the immunoassay.
Visualizations
Caption: A logical workflow for troubleshooting high cross-reactivity in immunoassays.
Caption: Structural similarities between this compound and common cross-reactants.
References
- 1. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prednisolone [drugfuture.com]
- 5. 21-Deoxycortisol (unlabeled) - Cambridge Isotope Laboratories, ULM-9987-0.001 [isotope.com]
- 6. Dihydrocortisone - Wikipedia [en.wikipedia.org]
- 7. 21-Deoxycortisol | C21H30O4 | CID 92827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. dreamstime.com [dreamstime.com]
- 11. arborassays.com [arborassays.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. shutterstock.com [shutterstock.com]
- 14. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. 5alpha-Dihydrocortisol | C21H32O5 | CID 12816693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. demeditec.com [demeditec.com]
- 21. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrocortisol Quantitative Assay Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing quantitative assays for Dihydrocortisol.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for the quantitative analysis of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying steroid hormones like this compound. This is due to its high selectivity and sensitivity, which enables the separation of this compound from its isomers (e.g., 20β-dihydrocortisol) and other interfering substances, a common challenge with immunoassays.[1][2]
Q2: Can I use an ELISA kit for this compound quantification?
A2: While ELISA kits are available for steroid hormones, they may exhibit cross-reactivity with other structurally similar steroids, potentially leading to overestimated results, particularly at low concentrations. If an ELISA is used, it is crucial to thoroughly validate its specificity for this compound. For research demanding high accuracy, LC-MS/MS remains the preferred method.
Q3: How should I prepare my samples for this compound analysis?
A3: Sample preparation typically involves protein precipitation, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. For conjugated forms of this compound in matrices like urine, an enzymatic hydrolysis step using β-glucuronidase is often required before extraction.
Q4: What are the critical parameters to evaluate during method validation for a this compound assay?
A4: According to regulatory guidelines from the FDA and EMA, the key validation parameters include:
-
Selectivity and Specificity: Ensuring the method can unequivocally measure this compound in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between the instrument response and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: Assessing the extraction efficiency of the analytical method.
-
Matrix Effect: Evaluating the influence of matrix components on the ionization of this compound.
-
Stability: Assessing the stability of this compound in the biological matrix under different storage and processing conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of this compound using both LC-MS/MS and ELISA methods.
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure proper ionization of this compound. | |
| Low Sensitivity/Poor Signal | Inefficient ionization. | Optimize mass spectrometry source parameters (e.g., spray voltage, temperature). |
| Matrix suppression. | Improve sample cleanup to remove interfering matrix components. Consider using a deuterated internal standard. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase and flush the LC system thoroughly. |
| In-source fragmentation. | Optimize cone voltage and other MS parameters. | |
| Retention Time Shift | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. |
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer. |
| Cross-reactivity of antibodies. | Validate the specificity of the antibody. Consider using a more specific antibody if available. | |
| High concentration of detection reagent. | Optimize the concentration of the detection reagent. | |
| Low Signal/Poor Sensitivity | Inactive enzyme or substrate. | Check the expiration dates and storage conditions of reagents. Prepare fresh reagents. |
| Short incubation time. | Increase the incubation time as per the protocol. | |
| Improper sample dilution. | Optimize the sample dilution to fall within the linear range of the assay. | |
| High Coefficient of Variation (%CV) | Pipetting errors. | Ensure proper pipetting technique and use calibrated pipettes. |
| Inconsistent incubation conditions. | Maintain consistent temperature and timing for all incubation steps. | |
| Plate reader malfunction. | Check the plate reader settings and performance. |
Experimental Protocols & Data Presentation
I. LC-MS/MS Method for this compound Quantification
This protocol is based on established methods for the analysis of cortisol and its metabolites.
1. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing a deuterated internal standard (e.g., this compound-d4). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 365.2 → 121.1
-
This compound-d4 (Internal Standard): m/z 369.2 → 121.1
-
-
Source Parameters: Optimized for the specific instrument.
Quantitative Data Summary (Based on similar steroid assays)
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10 | < 15 | 90 - 110 |
| Medium | 75 | < 10 | < 15 | 90 - 110 |
| High | 400 | < 10 | < 15 | 90 - 110 |
Table 3: Stability
| Condition | Duration | Stability (% of initial concentration) |
| Bench-top (Room Temperature) | 4 hours | > 90% |
| Freeze-thaw cycles | 3 cycles | > 90% |
| Long-term (-80°C) | 30 days | > 90% |
II. ELISA Method for this compound Quantification
This protocol outlines a general procedure for a competitive ELISA.
1. Assay Procedure
-
Standard and Sample Addition: Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of this compound-HRP conjugate to each well.
-
Antibody Addition: Add 50 µL of anti-Dihydrocortisol antibody to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours on a shaker.
-
Washing: Wash the plate 4 times with wash buffer.
-
Substrate Addition: Add 150 µL of TMB substrate to each well.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm.
Quantitative Data Summary (Based on similar steroid ELISA kits)
Table 4: Assay Performance
| Parameter | Value |
| Assay Range | 10 - 1000 pg/mL |
| Sensitivity | 5 pg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Table 5: Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Cortisol | < 1 |
| Cortisone | < 1 |
| Progesterone | < 0.1 |
| Testosterone | < 0.1 |
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Caption: Key Parameters for this compound Assay Validation.
References
Technical Support Center: Dihydrocortisol Ionization Efficiency in Mass Spectrometry
Welcome to the technical support center for the analysis of Dihydrocortisol using mass spectrometry. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the ionization efficiency of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high ionization efficiency for this compound?
This compound, like many other neutral steroids, presents several challenges for achieving high ionization efficiency in mass spectrometry. The primary issues include:
-
Low Polarity: The relatively non-polar nature of the steroid backbone can lead to poor ionization by electrospray ionization (ESI), which typically favors more polar and charged molecules.
-
Lack of Readily Ionizable Functional Groups: this compound lacks easily protonated or deprotonated sites, resulting in low signal intensity.
-
Co-elution with Isomers: this compound has isomers such as 20α- and 20β-dihydrocortisone, which can have identical mass-to-charge ratios (m/z) and similar fragmentation patterns.[1] Co-elution of these isomers can lead to inaccurate quantification.
-
Matrix Effects: When analyzing biological samples, endogenous matrix components can suppress the ionization of this compound, leading to reduced sensitivity.
Q2: Which ionization technique is better for this compound analysis: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
Both ESI and APCI can be used for the analysis of this compound and other corticosteroids.[2][3] The choice between the two depends on the specific experimental conditions and the desired outcome.
-
APCI is often considered more versatile for neutral or less polar compounds like steroids.[3][4][5] It is a gas-phase ionization technique that is generally less susceptible to matrix effects compared to ESI. Maximum ion intensity for cortisol has been achieved with APCI.[2]
-
ESI is a soft ionization technique that is widely used. While it can be less efficient for non-polar molecules, its performance for this compound can be significantly enhanced through the use of mobile phase additives and derivatization.
Q3: How can mobile phase additives improve the ionization efficiency of this compound?
Mobile phase additives play a crucial role in enhancing the ionization of this compound by promoting the formation of ions. The most effective additives include:
-
Ammonium (B1175870) Fluoride (B91410) (NH₄F): This additive has been shown to significantly improve sensitivity in both positive and negative ion modes. It is particularly effective in negative ESI, with studies reporting a 2 to 22-fold increase in sensitivity for various small molecules, including steroids. In some cases, it can amplify the signal by an average of 70 times in plasma solutions. The enhanced ionization is attributed to the high electronegativity of the fluoride ion.
-
Formic Acid (HCOOH): Using very low concentrations of formic acid (e.g., 50-200 ppm) in the mobile phase can enhance the signal response of neutral steroids in positive ion ESI.
-
Ammonium Acetate (CH₃COONH₄): This is another common additive that can improve ionization, particularly in positive ion mode.
Q4: Is derivatization necessary for this compound analysis by LC-MS?
While not always mandatory, derivatization is a powerful strategy to significantly improve the ionization efficiency and overall sensitivity of this compound analysis.[6] Derivatization involves chemically modifying the this compound molecule to introduce a readily ionizable or permanently charged group. This is particularly useful for overcoming the challenge of ionizing neutral steroids.
Q5: What is Girard T derivatization and how does it work for this compound?
Girard's Reagent T (GirT) is a derivatizing agent that reacts with the ketone groups present in steroids like this compound. The reaction forms a hydrazone derivative that contains a permanently positively charged quaternary ammonium group.[7] This "charge-tagging" dramatically increases the ionization efficiency in positive mode ESI, leading to a significant enhancement in signal intensity.[8]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound analysis experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for this compound | 1. Inefficient ionization. 2. Suboptimal mobile phase composition. 3. Incorrect mass spectrometer settings. 4. Sample degradation. | 1. Consider derivatization with Girard's Reagent T to introduce a permanent positive charge. 2. Add an ionization enhancer to your mobile phase, such as 0.2 mM ammonium fluoride. 3. Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature). If using APCI, ensure the vaporizer temperature is sufficient (e.g., 450°C).[2] 4. Prepare fresh samples and standards. |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent with the mobile phase.[9] 2. Column overload. 3. Column contamination or degradation. | 1. Dilute the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[9] 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9] |
| Inconsistent or Drifting Retention Times | 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition. 3. Temperature fluctuations. 4. Leaks in the LC system. | 1. Increase the column equilibration time. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a stable temperature. 4. Check for leaks at all fittings and connections. |
| Inaccurate Quantification | 1. Co-elution with isomeric interferences (e.g., 20α- and 20β-dihydrocortisone).[1] 2. Matrix effects (ion suppression or enhancement). 3. Non-linearity of the calibration curve. | 1. Optimize the chromatographic separation to resolve this compound from its isomers. This may involve adjusting the mobile phase gradient, changing the column, or modifying the column temperature.[1] 2. Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). Use a stable isotope-labeled internal standard. 3. Prepare a new calibration curve with fresh standards. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Use of non-volatile buffers. 3. Contaminated mass spectrometer source. | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system. 2. Use volatile mobile phase modifiers like formic acid, ammonium acetate, or ammonium fluoride. 3. Clean the ion source according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize the quantitative improvements in ionization efficiency that can be achieved with different methods.
Table 1: Enhancement of Signal Intensity with Mobile Phase Additives
| Additive | Ionization Mode | Fold-Increase in Sensitivity | Analyte Class | Reference |
| Ammonium Fluoride | Negative ESI | 2 - 22 | Small molecules (including steroids) | |
| Ammonium Fluoride | Positive ESI | >1 - 11 | Small molecules (including steroids) | |
| Ammonium Fluoride | Not specified | ~70 | Analytes in plasma |
Table 2: Comparison of Ionization Techniques for Steroid Analysis
| Ionization Technique | Polarity Suitability | Key Advantages | Considerations |
| APCI | Less polar to non-polar | More versatile for neutral steroids, less prone to matrix effects. | Requires thermal stability of the analyte. |
| ESI | Polar and ionizable | Can be highly sensitive with proper optimization, soft ionization technique. | Can be susceptible to ion suppression, may require additives or derivatization for neutral steroids. |
Experimental Protocols
Protocol 1: Enhancing Ionization with Ammonium Fluoride in the Mobile Phase
This protocol outlines the preparation of a mobile phase containing ammonium fluoride to enhance the ionization efficiency of this compound.
Materials:
-
LC-MS grade water
-
LC-MS grade methanol (B129727) or acetonitrile
-
Ammonium fluoride (NH₄F), high purity
Procedure:
-
Prepare a 10 mM Ammonium Fluoride Stock Solution:
-
Weigh out the appropriate amount of NH₄F.
-
Dissolve it in LC-MS grade water to make a 10 mM stock solution.
-
-
Prepare Mobile Phase A (Aqueous):
-
To prepare a 0.2 mM NH₄F mobile phase, add 2 mL of the 10 mM stock solution to 98 mL of LC-MS grade water.
-
Sonicate the mobile phase for 10 minutes to degas.
-
-
Prepare Mobile Phase B (Organic):
-
To prepare a 0.2 mM NH₄F mobile phase, add 2 mL of the 10 mM stock solution to 98 mL of LC-MS grade methanol or acetonitrile.
-
Sonicate the mobile phase for 10 minutes to degas.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column.
-
Develop a gradient elution method starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Optimize the mass spectrometer source parameters for this compound.
-
Protocol 2: Derivatization of this compound with Girard's Reagent T
This protocol describes the derivatization of this compound with Girard's Reagent T to improve its ionization efficiency in positive mode ESI.
Materials:
-
This compound standard or sample extract
-
Girard's Reagent T
-
Glacial acetic acid
-
Methanol
-
Ammonium hydroxide (B78521) (for neutralization, if needed)
Procedure:
-
Sample Preparation:
-
Dry down the this compound standard or sample extract under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of a freshly prepared solution of Girard's Reagent T (e.g., 10 mg/mL in methanol).
-
Add 5 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture gently to ensure complete dissolution.
-
Incubate the reaction mixture at 60-85°C for 1 to 4 hours.[10] The optimal time and temperature should be determined empirically.
-
-
Reaction Quenching/Neutralization (Optional):
-
If necessary, the reaction can be stopped by cooling on ice and neutralizing with a small volume of ammonium hydroxide in methanol.
-
-
LC-MS/MS Analysis:
-
Dilute the derivatized sample with the initial mobile phase composition before injection.
-
Analyze the sample using LC-MS/MS in positive ion mode. The derivatized this compound will have a higher m/z value corresponding to the addition of the Girard T moiety.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Girard T derivatization reaction of this compound.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. youtube.com [youtube.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Validation of Dihydrocortisol Certified Reference Material
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of quality assurance, providing a benchmark for method validation, calibration, and ensuring the traceability of measurement results. This guide offers a comparative overview of a commercially available Dihydrocortisol reference material against a well-characterized Certified Reference Material of its parent compound, Cortisol (Hydrocortisone), to highlight the critical aspects of CRM validation.
Performance Comparison: this compound vs. Cortisol CRM
The availability of a fully characterized this compound CRM with a comprehensive Certificate of Analysis is limited. Therefore, this guide compares a commercially available this compound reference material with the National Institute of Standards and Technology's (NIST) Standard Reference Material (SRM) 921a for Cortisol. This comparison underscores the differences in the level of characterization and the importance of the data provided with a true CRM.
Table 1: Comparison of this compound Reference Material and Cortisol CRM
| Characteristic | This compound Reference Material (Typical Data) | Cortisol Certified Reference Material (NIST SRM 921a)[1] |
| Certified Value | Not provided; typically a purity value is given. | Mass fraction of Cortisol: 99.2 % ± 0.4 %[1] |
| Uncertainty | Not provided. | Expressed as the 95 % confidence interval.[1] |
| Traceability | Generally not specified. | Metrologically traceable to the International System of Units (SI).[1] |
| Purity Assessment | ≥95% (by HPLC). | Determined by a quantitative 1H-nuclear magnetic resonance spectroscopy (1H-qNMR) primary ratio measurement procedure.[1] |
| Impurity Profile | Not detailed. | Detailed impurity profile provided in the Certificate of Analysis. |
| Homogeneity | Not specified. | Assessed by analyzing multiple units selected across the production lot.[1] |
| Stability | Recommended storage conditions provided, but stability data is not typically public. | Valid until a specified expiration date, with ongoing monitoring by the issuing body.[1] |
| Certificate of Analysis | Basic technical data sheet. | Comprehensive Certificate of Analysis with all characterization data and methodologies.[1] |
Experimental Protocols for CRM Validation
The validation of a CRM involves a series of rigorous experiments to establish its certified value and associated uncertainty. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the purity of the reference material and to identify and quantify any impurities.
Protocol:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a suitable data acquisition system.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for steroid analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. The specific gradient program will depend on the separation of the main component from its potential impurities.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the reference material in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Prepare the sample solution of the candidate CRM at a similar concentration.
-
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detection wavelength at the maximum absorbance of this compound.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution in replicate.
-
The purity is calculated by the area percentage method, where the peak area of the main component is expressed as a percentage of the total peak area of all components.
-
Homogeneity Assessment
Homogeneity testing ensures that every unit of the CRM has the same concentration of the analyte within the stated uncertainty.
Protocol:
-
Sampling: Randomly select a statistically significant number of units from the batch of the candidate CRM.
-
Sample Preparation: From each selected unit, prepare multiple, independent samples for analysis.
-
Analysis: Analyze the prepared samples using a validated analytical method with high precision (e.g., HPLC-UV or LC-MS).
-
Statistical Analysis: Use analysis of variance (ANOVA) to compare the within-unit and between-unit variations. The results will indicate if the material is sufficiently homogeneous for its intended use.
Stability Assessment
Stability studies are conducted to determine the shelf-life of the CRM and the appropriate storage conditions.
Protocol:
-
Long-term Stability:
-
Store a set of CRM units at the recommended storage temperature.
-
At specified time intervals (e.g., 0, 6, 12, 24, 36 months), analyze a subset of these units.
-
Monitor the concentration of the analyte over time. The material is considered stable if the measured values do not show a significant trend of degradation.
-
-
Short-term (transport) Stability:
-
Expose a set of CRM units to conditions that simulate transport (e.g., elevated temperature, humidity).
-
After the exposure period, analyze the samples and compare the results to those stored under recommended conditions. This ensures that the integrity of the CRM is maintained during shipping.
-
Visualizing the Validation Process and Biological Pathway
To better understand the workflow of CRM validation and the biological context of this compound, the following diagrams are provided.
References
A Comparative Analysis of Dihydrocortisol and Cortisol Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the endogenous glucocorticoid cortisol and its dihydro-metabolites. This document synthesizes experimental data on receptor binding, gene transcription regulation, and metabolic stability, offering a comprehensive overview for steroid research.
Cortisol, the primary glucocorticoid in humans, plays a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and immune function. Its biological effects are primarily mediated through the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). The metabolism of cortisol gives rise to several metabolites, including various isomers of dihydrocortisol, which exhibit distinct bioactivities. Understanding the comparative bioactivity of these metabolites is crucial for elucidating the nuances of glucocorticoid signaling and for the development of novel therapeutic agents with improved selectivity and reduced side effects.
This guide presents a comparative analysis of cortisol and its key dihydro-metabolites: 5α-dihydrocortisol (5α-DHF), 5β-dihydrocortisol (5β-DHF), and 20β-dihydrocortisol (20β-DHF).
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the binding affinities and transcriptional activities of cortisol and its dihydro-metabolites. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd/Ki/IC50) | Species/System | Reference |
| Cortisol | GR | Kd: 17.5 ± 1.7 nM | Human Mononuclear Leukocytes | [1] |
| GR | Kd: 24.6 ± 2.4 nM (Hypertensive Patients) | Human Mononuclear Leukocytes | [1] | |
| GR | Ki: 91 nM | In vitro competition assay | [2] | |
| MR | Kd: 0.34 nM | Dog Hippocampal Cytosol | ||
| 20β-Dihydrocortisol (20β-DHF) | GR | Displaces dexamethasone (B1670325) at 1000-fold higher concentration than cortisol | SF9 cell lysate with human GR | |
| MR | Potent agonist | HEK293 cells with human MR | ||
| 5α-Dihydrocorticosterone (5α-DHB) | GR | Similar displacement of dexamethasone as corticosterone | Rat Hepatocytes | |
| 5β-Reduced Metabolites | GR | Less effective in displacing dexamethasone than 5α-reduced metabolites | Rat Hepatocytes |
Table 2: Comparative Transcriptional Activity (Transactivation)
| Compound | Reporter Gene Assay | Potency (EC50) | Cell Line | Reference |
| Cortisol | MMTV-luciferase | 70 nM | Cell-based reporter assay | [2] |
| 20β-Dihydrocortisol (20β-DHF) | MMTV-luciferase | Weak partial agonist activity | A549 cells | |
| 5α-Tetrahydrocorticosterone (5α-THB) | MMTV-luciferase | Comparable to corticosterone | HeLa cells with human GR |
Table 3: Comparative Transcriptional Activity (Transrepression)
| Compound | Pathway | Potency (IC50) | Cell Line | Reference |
| Cortisol | NF-κB | Data not available | ||
| This compound Isomers | NF-κB / AP-1 | Data not available |
Note: Direct quantitative data for the transrepression activity of this compound isomers is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the bioactivity of glucocorticoids.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Receptor Preparation: A source of the receptor is required, typically from cell lysates (e.g., Sf9 cells overexpressing the receptor) or tissue homogenates.
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-dexamethasone for GR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound (cortisol or this compound).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay (Transactivation)
This assay measures the ability of a compound to activate gene transcription through a specific receptor.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or A549) is cultured. The cells are then transfected with two plasmids: an expression vector for the receptor of interest (e.g., human GR) and a reporter plasmid. The reporter plasmid contains a promoter with glucocorticoid response elements (GREs), such as the Mouse Mammary Tumor Virus (MMTV) promoter, driving the expression of a reporter gene, typically firefly luciferase. A second reporter plasmid, often expressing Renilla luciferase under a constitutive promoter, can be co-transfected for normalization.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compounds (cortisol or this compound isomers).
-
Cell Lysis and Luciferase Assay: After an incubation period (e.g., 18-24 hours), the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer and specific substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration. The concentration that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound (cortisol or this compound) is incubated with a preparation of liver enzymes, typically liver microsomes or hepatocytes, at 37°C. The reaction mixture includes necessary cofactors, such as NADPH for cytochrome P450-mediated reactions.
-
Time-course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The metabolic reaction in each aliquot is immediately stopped, usually by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining in each sample is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is determined. From this, key metabolic stability parameters, such as the in vitro half-life (t½) and intrinsic clearance (CLint), can be calculated.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in glucocorticoid action and the experimental procedures to study them can aid in comprehension. The following diagrams were generated using the Graphviz DOT language.
Discussion and Conclusion
The bioactivity of this compound isomers is markedly different from that of their parent molecule, cortisol. These differences are most pronounced in their interactions with the glucocorticoid and mineralocorticoid receptors.
20β-Dihydrocortisol emerges as a particularly interesting metabolite, demonstrating a significant shift in receptor preference. Its weak agonism at the GR, requiring concentrations a thousand times higher than cortisol to displace a potent GR ligand, contrasts sharply with its potent activation of the MR. This suggests that in tissues where 20β-DHF is produced, it may contribute to mineralocorticoid-like effects.
5α-Reduced metabolites of glucocorticoids, such as 5α-dihydrocortisol, appear to retain significant GR binding and transactivation potential, comparable to the parent glucocorticoid. This challenges the traditional view of A-ring reduction as a purely inactivating pathway. The concept of "dissociated" actions, where these metabolites may have potent anti-inflammatory effects (transrepression) with a reduced metabolic side-effect profile (transactivation), warrants further investigation.
5β-Dihydrocortisol , on the other hand, shows weaker binding to the GR. However, its ability to potentiate the action of other glucocorticoids suggests a more complex regulatory role, possibly through allosteric modulation of the receptor or other mechanisms.
References
Dihydrocortisol vs. Cortisone: A Comparative Analysis of Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological effects of dihydrocortisol and its precursor, cortisone (B1669442). While often considered in the shadow of the primary glucocorticoid, cortisol, these molecules possess distinct metabolic fates and physiological activities that are of significant interest in endocrinology and drug development. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and outlines the methodologies used in these critical assessments.
Introduction: Metabolic Interplay of Cortisol Derivatives
Cortisol, the principal glucocorticoid in humans, undergoes extensive metabolism to modulate its activity and facilitate its excretion. Two key metabolites in this pathway are cortisone and 5α-dihydrocortisol (5α-DHF). Cortisone is widely recognized as a largely inactive precursor to cortisol, with its physiological effects primarily dependent on its conversion to the active form.[1] Conversely, 5α-dihydrocortisol, a product of cortisol reduction by 5α-reductase, has been traditionally viewed as an inactive metabolite. However, emerging evidence suggests that 5α-reduced glucocorticoids can exert biological effects, some of which may be dissociated from the classic glucocorticoid actions of cortisol, presenting a novel avenue for therapeutic exploration.[2]
This guide will dissect the differences in their physiological effects, focusing on receptor binding, anti-inflammatory properties, and metabolic consequences.
Comparative Physiological Effects
The physiological effects of this compound and cortisone are dictated by their interaction with the glucocorticoid receptor (GR) and their subsequent influence on inflammatory and metabolic pathways.
Glucocorticoid Receptor Binding Affinity
The affinity of a steroid for the glucocorticoid receptor is a primary determinant of its biological potency. Cortisone exhibits very low affinity for the GR, consistent with its role as an inactive prohormone. In contrast, studies on 5α-reduced metabolites of corticosteroids, such as 5α-dihydrocorticosterone (structurally similar to 5α-dihydrocortisol), have shown that they can bind to the GR.[2] While direct comparative binding data for 5α-dihydrocortisol and cortisone is limited, the available evidence suggests a significantly higher affinity of 5α-dihydrocortisol for the GR compared to cortisone.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) for GR | Key Findings |
| Cortisone | Very Low | Generally considered inactive until converted to cortisol.[1] |
| 5α-Dihydrocortisol | Moderate | 5α-reduced glucocorticoids can bind to and activate the GR.[2] |
| Cortisol (Hydrocortisone) | High | The primary endogenous ligand for the GR. |
| Dexamethasone | Very High | A potent synthetic glucocorticoid used as a reference. |
Anti-inflammatory Effects
The anti-inflammatory actions of glucocorticoids are primarily mediated through the GR, leading to the suppression of pro-inflammatory cytokines and the infiltration of immune cells. Given its low GR affinity, cortisone itself has minimal intrinsic anti-inflammatory activity. Its effectiveness in clinical use relies on its conversion to cortisol.
Conversely, 5α-reduced glucocorticoids, such as 5α-tetrahydrocorticosterone (5αTHB), a further metabolite of 5α-dihydrocortisol, have demonstrated potent anti-inflammatory effects both in vitro and in vivo. These effects include the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the enhancement of the anti-inflammatory cytokine IL-10.[3][4] Notably, these anti-inflammatory actions can be achieved with a reduced impact on metabolic side effects, a phenomenon termed "dissociated effects".[2][3]
Table 2: Comparison of Anti-inflammatory and Metabolic Effects
| Parameter | Cortisone | 5α-Reduced Glucocorticoids (e.g., 5αTHB) | Corticosterone/Cortisol |
| Suppression of TNF-α | Negligible (indirectly via conversion) | Significant suppression[3][4] | Potent suppression[3] |
| Suppression of IL-6 | Negligible (indirectly via conversion) | Significant suppression[3][4] | Potent suppression[3] |
| Induction of IL-10 | Negligible (indirectly via conversion) | Significant induction[3] | Significant induction[3] |
| Reduction of Neutrophil Infiltration | Negligible (indirectly via conversion) | Significant reduction[3] | Significant reduction[3] |
| Induction of Hyperinsulinemia | Minimal (dependent on conversion rate) | No significant induction[3] | Significant induction[3] |
| Effect on Body Weight | Minimal (dependent on conversion rate) | No significant effect[3] | Can induce weight loss (in rodents)[3] |
Signaling and Metabolic Pathways
The distinct physiological effects of this compound and cortisone stem from their positions in the metabolic cascade of cortisol and their differential interactions with the glucocorticoid receptor and subsequent downstream signaling.
References
Dihydrocortisol Cross-Reactivity in Commercial Cortisol Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cortisol is critical in numerous research and clinical settings. Cortisol immunoassays are a widely used method for this purpose due to their convenience and high-throughput capabilities. However, a significant challenge with these assays is the potential for cross-reactivity with structurally similar endogenous steroids, which can lead to inaccurate results. One such steroid of concern is dihydrocortisol. This guide provides a comparative overview of the cross-reactivity of this compound in various commercial cortisol immunoassays, supported by available data and detailed experimental protocols.
The Significance of this compound Cross-Reactivity
Cortisol undergoes extensive metabolism in the body, leading to the formation of various metabolites. This compound, existing as two stereoisomers (5α-dihydrocortisol and 5β-dihydrocortisol), is a key metabolite in the cortisol catabolic pathway. Due to its structural similarity to cortisol, this compound can be recognized by the antibodies used in cortisol immunoassays, leading to a falsely elevated measurement of cortisol levels. This interference can have significant implications, particularly in studies where precise cortisol quantification is essential.
Comparative Analysis of this compound Cross-Reactivity
An extensive review of commercially available cortisol immunoassay data reveals a significant lack of manufacturer-provided information on cross-reactivity with this compound. While many product inserts provide detailed cross-reactivity data for a range of other endogenous and synthetic steroids, this compound is notably absent from most of these lists.
However, independent studies have highlighted the potential for significant cross-reactivity. Research has indicated that 5α-dihydrocortisol and 5β-dihydrocortisol can exhibit cross-reactivity in immunoassays ranging from 11% to as high as 84.3%. One study identified a fluorescence polarization immunoassay (FPIA) where 5β-dihydrocortisol demonstrated a cross-reactivity of 11.3%.
The following table summarizes the available cross-reactivity data for this compound in commercial cortisol immunoassays. It is important to note the limited availability of this specific data from manufacturers.
| Immunoassay Platform/Kit Name | Manufacturer | Method | This compound Cross-Reactivity (%) |
| Fluorescence Polarization Immunoassay (FPIA) | Not Specified | FPIA | 5β-dihydrocortisol: 11.3% |
| Various Immunoassays | Not Specified | Immunoassay | 5α/5β-dihydrocortisol: 11% - 84.3% |
| Roche Elecsys Cortisol II | Roche Diagnostics | Electrochemiluminescence Immunoassay (ECLIA) | Data on this compound not provided by manufacturer. |
| Siemens ADVIA Centaur XP Cortisol | Siemens Healthineers | Chemiluminescent Immunoassay (CLIA) | Data on this compound not provided by manufacturer. |
| Abbott ARCHITECT Cortisol | Abbott Laboratories | Chemiluminescent Microparticle Immunoassay (CMIA) | Data on this compound not provided by manufacturer. |
| Beckman Coulter Access Cortisol | Beckman Coulter | Chemiluminescent Immunoassay (CLIA) | Data on this compound not provided by manufacturer. |
| R&D Systems Cortisol Parameter Assay Kit | R&D Systems | Enzyme-Linked Immunosorbent Assay (ELISA) | Data on this compound not provided by manufacturer. |
Note: The absence of data from manufacturers does not imply a lack of cross-reactivity. Researchers are strongly encouraged to perform their own validation experiments to determine the cross-reactivity of this compound in their specific assay of choice.
Experimental Protocol for Determining this compound Cross-Reactivity
For researchers who need to assess the potential interference of this compound in their cortisol immunoassay, the following protocol provides a detailed methodology. This protocol is based on the principle of competitive binding.
Objective: To determine the percentage of cross-reactivity of this compound in a competitive cortisol immunoassay.
Materials:
-
Commercial Cortisol Immunoassay Kit (including cortisol standards, antibody-coated plates, enzyme conjugate, substrate, and stop solution)
-
This compound (5α and/or 5β isomers) of high purity
-
Assay Buffer (as provided in the kit or a compatible buffer)
-
Microplate reader
-
Precision pipettes and tips
Procedure:
-
Preparation of this compound Standards:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Perform serial dilutions of the this compound stock solution with the assay buffer to create a range of standard concentrations. The concentration range should be wide enough to generate a complete inhibition curve.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the cortisol immunoassay.
-
In separate wells of the antibody-coated microplate, add the cortisol standards provided in the kit.
-
In another set of wells, add the prepared this compound standards.
-
Add the enzyme conjugate to all wells as instructed.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add the substrate and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cortisol standards against their known concentrations.
-
From the cortisol standard curve, determine the concentration of cortisol that causes 50% inhibition of the maximum signal (IC50 of cortisol).
-
Generate a similar inhibition curve for this compound by plotting the absorbance values against the this compound concentrations.
-
From the this compound inhibition curve, determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50 of this compound).
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of Cortisol / IC50 of this compound) x 100
-
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the cortisol metabolic pathway and the experimental workflow for determining cross-reactivity.
Caption: Simplified metabolic pathway of cortisol, highlighting the formation of this compound.
Caption: Experimental workflow for determining this compound cross-reactivity in a cortisol immunoassay.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in commercial cortisol immunoassays is a critical consideration for researchers. The limited availability of manufacturer-provided data underscores the importance of independent validation. When selecting a cortisol immunoassay, and particularly when results are unexpected or inconsistent, it is prudent to:
-
Scrutinize product inserts for any available cross-reactivity data, even if this compound is not explicitly mentioned.
-
Conduct in-house cross-reactivity studies using the protocol outlined above, especially if the study population is likely to have altered cortisol metabolism.
-
Consider alternative analytical methods , such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer higher specificity and can distinguish between cortisol and its metabolites, for studies requiring the highest level of accuracy.
By carefully considering and addressing the potential for this compound cross-reactivity, researchers can enhance the accuracy and reliability of their cortisol measurements, leading to more robust and reproducible scientific findings.
A Head-to-Head Comparison of LC-MS/MS and ELISA for Dihydrocortisol Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount for robust experimental outcomes and reliable clinical interpretations. Dihydrocortisol, a key metabolite of cortisol, is gaining increasing interest in various research fields. The choice of analytical method for its measurement is a critical decision that can significantly impact data quality. This guide provides an objective, data-driven comparison of the two primary analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Executive Summary
LC-MS/MS stands out for its superior specificity and sensitivity, making it the gold standard for applications demanding high accuracy and the ability to distinguish between structurally similar steroids. In contrast, ELISA offers a higher throughput and more cost-effective solution, rendering it suitable for large-scale screening studies where the primary goal is to identify trends or significant changes rather than absolute quantification. The selection of the optimal method hinges on the specific requirements of the study, including the need for specificity, sensitivity, sample throughput, and budget constraints.
Quantitative Performance Comparison
The performance of an assay is determined by several key metrics. The following table summarizes these parameters for both LC-MS/MS and a representative competitive ELISA for a small molecule steroid like this compound. It is important to note that while specific performance data for this compound ELISA kits may vary, the data presented reflects typical characteristics of steroid immunoassays.
| Feature | LC-MS/MS | ELISA (Representative for Steroids) |
| Sensitivity (Lower Limit of Quantification - LLOQ) | High (typically in the low pg/mL range) | Moderate (typically in the mid to high pg/mL range) |
| Specificity | Very High; capable of distinguishing between isomers and structurally similar metabolites.[1] | Variable; susceptible to cross-reactivity with other endogenous steroids and their metabolites.[2][3][4][5][6] |
| Accuracy (% Recovery) | High (typically 90-110%) | Can be influenced by matrix effects and cross-reactivity, potentially leading to over- or underestimation. |
| Precision (% CV) | High (Intra-assay: <10%, Inter-assay: <15%) | Good (Intra-assay: <10%, Inter-assay: <15%) |
| Dynamic Range | Wide | Narrower |
| Throughput | Lower; sequential sample analysis. | Higher; suitable for batch processing of 96-well plates. |
| Cost per Sample | Higher | Lower |
| Method Development | More complex and time-consuming | Relatively straightforward |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and ensuring data quality. Below are representative protocols for the quantification of this compound using LC-MS/MS and ELISA.
LC-MS/MS Methodology for this compound
This protocol is adapted from established methods for the analysis of cortisol and its metabolites.[7][8][9][10][11][12]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Internal Standard Spiking: Spike plasma or serum samples with a deuterated internal standard (e.g., this compound-d4) to correct for matrix effects and procedural losses.
-
Protein Precipitation: Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile (B52724). Centrifuge to pellet the proteins.
-
Solid Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both this compound and its internal standard.
-
Competitive ELISA Methodology for this compound
This is a general protocol for a competitive ELISA, which is the standard format for small molecules like steroids.[13][14][15][16][17]
1. Reagent Preparation:
-
Prepare wash buffer, assay buffer, standards, and quality controls according to the kit manufacturer's instructions.
-
Dilute samples as necessary with the provided assay buffer.
2. Assay Procedure:
-
Coating (if not pre-coated): Coat a 96-well microplate with an antibody specific to this compound. Incubate and then wash.
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and then wash.
-
Competition Reaction:
-
Add standards, controls, and samples to the appropriate wells.
-
Add a fixed amount of enzyme-labeled this compound (conjugate) to each well.
-
Incubate to allow for competition between the this compound in the sample and the enzyme-labeled this compound for binding to the antibody.
-
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizing the Workflows and Decision Making
To further clarify the practical differences and aid in the selection process, the following diagrams illustrate the experimental workflows and a logical framework for choosing between LC-MS/MS and ELISA.
Conclusion
The choice between LC-MS/MS and ELISA for the quantification of this compound is a trade-off between specificity, sensitivity, throughput, and cost. For discovery research, clinical trials, and other applications where accuracy and the ability to differentiate between closely related steroid metabolites are critical, LC-MS/MS is the unequivocal choice. Its high specificity minimizes the risk of erroneous results due to cross-reactivity, a common pitfall of immunoassays.[2][3][4][5][6]
On the other hand, for large-scale epidemiological studies or initial screening programs where high throughput and cost-effectiveness are the primary drivers, ELISA can be a valuable tool. However, researchers must be cognizant of the potential for cross-reactivity and should validate the assay's performance for their specific sample matrix.
Ultimately, for drug development professionals and researchers focused on the nuanced roles of this compound in pathophysiology, the investment in LC-MS/MS is often justified by the superior quality, reliability, and accuracy of the data it generates. As the field of steroid analysis continues to advance, the demand for precise and accurate hormone measurement will likely further solidify the position of LC-MS/MS as the gold standard.
References
- 1. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 6. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synnovis.co.uk [synnovis.co.uk]
- 11. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocolsandsolutions.com [protocolsandsolutions.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 17. sinobiological.com [sinobiological.com]
A Comparative Purity Analysis of Synthetic Dihydrocortisol: NMR vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic active pharmaceutical ingredients (APIs) like Dihydrocortisol is a critical step in the development pipeline. This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity assessment of synthetic this compound. We present experimental protocols, a quantitative comparison of the methods' performance, and a visual workflow to aid in selecting the most appropriate analytical strategy.
This compound, a metabolite of cortisol, is a steroid of significant interest in various research fields. Its synthesis, like that of many complex organic molecules, can result in a range of impurities, including isomers, starting material residues, and degradation products. Accurate and precise analytical methods are therefore essential to quantify the purity of synthetically derived this compound and to identify and quantify any impurities present.
Quantitative Comparison of NMR and HPLC for Purity Analysis
The choice between NMR and HPLC for purity analysis depends on several factors, including the specific analytical requirements, the nature of the expected impurities, and the availability of reference standards. The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Separation of components based on their differential partitioning between a mobile and a stationary phase, with quantification based on peak area relative to a reference standard. |
| Purity Determination | Provides a direct measure of the molar concentration of the analyte, enabling accurate purity assessment without the need for identical reference standards for each impurity.[1][2] | Typically requires certified reference standards for both the main compound and its impurities for accurate quantification. Purity is often determined by area percentage, which assumes equal detector response for all components. |
| Selectivity | High selectivity based on the unique chemical environment of each proton or carbon nucleus. Can distinguish between structurally similar isomers. | High selectivity based on chromatographic separation. The degree of separation is dependent on the column, mobile phase, and other chromatographic conditions. Co-elution of impurities can be a challenge.[3] |
| Sensitivity | Generally lower sensitivity compared to HPLC, especially for trace impurities. | High sensitivity, particularly with detectors like UV or Mass Spectrometry (MS), allowing for the detection of trace-level impurities. |
| Quantification Limit | Typically in the low mg to high µg range. | Can reach ng or even pg levels, depending on the detector used. |
| Analysis Time | Relatively fast, with data acquisition typically taking a few minutes per sample.[4] | Analysis time can vary from a few minutes to over an hour, depending on the complexity of the separation.[4] |
| Sample Preparation | Simple, typically involving dissolving the sample and an internal standard in a deuterated solvent.[1] | More complex, often requiring sample extraction, filtration, and dilution. |
| Structural Information | Provides detailed structural information about the analyte and any impurities present. | Provides limited structural information; identification of unknown impurities usually requires coupling with a mass spectrometer (LC-MS). |
Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of synthetic this compound using an internal standard.
Materials:
-
Synthetic this compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthetic this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a precise amount of the certified internal standard and add it to the same NMR tube. The molar ratio of the analyte to the standard should be optimized for accurate integration.
-
Add a known volume of the deuterated solvent to dissolve the sample and the standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full magnetization recovery.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to this compound and std refers to the internal standard.
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the purity of synthetic this compound and its related impurities.
Note: A specific, validated HPLC method for this compound was not found in the performed searches. The following protocol is a representative method adapted from validated methods for the structurally similar compounds cortisol and hydrocortisone.[][7] Method development and validation would be required for its specific application to this compound.
Materials:
-
Synthetic this compound sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers (e.g., phosphate (B84403) buffer)
-
HPLC system with a UV or MS detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer. The exact composition may need to be optimized for the best separation.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the synthetic this compound sample by dissolving a known amount in the mobile phase or a suitable solvent and filtering it.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 245 nm) or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the reference standard.
-
Identify any impurity peaks.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity of the sample. For impurities, if reference standards are available, their concentrations can also be determined from their respective calibration curves. If not, their levels can be estimated by their area percentage relative to the main peak.
-
Potential Impurities in Synthetic this compound
The synthesis of this compound may lead to the formation of several impurities. Based on the synthesis of related corticosteroids like hydrocortisone, potential impurities could include:[7][8]
-
Isomers: Stereoisomers of this compound, such as 5β-dihydrocortisol.
-
Starting Materials: Unreacted starting materials or reagents used in the synthesis.
-
By-products: Products from side reactions occurring during the synthesis.
-
Degradation Products: Products formed by the degradation of this compound under certain conditions (e.g., oxidation, hydrolysis).
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of synthetic this compound, incorporating both NMR and HPLC techniques for a comprehensive assessment.
Caption: Workflow for the purity analysis of synthetic this compound.
Conclusion
Both qNMR and HPLC are powerful techniques for assessing the purity of synthetic this compound, each with its own set of advantages and limitations.
-
qNMR serves as an excellent primary method for absolute purity determination, as it does not require specific reference standards for every impurity.[1][2] Its ability to provide structural information is also invaluable for impurity identification.
-
HPLC offers superior sensitivity for detecting and quantifying trace impurities, making it ideal for in-depth impurity profiling, especially when coupled with mass spectrometry.
For a comprehensive and robust purity assessment of synthetic this compound, a combination of both qNMR and HPLC is recommended. qNMR can provide a highly accurate and precise purity value for the main component, while HPLC can deliver a detailed profile of the impurities, ensuring the quality and safety of the final product for research and development purposes.
References
- 1. emerypharma.com [emerypharma.com]
- 2. youtube.com [youtube.com]
- 3. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 7. Hydrocortisone Impurities | SynZeal [synzeal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Analysis of Glucocorticoid Receptor Binding Affinity: Dihydrocortisol vs. Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the endogenous steroid Dihydrocortisol and the synthetic glucocorticoid Dexamethasone (B1670325) to the glucocorticoid receptor (GR). This objective analysis, supported by experimental data, aims to inform research and development in endocrinology and pharmacology.
Executive Summary
Dexamethasone, a potent synthetic glucocorticoid, exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to this compound. While precise quantitative binding data for this compound is limited, available evidence consistently characterizes it as a weak agonist of the GR. One study indicates that 20β-Dihydrocortisol displaces radiolabeled dexamethasone from the GR at a concentration 1000-fold higher than that of cortisol, underscoring its substantially lower affinity.[1] In contrast, Dexamethasone is a high-affinity ligand with reported dissociation constants (Kd) and IC50 values in the low nanomolar range.
Data Presentation: Quantitative Comparison of GR Binding Affinity
The following table summarizes the available quantitative data for the binding affinity of Dexamethasone and this compound to the glucocorticoid receptor. It is important to note the disparity in the precision of the available data for these two compounds.
| Compound | Binding Affinity Metric | Value (nM) | Cell/System Type |
| Dexamethasone | Kd | 5.7 ± 0.3 | Human Mononuclear Leukocytes |
| IC50 | 3.1 ± 0.2 | Human Mononuclear Leukocytes | |
| IC50 | 3.8 | Human IM9 Cells | |
| IC50 | 5.58 | Recombinant Human GR | |
| This compound (20β-) | Displacement of [3H]-Dexamethasone | Requires 1000-fold higher concentration than cortisol | SF9 cell lysate expressing GR |
Note: A lower Kd or IC50 value indicates a higher binding affinity. The data for this compound is presented as a relative measure due to the absence of a definitive Kd or IC50 value in the reviewed literature.
Experimental Protocols
The determination of glucocorticoid receptor binding affinity typically involves competitive binding assays. Below are detailed methodologies for two common approaches.
Radioligand Competitive Binding Assay
This method measures the ability of an unlabeled ligand (e.g., this compound or Dexamethasone) to compete with a radiolabeled ligand (e.g., [³H]-Dexamethasone) for binding to the glucocorticoid receptor.
Protocol:
-
Preparation of Cytosol: Human mononuclear leukocytes (HML) are isolated from whole blood. The cells are washed and then lysed to release the cytosolic fraction containing the glucocorticoid receptors.
-
Incubation: A constant concentration of [³H]-Dexamethasone is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or Dexamethasone).
-
Separation of Bound and Unbound Ligand: After incubation, the mixture is treated to separate the receptor-bound [³H]-Dexamethasone from the free radioligand. This is often achieved by adsorption of the unbound ligand to charcoal-dextran followed by centrifugation.
-
Quantification: The radioactivity of the supernatant, which contains the receptor-bound [³H]-Dexamethasone, is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Based Competitive Binding Assay
This assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled glucocorticoid (tracer) upon binding to the GR. Larger molecules (like the GR-tracer complex) rotate more slowly in solution, resulting in higher fluorescence polarization compared to the smaller, free tracer.
Protocol:
-
Reagent Preparation: A fluorescently labeled glucocorticoid tracer and a source of purified or recombinant glucocorticoid receptor are prepared in an appropriate assay buffer.
-
Competition Reaction: The fluorescent tracer and the GR are incubated in microplate wells. Increasing concentrations of the unlabeled competitor (this compound or Dexamethasone) are added to the wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent tracer from the GR by the competitor. The IC50 value is determined by plotting the fluorescence polarization against the competitor concentration.[2]
Visualizations
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid signaling pathway.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive binding assay.
References
In Vivo Gene Expression: A Comparative Analysis of Dihydrocortisol and Hydrocortisone
A comprehensive guide for researchers on the comparative effects of Dihydrocortisol and hydrocortisone (B1673445) on gene expression, drawing from available in vitro and in vivo data. This guide addresses the current landscape of research, details molecular mechanisms, and proposes a framework for future in vivo comparative studies.
Currently, direct in vivo comparative studies on the effects of this compound (DHC) and hydrocortisone on genome-wide gene expression are not available in the published scientific literature. However, by examining in vitro comparisons of a DHC stereoisomer with cortisol (the active component of hydrocortisone) and the extensive in vivo data on hydrocortisone, we can construct a comparative overview and outline a path for future research.
Glucocorticoid Receptor Signaling Pathway
Both this compound and hydrocortisone exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1][2] The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to its dissociation from a chaperone protein complex.[3] The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression through several mechanisms:[1][4]
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription.[4]
-
Transrepression: The GR can repress gene expression by interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression.[1]
-
Composite Regulation: The GR can bind to DNA and interact with other nearby transcription factors to fine-tune gene expression.[4]
Figure 1. Glucocorticoid Receptor Signaling Pathway.
Comparative Biological Activity: Insights from In Vitro Studies
While direct in vivo comparisons are lacking, a pivotal in vitro study provides valuable insights into the differential activity of a this compound stereoisomer, 20β-Dihydrocortisol (20β-DHC), compared to cortisol. This study demonstrated that 20β-DHC is a weaker agonist of the glucocorticoid receptor but a potent agonist of the mineralocorticoid receptor (MR).[5]
| Parameter | Cortisol (Hydrocortisone) | 20β-Dihydrocortisol (20β-DHC) | Reference |
| Glucocorticoid Receptor (GR) Activation | Potent agonist (significant activation at 100 nM) | Weak agonist (significant activation only at 2.5 µM) | [5] |
| Mineralocorticoid Receptor (MR) Activation | Potent agonist (2.9-fold induction at 100 nM) | Potent agonist (2.4-fold induction at 100 nM) | [5] |
| GR Co-regulator Recruitment | High (normalized to 100%) | Low (recruited only 36% of co-regulators compared to cortisol) | [5] |
| MR Co-regulator Recruitment | High (normalized to 100%) | High (recruited 77% of co-regulators compared to cortisol) | [5] |
Table 1: In Vitro Comparison of Cortisol and 20β-Dihydrocortisol Activity.
In Vivo Effects of Hydrocortisone on Gene Expression
Hydrocortisone has been shown to regulate the expression of a wide array of genes in vivo, playing critical roles in metabolism, immune response, and cell differentiation.[6][7]
| Gene | Tissue/Cell Type | Effect of Hydrocortisone | Biological Function | Reference |
| FKBP5 | Whole Blood | Upregulation | Negative feedback regulation of GR | [8] |
| GILZ | Whole Blood | Upregulation | Anti-inflammatory and immunomodulatory effects | [8] |
| PER1, PER3 | Whole Blood | Upregulation | Regulation of circadian rhythm | [8] |
| Multiple Genes | Immature Human Enterocytes | Upregulation/Downregulation | Cell maturation, polarity, tight junction formation | [6] |
| Hdac4, Dnmt3, Ezh2 | White Blood Cells (Rat) | Maintained or altered expression | Epigenetic regulation, inflammatory response | [7] |
Table 2: Examples of In Vivo Gene Expression Changes Induced by Hydrocortisone.
Proposed Experimental Protocol for In Vivo Comparison
To directly compare the in vivo effects of this compound and hydrocortisone on gene expression, a robust experimental design is required. The following protocol outlines a potential approach using an animal model.
Experimental Workflow
Figure 2. Proposed Experimental Workflow for In Vivo Comparison.
Detailed Methodology
-
Animal Model: Adrenalectomized male rats would be a suitable model to eliminate the influence of endogenous glucocorticoids.
-
Housing and Acclimatization: Animals should be housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week post-surgery.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or sesame oil).
-
Group 2: Hydrocortisone (at a physiologically relevant dose).
-
Group 3: this compound (at a molar equivalent dose to hydrocortisone).
-
-
Drug Administration: Compounds would be administered via a defined route, such as subcutaneous or intraperitoneal injection, to ensure consistent absorption.
-
Time-Course and Tissue Collection: Tissues of interest (e.g., liver for metabolic gene expression, spleen for immune-related genes, and whole blood) would be collected at multiple time points (e.g., 2, 6, and 24 hours) post-administration to capture both early and late gene expression events.
-
RNA Extraction and Sequencing: Total RNA would be extracted from the collected tissues, and its quality and quantity assessed. RNA sequencing (RNA-Seq) would then be performed to obtain a comprehensive profile of the transcriptome.
-
Bioinformatic Analysis: The sequencing data would be analyzed to identify differentially expressed genes between the treatment groups and the vehicle control. Subsequent pathway analysis and Gene Ontology (GO) term enrichment analysis would be performed to elucidate the biological processes and signaling pathways modulated by each compound.
-
Validation: Key differentially expressed genes would be validated using a secondary method, such as quantitative real-time PCR (qRT-PCR).
Conclusion and Future Directions
While hydrocortisone's effects on in vivo gene expression are well-documented, a significant knowledge gap exists regarding the in vivo activity of this compound. The available in vitro data suggests that DHC may have a distinct biological profile, potentially acting as a weaker glucocorticoid and a more potent mineralocorticoid agonist compared to hydrocortisone.[5] This highlights the critical need for direct in vivo comparative studies to understand the physiological and potential therapeutic implications of DHC. The proposed experimental workflow provides a robust framework for such an investigation, which would be invaluable for researchers in endocrinology, pharmacology, and drug development.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 alpha-dihydrocortisol in human aqueous humor and metabolism of cortisol by human lenses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temporal dynamics of cortisol-associated changes in mRNA expression of glucocorticoid responsive genes FKBP5, GILZ, SDPR, PER1, PER2 and PER3 in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cortisol and Dihydrocortisol Metabolism in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of cortisol and its primary metabolite, dihydrocortisol, within the liver microsomal environment. Understanding the distinct metabolic fates of these glucocorticoids is crucial for comprehending their physiological and pharmacological activities, as well as for the development of new therapeutic agents. This document summarizes key experimental data, outlines detailed methodologies for relevant studies, and visualizes the metabolic pathways and experimental workflows.
Introduction
Cortisol, a primary glucocorticoid, plays a vital role in a wide range of physiological processes, including metabolism, immune response, and stress regulation. Its biological activity is tightly controlled by its metabolic conversion in various tissues, with the liver being the principal site of metabolism. A key initial step in cortisol's inactivation is its conversion to this compound through the action of 5α- and 5β-reductases. This guide focuses on the comparative metabolism of cortisol and its dihydro-metabolites in liver microsomes, the subcellular fraction enriched in drug-metabolizing enzymes.
Data Presentation
The following tables summarize the key metabolites and available kinetic parameters for the metabolism of cortisol and this compound in liver microsomes. It is important to note that while extensive data is available for cortisol, quantitative kinetic data for the subsequent metabolism of this compound is less documented in the scientific literature.
Table 1: Major Metabolites of Cortisol and this compound in Liver Microsomes
| Precursor | Metabolite | Enzyme(s) Involved |
| Cortisol | 5α-Dihydrocortisol | 5α-reductase |
| 5β-Dihydrocortisol | 5β-reductase | |
| 6β-Hydroxycortisol | Cytochrome P450 3A4 (CYP3A4) | |
| Cortisone | 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | |
| Tetrahydrocortisol (from this compound) | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | |
| 5α-Dihydrocortisol | 5α-Tetrahydrocortisol (Allo-tetrahydrocortisol) | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) |
| 5β-Dihydrocortisol | 5β-Tetrahydrocortisol | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) |
Table 2: Comparative Enzyme Kinetics of Cortisol Metabolism in Liver Microsomes
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Cortisol | 5α-reductase (rabbit liver) | 0.5 | 38 | |
| Cortisol | 6β-hydroxylase (human liver microsomes) | 15.2 ± 2.1 | 6.43 ± 0.45 |
Metabolic Pathways
The metabolic pathways of cortisol and this compound are interconnected. Cortisol undergoes reduction to this compound, which is then further reduced to tetrahydrocortisol. Concurrently, cortisol can be hydroxylated or oxidized.
Safety Operating Guide
Safeguarding Health and Environment: Proper Dihydrocortisol Disposal Protocols
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dihydrocortisol, a metabolite of cortisol, requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established best practices for pharmaceutical waste management.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, cover the area with an inert, non-combustible absorbent material. Collect the absorbed material and dispose of it as hazardous chemical waste.[1]
Step-by-Step Disposal Plan for this compound
The disposal of this compound should be managed as hazardous chemical waste, following a structured plan to ensure safety and regulatory adherence. The primary principle is that no laboratory activity should begin without a clear plan for the disposal of all resulting waste.[1]
-
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compounds, contaminated gloves, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.[1] Do not mix this waste with regular trash.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[1] It is crucial to never dispose of solutions containing this compound down the drain.[1][2] The U.S. Environmental Protection Agency (EPA) has implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals.[3][4]
-
-
Container Management:
-
Use approved pharmaceutical waste containers. Color-coding is often used to distinguish different types of waste; for instance, black containers are frequently used for RCRA hazardous pharmaceutical waste.[5]
-
Keep waste containers securely closed except when adding waste.
-
Ensure containers are properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other required information by your institution and local regulations.
-
-
Storage and Accumulation:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Most pharmaceutical waste is treated by incineration at a permitted treatment facility, as required by the EPA for hazardous waste.[3]
-
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple federal and state agencies, including:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3][6]
-
Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances.[5] While this compound is not currently listed as a controlled substance, it is essential to be aware of these regulations for other laboratory chemicals.
State regulations may be more stringent than federal laws, so it is crucial to be familiar with your local requirements.[6]
Experimental Protocols
The proper disposal of this compound is a standardized safety protocol rather than an experimental procedure. However, a key procedural step in handling empty containers that held the compound involves a specific rinsing protocol to ensure they are properly decontaminated before disposal or recycling.
Protocol for Rinsing Empty Containers:
-
Initial Rinse: Rinse the "empty" container with a suitable solvent capable of dissolving this compound. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Subsequent Rinses: Repeat the rinsing process at least two more times. Collect all rinseate for hazardous waste disposal.
-
Container Disposal: After thorough rinsing, the container may be disposed of according to institutional guidelines for decontaminated glassware or plastic.
Data Presentation
Currently, there is no specific quantitative data available for disposal limits or concentrations of this compound. In the absence of such data, all waste containing this compound should be treated as hazardous.
| Waste Type | Container | Disposal Method |
| Solid this compound | Labeled Hazardous Waste Container | Incineration via a licensed hazardous waste disposal company. |
| Solutions of this compound | Labeled Hazardous Liquid Waste Container | Incineration via a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., gloves, wipes) | Labeled Hazardous Waste Container | Incineration via a licensed hazardous waste disposal company. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 5. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 6. sdmedwaste.com [sdmedwaste.com]
Essential Safety and Logistical Protocols for Handling Dihydrocortisol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Dihydrocortisol is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile or neoprene gloves |
| Handling of Powders/Solids | - Chemical splash goggles or face shield- Chemical-resistant disposable gown or coveralls- Double gloving (nitrile or neoprene)- Shoe covers | - NIOSH-approved respirator (e.g., N95 or higher) for operations with potential for aerosolization |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical-resistant apron over lab coat | - Face shield for splash-prone procedures |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator if aerosols or vapors may be generated |
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the closely related compound, Hydrocortisone, can be used as a conservative guideline.
| Compound | Exposure Limit (Time-Weighted Average) |
| Hydrocortisone | 0.02 mg/m³[1] |
All handling procedures should be designed to keep exposure well below this limit.
Experimental Protocol: Weighing and Dissolving this compound Powder
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
1. Preparation: 1.1. Designate a specific work area within a certified chemical fume hood or a ventilated balance enclosure. 1.2. Cover the work surface with disposable bench paper. 1.3. Assemble all necessary materials: this compound powder, appropriate solvent, calibrated analytical balance, weighing paper or boat, spatula, volumetric flask, and appropriate PPE. 1.4. Ensure an eyewash station and safety shower are readily accessible.[2]
2. Weighing: 2.1. Don all required PPE as outlined in the "Handling of Powders/Solids" section of the PPE table. 2.2. Place a piece of weighing paper or a weigh boat on the analytical balance and tare. 2.3. Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust. 2.4. Record the exact weight.
3. Dissolving: 3.1. Carefully transfer the weighed powder into a volumetric flask of the appropriate size. 3.2. Add a small amount of the desired solvent to the flask to wet the powder. 3.3. Gently swirl the flask to dissolve the powder. Sonication may be used if necessary. 3.4. Once dissolved, add the solvent to the calibration mark of the volumetric flask. 3.5. Cap the flask and invert several times to ensure a homogenous solution.
4. Post-Handling: 4.1. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and then wash with soap and water. 4.2. Dispose of all contaminated disposable items (weighing paper, gloves, bench paper) in a designated hazardous waste container. 4.3. Wipe down the work surface and the balance with a damp cloth. 4.4. Remove PPE in the correct order to avoid cross-contamination and dispose of it properly. 4.5. Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to prevent contamination and ensure safety.
Spill Response Plan:
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and a lab coat or coveralls.
-
Contain and Clean:
-
For Powders: Gently cover the spill with a damp paper towel to avoid raising dust.
-
For Liquids: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Collect all contaminated materials (absorbent, paper towels, used PPE) in a sealed, labeled hazardous waste container.
Waste Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, bench paper, and other disposable items. Place these in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
